para-Methylaminorex
Description
Structure
3D Structure
Properties
CAS No. |
959249-62-8 |
|---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C10H12N2O/c1-7-2-4-8(5-3-7)9-6-12-10(11)13-9/h2-5,9H,6H2,1H3,(H2,11,12) |
InChI Key |
ZEQYKJRCFOFECD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN=C(O2)N |
Origin of Product |
United States |
Foundational & Exploratory
para-Methylaminorex (4-MAR): A Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Physicochemical Properties, Pharmacology, and Synthetic Methodologies of a Potent Psychostimulant.
Introduction
para-Methylaminorex (4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine), commonly known as 4-MAR, is a potent synthetic central nervous system stimulant belonging to the 2-amino-5-aryloxazoline class.[1] First synthesized in 1960 by McNeil Laboratories, 4-MAR exhibits psychostimulant effects comparable to methamphetamine but with a significantly longer duration of action.[2][3] This document provides a comprehensive technical overview of 4-MAR, intended for researchers, scientists, and drug development professionals. It covers the core chemical and physical properties, detailed pharmacological actions, established synthetic routes, and methodologies for key experimental assessments.
Chemical Structure and Physicochemical Properties
4-MAR is a substituted oxazoline derivative with the chemical formula C₁₀H₁₂N₂O.[4] The structure contains two chiral centers at the C4 and C5 positions of the oxazoline ring, resulting in the existence of four stereoisomers: (±)-cis and (±)-trans enantiomeric pairs.[5] The cis-isomers are the forms most commonly encountered in recreational use.[2]
Caption: Chemical Structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its analytical identification and understanding its behavior in biological systems.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂N₂O | [1][4] |
| Molecular Weight | 176.22 g/mol | [3][4] |
| IUPAC Name | 4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine | [4] |
| CAS Number | 3568-94-3 | [3][4] |
| Melting Point | 117-119°C; 154.5-156°C (from benzene) | [3][6] |
| Appearance | White crystalline solid | [1] |
| Solubility | Soluble in acetonitrile and chloroform | [1] |
| Optical Rotation [α]D25 | (-)-form: -244.7°; (+)-form: +240.9° | [3] |
Pharmacology and Mechanism of Action
4-MAR is a potent monoamine releasing agent with a pronounced selectivity for norepinephrine and dopamine over serotonin.[7] Its primary mechanism of action involves interacting with the dopamine transporter (DAT) and the norepinephrine transporter (NET), causing a reversal of their normal function. This leads to a significant efflux of these neurotransmitters from the presynaptic neuron into the synaptic cleft.
Monoamine Transporter Interactions
The potency of 4-MAR as a monoamine releaser has been quantified in vitro using rat brain synaptosomes. These studies reveal its high affinity for DAT and NET, and significantly lower potency at the serotonin transporter (SERT). The half-maximal effective concentrations (EC₅₀) for inducing monoamine release are detailed in Table 2.
| Monoamine Transporter | EC₅₀ (nM) | Reference(s) |
| Dopamine (DAT) | 1.7 | [8] |
| Norepinephrine (NET) | 4.8 | [8] |
| Serotonin (SERT) | 53.2 | [8] |
Signaling Pathways
The increased synaptic concentrations of dopamine and norepinephrine resulting from 4-MAR action lead to the activation of their respective G-protein coupled receptors on postsynaptic neurons. Dopamine primarily acts on D₁-like (Gₛ-coupled) and D₂-like (Gᵢ-coupled) receptors, while norepinephrine interacts with α- and β-adrenergic receptors (Gₛ, Gᵢ, and G₀-coupled).[9] This activation modulates the cyclic adenosine monophosphate (cAMP)-protein kinase A (PKA) signaling cascade, which in turn regulates neuronal excitability and gene expression, underlying the psychostimulant effects of the compound.[10]
Caption: 4-MAR Mechanism of Action and Signaling.
Pharmacokinetics
Pharmacokinetic data for 4-MAR is summarized in Table 3. The compound exhibits high bioavailability through various routes of administration and has a long elimination half-life, contributing to its extended duration of effects.
| Parameter | Value | Reference(s) |
| Bioavailability (Oral) | 62% | [11] |
| Bioavailability (Nasal) | 79% | [11] |
| Bioavailability (Smoked) | 91 - 93.5% | [11] |
| Elimination Half-life | 10 - 19 hours | [11] |
| Metabolism | Hepatic | [11] |
| Excretion | Renal | [11] |
Synthesis
The synthesis of 4-MAR stereoisomers typically starts from the corresponding stereoisomers of phenylpropanolamine (norephedrine and norpseudoephedrine). The stereochemistry of the starting material is retained throughout the reaction, dictating the final cis or trans configuration of the product.[5]
Synthesis of (±)-cis-4-Methylaminorex
The (±)-cis isomers are generally synthesized from dl-phenylpropanolamine (norephedrine). A common one-step method involves cyclization with cyanogen bromide.[2] An alternative two-step route involves reaction with potassium cyanate to form a carbamate intermediate, followed by cyclization with a strong acid like hydrochloric acid.
Caption: Synthetic Pathways for (±)-cis-4-MAR.
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the pharmacological profile of 4-MAR.
Monoamine Release Assay
This in vitro assay quantifies the ability of a compound to induce the release of monoamine neurotransmitters from presynaptic nerve terminals.
-
Preparation of Synaptosomes: Male Sprague-Dawley rats are euthanized, and their brains are processed to yield synaptosomes, which are resealed nerve terminals.[12]
-
Radiolabeling: Synaptosomes are incubated with radiolabeled substrates for the monoamine transporters, such as [³H]MPP⁺ for DAT and NET, and [³H]5-HT for SERT. All buffers contain 1 µM reserpine to block vesicular uptake.[12]
-
Drug Incubation: The radiolabeled synaptosomes are exposed to various concentrations of 4-MAR.
-
Quantification: The amount of radioactivity released from the synaptosomes into the supernatant is measured using liquid scintillation counting.
-
Data Analysis: Dose-response curves are generated, and EC₅₀ values are calculated to determine the potency of 4-MAR at each transporter.[13]
Locomotor Activity Study
This in vivo assay assesses the stimulant effects of 4-MAR on the spontaneous movement of animals.
-
Animals: Male rats are used for the study.
-
Drug Administration: The stereoisomers of 4-MAR are administered subcutaneously at various doses (e.g., 0.3-3 mg/kg).[14]
-
Data Collection: Locomotor activity is monitored using automated activity chambers over a specified time course (e.g., 4 hours). The appearance of stereotyped behaviors (e.g., continuous sniffing, head bobbing) at higher doses is also recorded.[14]
-
Data Analysis: The total distance traveled, number of movements, and time spent in stereotyped behaviors are quantified and compared between different dose groups and control animals. The involvement of specific neurotransmitter systems can be investigated by pre-treating animals with selective receptor antagonists.[14]
Conditioned Place Preference (CPP)
The CPP paradigm is used to evaluate the rewarding and abuse potential of a substance.
-
Apparatus: A multi-compartment chamber with distinct visual and tactile cues in each compartment.
-
Pre-conditioning Phase: Animals are allowed to freely explore the entire apparatus to establish baseline preference for each compartment.
-
Conditioning Phase: Over several days, animals receive injections of 4-MAR immediately before being confined to one of the non-preferred compartments, and saline injections before confinement to the other compartment.
-
Post-conditioning (Test) Phase: Animals are again allowed to freely explore the entire apparatus in a drug-free state.
-
Data Analysis: The time spent in the drug-paired compartment during the test phase is compared to the time spent during the pre-conditioning phase. A significant increase in time spent in the drug-paired compartment indicates that the drug has rewarding properties.
Conclusion
This compound is a potent and long-acting psychostimulant that primarily exerts its effects by inducing the release of dopamine and norepinephrine. Its complex stereochemistry influences its pharmacological activity. The information presented in this technical guide, including its chemical properties, mechanism of action, synthesis, and experimental evaluation, provides a foundational resource for researchers in the fields of pharmacology, neuroscience, and forensic science. Further investigation into the detailed downstream signaling and potential neurotoxic effects of 4-MAR is warranted.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 4-Methylaminorex - Wikipedia [en.wikipedia.org]
- 3. 4-Methylaminorex [drugfuture.com]
- 4. 4,5-Dihydro-4-methyl-5-phenyl-2-oxazolamine | C10H12N2O | CID 92196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Stereoisomers of 4-Methylaminorex - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. 959249-62-8 CAS MSDS (4-METHYLAMINOREX) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Neurochemical effects of an acute treatment with 4-methylaminorex: a new stimulant of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4'-Fluoro-4-methylaminorex | 1364933-64-1 | Benchchem [benchchem.com]
- 9. Dopamine and Noradrenaline in the Brain; Overlapping or Dissociate Functions? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Norepinephrine versus Dopamine and their Interaction in Modulating Synaptic Function in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Worsening of the Toxic Effects of (±)Cis-4,4′-DMAR Following Its Co-Administration with (±)Trans-4,4′-DMAR: Neuro-Behavioural, Physiological, Immunohistochemical and Metabolic Studies in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. research.thea.ie [research.thea.ie]
- 14. The behavioral effects of the stereoisomers of 4-methylaminorex, a psychostimulant, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
4,4'-DMAR synthesis pathway and precursors
An In-depth Technical Guide on the Synthesis of 4,4'-Dimethylaminorex (4,4'-DMAR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dimethylaminorex (4,4'-DMAR), also known as para-methyl-4-methylaminorex, is a synthetic stimulant of the 2-amino-5-aryloxazoline class.[1][2] It is structurally related to other psychostimulants such as aminorex and 4-methylaminorex (4-MAR).[2][3] First detected in the Netherlands in late 2012, it has since been identified in various countries and has been associated with numerous fatalities.[3][4] This technical guide provides a comprehensive overview of the known synthesis pathways for 4,4'-DMAR, its precursors, and detailed experimental protocols.
Synthesis Pathway Overview
The primary synthesis route for 4,4'-DMAR commences with the precursor 4-methylpropiophenone.[3][5] The synthesis proceeds through a key intermediate, 2-amino-1-(4-methylphenyl)propan-1-ol, also known as 4-methylnorephedrine.[3] From this intermediate, both the (±)-cis and (±)-trans isomers of 4,4'-DMAR can be synthesized. The stereochemical outcome is dependent on the specific cyclizing agent used.[3]
Precursors and Reagents
The following table summarizes the key precursors and reagents required for the synthesis of 4,4'-DMAR.
| Compound | Role | Notes |
| 4-Methylpropiophenone | Starting Material | Commercially available.[5] |
| Dichloromethane | Solvent | |
| Bromine | Reagent for bromination | |
| Hexamethylenetetramine | Reagent for Delepine reaction | |
| Ethanol | Solvent | |
| Hydrochloric acid | Reagent | |
| Sodium borohydride | Reducing agent | |
| Methanol | Solvent | |
| Cyanogen bromide | Cyclizing agent for cis-isomer | |
| Sodium acetate | Base | |
| Potassium cyanate | Cyclizing agent for trans-isomer | |
| Water | Solvent |
Experimental Protocols
The following sections detail the step-by-step experimental procedures for the synthesis of 4,4'-DMAR.
Step 1: Synthesis of 2-Bromo-1-(4-methylphenyl)propan-1-one
-
A solution of bromine (5.16 ml, 100 mmol) in dichloromethane (50 ml) is added dropwise to a solution of 4-methylpropiophenone (14.82 g, 100 mmol) in dichloromethane (100 ml).[3]
-
The reaction mixture is stirred, and the solvent is removed under reduced pressure to yield the crude product.
Step 2: Synthesis of 2-Amino-1-(4-methylphenyl)propan-1-one hydrochloride (4'-methyl-cathinone hydrochloride)
-
A solution of 2-bromo-1-(4-methylphenyl)propan-1-one (100 mmol) in chloroform (100 ml) is added to a solution of hexamethylenetetramine (14.0 g, 100 mmol) in chloroform (100 ml).[3]
-
The mixture is stirred at room temperature for 12 hours.[3]
-
The resulting precipitate is filtered, washed with chloroform, and dried.[3]
-
The solid is then refluxed in a mixture of ethanol (150 ml) and concentrated hydrochloric acid (25 ml) for 4 hours.[3]
-
After cooling, the precipitate is filtered, washed with ethanol and diethyl ether, and dried to yield 2-amino-1-(4-methylphenyl)propan-1-one hydrochloride.[3]
Step 3: Synthesis of 2-Amino-1-(4-methylphenyl)propan-1-ol (4-methylnorephedrine)
-
To a solution of 2-amino-1-(4-methylphenyl)propan-1-one hydrochloride (10.0 g, 50 mmol) in methanol (150 ml), sodium borohydride (2.8 g, 75 mmol) is added in portions while cooling in an ice bath.[3]
-
The mixture is stirred at room temperature for 2 hours.[3]
-
The solvent is evaporated, and the residue is treated with 2 M hydrochloric acid.[3]
-
The aqueous layer is washed with diethyl ether, basified with sodium hydroxide, and extracted with diethyl ether.[3]
-
The organic extracts are dried and concentrated to give 2-amino-1-(4-methylphenyl)propan-1-ol.[3]
Step 4a: Synthesis of (±)-cis-4,4'-DMAR
-
A solution of cyanogen bromide (0.963 g, 9.1 mmol) in methanol (3 ml) is added to a mixture of 2-amino-1-(4-methylphenyl)propan-1-ol (1.36 g, 8.2 mmol) and anhydrous sodium acetate (2.04 g, 24.9 mmol) in methanol (20 ml) with cooling in an ice bath.[3]
-
The mixture is stirred for 3.5 hours.[3]
-
The volatiles are removed, and saturated sodium carbonate is added to the residue until a white precipitate forms.[3]
-
The precipitate is filtered to afford (±)-cis-4,4'-DMAR as a colorless solid.[3]
Step 4b: Synthesis of (±)-trans-4,4'-DMAR
-
A mixture of 2-amino-1-(4-methylphenyl)propan-1-ol hydrochloride (prepared from 830 mg, 5 mmol of the free base and ethereal hydrogen chloride) and potassium cyanate (434 mg, 5.4 mmol) in water (5 ml) is refluxed for 3 hours.[3]
-
Aqueous hydrochloric acid (2 M, 5 ml) is then added slowly, followed by heating at reflux for an additional 2 hours.[3]
-
The mixture is cooled to room temperature, and saturated aqueous sodium carbonate (50 ml) is added until a precipitate forms.[3]
-
The solid is collected by filtration to afford (±)-trans-4,4'-DMAR as a pink powder.[3]
Synthesis Pathway Diagram
References
- 1. 4-Methylaminorex - Wikipedia [en.wikipedia.org]
- 2. Worsening of the Toxic Effects of (±)Cis-4,4′-DMAR Following Its Co-Administration with (±)Trans-4,4′-DMAR: Neuro-Behavioural, Physiological, Immunohistochemical and Metabolic Studies in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a novel and potentially lethal designer drug, (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or “Serotoni”) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,4'-Dimethylaminorex - Wikipedia [en.wikipedia.org]
- 5. euda.europa.eu [euda.europa.eu]
The Discovery and Pharmacological History of para-Methylaminorex (4-MAR): A Technical Guide
An In-depth Examination of a Potent Psychostimulant
Abstract
para-Methylaminorex (4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine), commonly known as 4-MAR, is a potent central nervous system stimulant of the 2-amino-5-aryloxazoline class. First synthesized in 1960, it gained notoriety in subsequent decades as a recreational drug, valued for its long-lasting euphoric and stimulant effects. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacology of 4-MAR. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative pharmacological data, and an exploration of its mechanism of action and downstream signaling pathways.
Introduction and Historical Context
This compound was first synthesized in 1960 by McNeil Laboratories.[1] It is a structural analog of aminorex, a stimulant and anorectic agent that was briefly marketed in the 1960s. 4-MAR itself was investigated for its potential as a nasal decongestant and anorectic, with a patent describing its use for these purposes at a dose of 0.25 mg/kg of body weight.[1]
The compound exists as four stereoisomers due to its two chiral centers: (±)-cis and (±)-trans. The (±)-cis isomers are the forms most commonly encountered in recreational use.[2] Anecdotal reports from recreational users describe its effects as comparable to methamphetamine but with a significantly longer duration, often lasting up to 16 hours or more.[1] The effects are characterized by euphoria, increased attention, and enhanced cognition.[1]
The emergence of 4-MAR as a recreational drug, often referred to by street names such as "U4Euh" or "Ice," led to its classification as a Schedule I controlled substance in the United States.[2][3] This scheduling reflects its high potential for abuse and the absence of a currently accepted medical use in treatment.
Chemical Synthesis
The synthesis of this compound can be achieved through several routes, with the choice of starting material and reagents determining the resulting stereochemistry. The two most prominent methods involve cyclization of a phenylpropanolamine derivative with either cyanogen bromide or a cyanate salt.
Synthesis of (±)-cis-4-Methylaminorex via Cyanogen Bromide
The most common laboratory synthesis for the recreationally favored (±)-cis isomers of 4-MAR utilizes dl-phenylpropanolamine (norephedrine) as the precursor. The reaction proceeds via a one-step cyclization with cyanogen bromide.
Experimental Protocol:
-
Materials: dl-phenylpropanolamine, cyanogen bromide (or sodium cyanide and bromine to generate it in situ), methanol, sodium carbonate.
-
Procedure:
-
A solution of cyanogen bromide (5.5 mmol) in methanol (2 mL) is added dropwise to a solution of dl-phenylpropanolamine (5.0 mmol) in methanol (5 mL).
-
The reaction mixture is stirred for 2 hours in an ice bath to control the exothermic reaction.
-
Following the reaction period, the solvent is removed under reduced pressure.
-
Saturated sodium carbonate solution (25 mL) is added to the residue and the mixture is shaken until a white precipitate of (±)-cis-4-Methylaminorex freebase forms.
-
The precipitate is collected by filtration, washed with cold water, and dried.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as methanol or an ethanol/water mixture.
-
Characterization: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and determination of the melting point.
Synthesis of (±)-trans-4-Methylaminorex via Potassium Cyanate
An alternative synthesis route, which yields the (±)-trans isomers, employs dl-norephedrine and potassium cyanate. This method involves the formation of a urea intermediate followed by acid-catalyzed cyclization.
Experimental Protocol:
-
Materials: dl-norephedrine hydrochloride, potassium cyanate, water, hydrochloric acid, dichloromethane, sodium carbonate.
-
Procedure:
-
dl-norephedrine hydrochloride is dissolved in water.
-
An equimolar amount of potassium cyanate is added, and the solution is refluxed for approximately 2.5 hours to form the N-carbamoyl intermediate.
-
After cooling, the reaction mixture is treated with hydrochloric acid and refluxed for an additional period to induce cyclization.
-
The cooled solution is washed with dichloromethane to remove non-basic impurities.
-
The aqueous layer is then basified with a sodium carbonate solution to precipitate the (±)-trans-4-Methylaminorex freebase.
-
The product is collected by filtration, washed, and dried.
-
-
Purification and Characterization: As with the cis isomer, the product should be purified by recrystallization and characterized by appropriate analytical methods.
Pharmacology and Mechanism of Action
This compound is a potent monoamine releasing agent, primarily affecting the norepinephrine (NE) and dopamine (DA) systems, with weaker effects on serotonin (5-HT).[4] Its stimulant effects are attributed to its ability to bind to and reverse the direction of monoamine transporters, leading to a significant increase in the synaptic concentrations of these neurotransmitters.
Monoamine Transporter Interaction
Studies have shown that 4-MAR is a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[5] This interaction leads to non-exocytotic release of monoamines from the presynaptic neuron.
Experimental Protocol: Monoamine Release Assay in Rat Brain Synaptosomes
-
Synaptosome Preparation:
-
Rat brain tissue (e.g., striatum for DAT, hippocampus for NET and SERT) is homogenized in ice-cold sucrose buffer.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a higher speed to pellet the crude synaptosomal fraction.
-
The synaptosomal pellet is washed and resuspended in a physiological buffer.
-
-
Release Assay:
-
Synaptosomes are pre-loaded with a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
After incubation and washing to remove excess radiolabel, the synaptosomes are exposed to varying concentrations of 4-MAR or a control vehicle.
-
The amount of radiolabeled monoamine released into the supernatant is quantified using liquid scintillation counting.
-
The potency of 4-MAR as a releasing agent is determined by calculating its EC₅₀ value (the concentration that produces 50% of the maximal release).
-
Quantitative Pharmacological Data
The following tables summarize key quantitative data for this compound and its isomers from various pharmacological studies.
Table 1: Monoamine Release Potency (EC₅₀ values)
| Compound | Dopamine (DAT) | Norepinephrine (NET) | Serotonin (SERT) |
| (±)-cis-4-MAR | 1.7 nM | 4.8 nM | 53.2 nM |
Data from in vitro monoamine release assays.[4]
Table 2: Anorectic Potency in Rats (ED₅₀ values)
| Compound | Anorectic Effect |
| (±)-cis-4-MAR | 8.8 mg/kg |
| (±)-trans-4-MAR | 7.0 mg/kg |
Data from in vivo studies in rats.[1]
Table 3: Receptor Binding Affinities (Kᵢ values)
| Compound | Receptor/Transporter | Binding Affinity (Kᵢ) |
| 4-MAR | Various Monoamine Receptors | > 2 µM |
Binding affinities of 4-MAR at various monoamine receptors were found to be negligible, indicating its primary action is at the transporter level.[5]
Signaling Pathways
The increased synaptic concentrations of dopamine and norepinephrine resulting from 4-MAR's action on their respective transporters lead to the activation of downstream signaling pathways through their interaction with postsynaptic G-protein coupled receptors (GPCRs).
Dopaminergic Signaling
Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families, which are coupled to Gαs and Gαi/o proteins, respectively.
Caption: Dopaminergic signaling pathway activated by 4-MAR.
Adrenergic Signaling
Norepinephrine released by 4-MAR acts on α- and β-adrenergic receptors, which are also GPCRs coupled to various G-proteins, leading to a cascade of intracellular events.
Caption: Adrenergic signaling pathway activated by 4-MAR.
Conclusion
This compound is a potent psychostimulant with a well-defined mechanism of action centered on the release of dopamine and norepinephrine. Its discovery and subsequent history as a recreational drug highlight the ongoing challenges in the field of medicinal chemistry and drug control. The detailed understanding of its synthesis, pharmacology, and signaling pathways is crucial for forensic analysis, toxicological assessment, and the development of potential therapeutic interventions for stimulant use disorders. This technical guide provides a foundational resource for professionals in these fields, summarizing the key scientific knowledge surrounding this significant compound.
References
- 1. researchgate.net [researchgate.net]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. [PDF] Synthesis of trans-4-Methylaminorex from Norephedrine and Potassium Cyanate | Semantic Scholar [semanticscholar.org]
- 4. Role of adrenergic receptor signalling in neuroimmune communication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms Underlying Differential D1 versus D2 Dopamine Receptor Regulation of Inhibition in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of cis-para-Methylaminorex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-para-Methylaminorex (cis-4,4'-DMAR) is a synthetic stimulant of the 2-amino-5-aryloxazoline class. It has emerged as a novel psychoactive substance (NPS) with significant abuse potential and has been associated with numerous fatalities.[1][2][3] This technical guide provides an in-depth overview of the pharmacological profile of cis-para-Methylaminorex, focusing on its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization.
Mechanism of Action
The primary mechanism of action of cis-para-Methylaminorex is the potent release of monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—by acting as a substrate-type releaser at their respective transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][2][4] Unlike typical uptake inhibitors, cis-para-Methylaminorex is transported into the presynaptic neuron by these transporters. Inside the neuron, it disrupts the vesicular storage of monoamines by inhibiting the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic neurotransmitter concentrations.[5] This, in turn, causes the reversal of the plasmalemmal transporters (DAT, NET, and SERT), resulting in a non-vesicular release of neurotransmitters into the synaptic cleft.[5]
The following diagram illustrates the proposed signaling pathway for cis-para-Methylaminorex-induced neurotransmitter release.
Quantitative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological data for cis-para-Methylaminorex.
Table 1: In Vitro Monoamine Transporter Releasing Potency
Data from neurotransmitter release assays using rat brain synaptosomes.
| Transporter | EC50 (nM) | Reference |
| Dopamine Transporter (DAT) | 8.6 ± 1.1 | [1][2] |
| Norepinephrine Transporter (NET) | 26.9 ± 5.9 | [1][2] |
| Serotonin Transporter (SERT) | 18.5 ± 2.8 | [1][2] |
Table 2: In Vitro Monoamine Transporter Uptake Inhibition
Data from uptake inhibition assays using human embryonic kidney (HEK) 293 cells expressing human monoamine transporters.
| Transporter | IC50 (µM) | Reference |
| Dopamine Transporter (DAT) | < 2 | [5] |
| Norepinephrine Transporter (NET) | < 2 | [5] |
| Serotonin Transporter (SERT) | < 2 | [5] |
Table 3: Vesicular Monoamine Transporter 2 (VMAT2) Interaction
| Assay | Effect | Potency | Reference |
| VMAT2 Inhibition | Inhibition of uptake | Similar to MDMA | [5] |
Table 4: Monoamine Receptor Binding Affinity
| Receptor | Ki (µM) | Reference |
| Various Monoamine Receptors | > 2 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Neurotransmitter Release Assay (Rat Brain Synaptosomes)
This protocol outlines the measurement of neurotransmitter release from isolated nerve terminals.
Protocol Details:
-
Synaptosome Preparation: Rat brain tissue (e.g., striatum) is homogenized in ice-cold sucrose buffer. The homogenate is subjected to differential centrifugation to isolate synaptosomes.
-
Preloading: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake into the nerve terminals.
-
Release Assay: The preloaded synaptosomes are superfused with buffer and then exposed to various concentrations of cis-para-Methylaminorex. The amount of radioactivity released into the superfusate is measured over time using liquid scintillation counting. EC50 values are calculated from the concentration-response curves.
Monoamine Transporter Uptake Inhibition Assay (HEK 293 Cells)
This assay determines the ability of a compound to inhibit the uptake of neurotransmitters by specific transporters.
Protocol Details:
-
Cell Culture: HEK 293 cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter are cultured in appropriate media.
-
Uptake Inhibition Assay: Cells are pre-incubated with varying concentrations of cis-para-Methylaminorex. A radiolabeled substrate for the specific transporter is then added, and the incubation is continued for a short period.
-
Termination and Quantification: The uptake is terminated by washing the cells with ice-cold buffer. The cells are then lysed, and the amount of radioactivity taken up is quantified by liquid scintillation counting. IC50 values are determined from the concentration-inhibition curves.
In Vivo Microdialysis
This technique is used to measure extracellular neurotransmitter levels in the brains of awake, freely moving animals.
Protocol Details:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized rat (e.g., the nucleus accumbens).
-
Perfusion and Sampling: After a recovery period, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate. The dialysate, containing extracellular fluid from the surrounding brain tissue, is collected at regular intervals.
-
Drug Administration: A baseline level of neurotransmitters is established, after which cis-para-Methylaminorex is administered (e.g., via intraperitoneal injection).
-
Analysis: The collected dialysate samples are analyzed by high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentrations of dopamine, serotonin, and their metabolites.
Conclusion
cis-para-Methylaminorex is a potent, non-selective monoamine releasing agent with a pharmacological profile that overlaps with other psychostimulants like methamphetamine and MDMA. Its high potency at all three major monoamine transporters, particularly its significant serotonergic activity, likely contributes to its profound psychoactive effects and the severe adverse events, including fatalities, that have been reported.[1][2][3] The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals working to understand the pharmacology and toxicology of this and related novel psychoactive substances.
References
- 1. Characterization of a novel and potentially lethal designer drug (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or ‘Serotoni’) - Drugs and Alcohol [drugsandalcohol.ie]
- 2. Characterization of a novel and potentially lethal designer drug (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or 'Serotoni') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a novel and potentially lethal designer drug, (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or “Serotoni”) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The psychostimulant (±)-cis-4,4'-dimethylaminorex (4,4'-DMAR) interacts with human plasmalemmal and vesicular monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of the aminorex analogs 4-MAR, 4,4'-DMAR, and 3,4-DMAR - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Monoamine Transporter Activity of 4,4'-DMAR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro monoamine transporter activity of the novel psychoactive substance 4,4'-dimethylaminorex (4,4'-DMAR). The document summarizes key quantitative data, details experimental protocols, and visualizes the compound's interaction with the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
Core Findings: Potent and Non-Selective Activity
4,4'-DMAR has been identified as a potent inhibitor of all three major monoamine transporters, with IC50 values in the low micromolar range.[1] Furthermore, it acts as a substrate-type releaser, inducing transporter-mediated reverse transport of dopamine, norepinephrine, and serotonin.[1][2] This potent and non-selective releasing activity underlies its significant psychostimulant effects and potential for serious adverse events, including serotonergic toxicity.[1][3]
Quantitative Data Summary
The following tables summarize the in vitro potency of 4,4'-DMAR at the dopamine, serotonin, and norepinephrine transporters from various studies.
Table 1: Uptake Inhibition of 4,4'-DMAR
| Transporter | IC50 (μM) | Cell Line | Reference |
| DAT | < 2 | HEK | [1] |
| SERT | < 2 | HEK | [1] |
| NET | < 2 | HEK | [1] |
| DAT | < 1 | HEK 293 | [4][5] |
| SERT | < 1 | HEK 293 | [4][5] |
| NET | < 1 | HEK 293 | [4][5] |
Table 2: Monoamine Release Activity of (±)-cis-4,4'-DMAR
| Transporter | EC50 (nM) | Preparation | Reference |
| DAT | 8.6 ± 1.1 | Rat Brain Synaptosomes | [2][3] |
| SERT | 18.5 ± 2.8 | Rat Brain Synaptosomes | [2][3] |
| NET | 26.9 ± 5.9 | Rat Brain Synaptosomes | [2][3] |
Experimental Protocols
The quantitative data presented above were primarily generated using two key in vitro assays: radiolabeled neurotransmitter uptake inhibition assays and transmitter release assays.
Radiolabeled Neurotransmitter Uptake Inhibition Assay
This assay determines the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target monoamine transporter.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells are a commonly used cell line.[4][5][6]
-
Cells are stably or transiently transfected with plasmids encoding the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).[7][8]
2. Assay Procedure:
-
On the day of the experiment, cultured cells are washed with a suitable buffer (e.g., Krebs-HEPES buffer).[6]
-
The cells are then pre-incubated with various concentrations of the test compound (4,4'-DMAR) or a vehicle control.[6]
-
A radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to initiate the uptake reaction.[9]
-
After a defined incubation period, the uptake is terminated, often by rapid filtration through glass fiber filters to separate the cells from the assay medium.[10]
-
The amount of radioactivity accumulated within the cells is quantified using liquid scintillation counting.[10]
-
Non-specific uptake is determined in the presence of a high concentration of a known selective inhibitor for the respective transporter (e.g., mazindol for DAT, fluoxetine for SERT, nisoxetine for NET).[9]
3. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific radiolabeled neurotransmitter uptake (IC50) is calculated using non-linear regression analysis.[9]
Transmitter Release Assay
This assay measures the ability of a test compound to induce the release of a pre-loaded radiolabeled neurotransmitter from synaptosomes.
1. Synaptosome Preparation:
-
Synaptosomes, which are resealed nerve terminals, are prepared from specific brain regions of rats (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).[2][3]
2. Assay Procedure:
-
Synaptosomes are pre-loaded with a radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
-
After loading, the synaptosomes are washed to remove excess unincorporated radiolabel.
-
The pre-loaded synaptosomes are then exposed to various concentrations of the test compound (4,4'-DMAR).
-
The amount of radioactivity released into the supernatant is measured at specific time points.
3. Data Analysis:
-
The concentration of the test compound that elicits 50% of the maximum neurotransmitter release (EC50) is determined.[2][3]
Visualizations
Signaling Pathway of 4,4'-DMAR at the Synapse
The following diagram illustrates the proposed mechanism of action of 4,4'-DMAR at a monoaminergic synapse.
Caption: Mechanism of 4,4'-DMAR at a Dopaminergic Synapse.
Experimental Workflow for In Vitro Monoamine Transporter Uptake Inhibition Assay
This diagram outlines the key steps involved in determining the IC50 value of a compound at a specific monoamine transporter.
Caption: Workflow of a Monoamine Transporter Uptake Inhibition Assay.
References
- 1. The psychostimulant (±)-cis-4,4'-dimethylaminorex (4,4'-DMAR) interacts with human plasmalemmal and vesicular monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a novel and potentially lethal designer drug (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or 'Serotoni') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a novel and potentially lethal designer drug (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or ‘Serotoni’) - Drugs and Alcohol [drugsandalcohol.ie]
- 4. Pharmacological characterization of the aminorex analogs 4-MAR, 4,4'-DMAR, and 3,4-DMAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
Technical Guide: Mechanism of Action of para-Methylaminorex (4-MAR) on Monoamine Transporters
Executive Summary
para-Methylaminorex (4-methylaminorex; 4-MAR) is a potent psychostimulant of the 2-amino-5-aryloxazoline class.[1][2] Its pharmacological activity is primarily mediated by its interaction with the presynaptic plasma membrane monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[3] This document provides a detailed technical overview of the mechanism of action of 4-MAR at these transporters, presenting quantitative data on its potency, outlining the experimental protocols used for its characterization, and visualizing its interaction with neuronal signaling pathways. The evidence indicates that 4-MAR functions as a potent, substrate-type monoamine releasing agent, with a profile similar to amphetamine, preferentially acting on DAT and NET.[3]
Core Mechanism of Action
The primary mechanism of action for 4-MAR involves a dual effect on monoamine transporters: competitive inhibition of neurotransmitter reuptake and induction of transporter-mediated neurotransmitter efflux (reverse transport).[4] Like amphetamine, 4-MAR serves as a substrate for DAT, NET, and SERT.[2]
The process can be summarized as follows:
-
Binding and Transport: 4-MAR binds to the extracellular-facing conformation of the monoamine transporters. It is then translocated into the presynaptic neuron in a manner analogous to the endogenous neurotransmitters (dopamine, norepinephrine, and serotonin).[4]
-
Disruption of Vesicular Storage: Once inside the neuron, 4-MAR can disrupt the proton gradient of synaptic vesicles, which is maintained by the vesicular monoamine transporter 2 (VMAT2). This leads to an increase in the cytosolic concentration of monoamines.
-
Induction of Reverse Transport: The elevated cytosolic monoamine levels, combined with the interaction of 4-MAR with the intracellular-facing conformation of the transporters, promotes a conformational change in DAT, NET, and SERT. This causes the transporters to reverse their direction of transport, releasing monoamines from the cytoplasm into the synaptic cleft.[4]
This efflux mechanism is distinct from that of reuptake inhibitors like cocaine, which simply block the transporter, and it results in a more profound and sustained increase in synaptic neurotransmitter concentrations.[4] Pharmacologically, 4-MAR is characterized as a norepinephrine-dopamine releasing agent (NDRA) with comparatively weaker effects on serotonin release.[1]
Visualized Signaling Pathways and Workflows
Mechanism of Action at the Presynaptic Terminal
The following diagram illustrates the interaction of 4-MAR with a presynaptic monoaminergic neuron.
Caption: Mechanism of 4-MAR as a monoamine releasing agent.
Experimental Workflow: Neurotransmitter Release Assay
The diagram below outlines a typical workflow for a synaptosome-based neurotransmitter release assay used to quantify the potency of substances like 4-MAR.
Caption: Workflow for a typical neurotransmitter release assay.
Quantitative Data
The potency of 4-MAR and its analogs has been determined through various in vitro assays. The data is summarized below. Note that much of the recent literature focuses on the potent analog (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR).
Table 1: Monoamine Release Potency (EC₅₀)
This table shows the concentration of a compound required to elicit 50% of the maximal neurotransmitter release. Lower values indicate higher potency.
| Compound | Transporter | EC₅₀ (nM) | Species / Preparation | Reference |
| (±)-cis-4,4'-DMAR | DAT | 8.6 ± 1.1 | Rat Brain Synaptosomes | [5][6] |
| (±)-cis-4,4'-DMAR | NET | 26.9 ± 5.9 | Rat Brain Synaptosomes | [5][6] |
| (±)-cis-4,4'-DMAR | SERT | 18.5 ± 2.8 | Rat Brain Synaptosomes | [5][6] |
| 4-MAR | DAT | 1.7 | - | [1] |
| 4-MAR | NET | 4.8 | - | [1] |
| 4-MAR | SERT | 53.2 | - | [1] |
Table 2: Monoamine Uptake Inhibition Potency (IC₅₀)
This table shows the concentration of a compound required to inhibit 50% of neurotransmitter reuptake. Lower values indicate higher potency.
| Compound | Transporter | IC₅₀ (µM) | Species / Preparation | Reference |
| 4,4'-DMAR | DAT | < 1 | HEK293 Cells (hDAT) | |
| 4,4'-DMAR | NET | < 1 | HEK293 Cells (hNET) | |
| 4,4'-DMAR | SERT | < 1 | HEK293 Cells (hSERT) |
Note: Studies indicate that 4-MAR preferentially inhibits NET and DAT, exhibiting a pharmacological profile more similar to amphetamine, whereas 4,4'-DMAR has more potent actions at SERT.[6]
Experimental Protocols
The quantitative data presented in this guide were derived from established in vitro neuropharmacology assays. The generalized protocols are described below.
Neurotransmitter Release Assays in Rat Brain Synaptosomes
This method is used to measure a compound's ability to induce neurotransmitter efflux from nerve terminals.
-
Synaptosome Preparation: Crude synaptosomes are prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET). The tissue is homogenized in ice-cold sucrose buffer and centrifuged to pellet the synaptosomes.
-
Radiolabeling: The synaptosome preparations are incubated with a low concentration of a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake into the nerve terminals.
-
Superfusion: The labeled synaptosomes are transferred to a superfusion apparatus. A physiological buffer (Krebs-Ringer-HEPES) is continuously passed over the synaptosomes to establish a stable baseline of spontaneous radiolabel efflux.
-
Compound Administration: After a stable baseline is achieved, various concentrations of the test compound (e.g., 4-MAR) are introduced into the superfusion buffer.
-
Fraction Collection & Analysis: Effluent fractions are collected at regular intervals (e.g., every 2 minutes) both before and during drug exposure.[7] The radioactivity in each fraction is quantified using liquid scintillation spectrometry.
-
Data Calculation: The amount of radioactivity released by the drug is expressed as a percentage of the total radioactivity present in the synaptosomes at the start of the stimulation. Dose-response curves are generated to calculate the EC₅₀ value.
Uptake Inhibition Assays in Transporter-Transfected Cells
This assay measures a compound's ability to block the reuptake of neurotransmitters.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are stably transfected to express the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.[3]
-
Assay Initiation: Cells are plated in multi-well plates. On the day of the experiment, the growth medium is replaced with a physiological buffer containing the test compound (e.g., 4-MAR) at various concentrations.
-
Substrate Addition: Following a short pre-incubation with the test compound, a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine) is added to each well to initiate the uptake reaction.
-
Incubation and Termination: The cells are incubated for a short period (e.g., 10-20 minutes at 37°C) to allow for transporter-mediated uptake.[7] The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabel.
-
Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter.
-
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent uptake inhibitor (e.g., cocaine). Specific uptake is calculated by subtracting the non-specific uptake from the total uptake. The inhibitory potency (IC₅₀) of the test compound is determined from concentration-inhibition curves.[7]
References
- 1. 4-Methylaminorex - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. ovid.com [ovid.com]
- 4. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a novel and potentially lethal designer drug (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or ‘Serotoni’) - Drugs and Alcohol [drugsandalcohol.ie]
- 6. Characterization of a novel and potentially lethal designer drug (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or 'Serotoni') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Structure-activity relationship of para-Methylaminorex analogs
An In-Depth Technical Guide on the Structure-Activity Relationship of para-Methylaminorex Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (p-MAR), also known as 4,4'-dimethylaminorex (4,4'-DMAR), is a synthetic stimulant of the 2-amino-5-aryloxazoline class. It is a structural analog of aminorex and 4-methylaminorex (4-MAR).[1][2] The emergence of p-MAR and its analogs as new psychoactive substances (NPS) has necessitated a thorough understanding of their structure-activity relationships (SAR) to predict the pharmacological and toxicological profiles of newly emerging derivatives. This guide provides a comprehensive overview of the SAR of p-MAR analogs, focusing on their interactions with monoamine transporters.
The core structure of p-MAR features a phenyl ring, an oxazoline ring, and an amino group, with a methyl group at the para position of the phenyl ring and another at the 4-position of the oxazoline ring.[2] Modifications to this scaffold, particularly at the phenyl ring and the stereochemistry of the oxazoline ring, have profound effects on the potency and selectivity of these compounds for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][3]
Core Structure and Stereochemistry
The p-MAR molecule has two chiral centers, leading to the existence of four stereoisomers, which can be grouped into two racemic pairs: (±)-cis and (±)-trans.[2] The stereochemical configuration significantly influences the pharmacological activity. For instance, studies on 4-methylaminorex have shown that its stereoisomers exhibit marked differences in their effects on dopamine and serotonin levels in the brain.
The synthesis of p-MAR analogs can be tailored to produce specific isomers. For example, the reaction of 4'-methylnorephedrine with cyanogen bromide typically yields the (±)-cis isomer, while using potassium cyanate produces the (±)-trans isomer.
Structure-Activity Relationship at Monoamine Transporters
The primary mechanism of action of p-MAR analogs is their interaction with DAT, NET, and SERT, acting as potent releasers of dopamine, norepinephrine, and serotonin.[1][4]
Phenyl Ring Substitutions
Modifications to the para-methyl group on the phenyl ring significantly alter the activity and selectivity of the analogs.
-
para-Methyl Substitution (4,4'-DMAR): The presence of a methyl group at the para position of the phenyl ring, as seen in 4,4'-DMAR, results in a potent monoamine releaser. The (±)-cis-isomer of 4,4'-DMAR is a potent, substrate-type releaser at DAT, NET, and SERT.[1][4][5]
-
3',4'-Methylenedioxy Substitution (MDMAR): Replacing the para-methyl group with a 3',4'-methylenedioxy group, to form 3',4'-methylenedioxy-4-methylaminorex (MDMAR), also results in potent monoamine releasing activity. Both cis- and trans-MDMAR are potent releasers at DAT and NET. At SERT, cis-MDMAR and trans-MDMAR act as releasers, while trans-4,4'-DMAR acts as an uptake blocker.[3][6]
-
Halogenation: The introduction of halogen atoms to the phenyl ring is a common modification in NPS. Halogenated derivatives of 4-methylaminorex have been reported, suggesting this is a likely area for the emergence of new p-MAR analogs.[7]
Stereochemistry
The relative orientation of the substituents on the oxazoline ring (cis vs. trans) has a profound impact on the activity at SERT.
-
(±)-cis-4,4'-DMAR: This isomer is a potent and efficacious substrate-type releaser at all three monoamine transporters (DAT, NET, and SERT).[1][4][5]
-
(±)-trans-4,4'-DMAR: While also a potent releaser at DAT and NET, the trans-isomer acts as an uptake blocker at SERT.[2][3] This highlights a critical SAR finding: the stereochemistry at the oxazoline ring can switch the mechanism of action at SERT from a releasing agent to an uptake inhibitor.
Quantitative Data Summary
The following tables summarize the in vitro potencies of p-MAR analogs at monoamine transporters.
Table 1: Monoamine Transporter Releasing Activity (EC50, nM)
| Compound | DAT (EC50, nM) | NET (EC50, nM) | SERT (EC50, nM) | Reference |
| (±)-cis-4,4'-DMAR | 8.6 ± 1.1 | 26.9 ± 5.9 | 18.5 ± 2.8 | [1][4] |
| cis-MDMAR | Potent Releaser | Potent Releaser | Efficacious Releaser | [3] |
| trans-MDMAR | Potent Releaser | Potent Releaser | Efficacious Releaser | [3] |
| trans-4,4'-DMAR | Potent Releaser | Potent Releaser | Uptake Blocker | [2][3] |
Table 2: Monoamine Transporter Inhibition Activity (IC50, µM)
| Compound | DAT (IC50, µM) | NET (IC50, µM) | SERT (IC50, µM) | Reference |
| 4,4'-DMAR | <1 | <1 | <1 | [8][9] |
| 4-MAR | Potent Inhibitor | Potent Inhibitor | Weak Inhibitor | [8] |
| 3,4-DMAR | Weak Inhibitor | Weak Inhibitor | No Relevant Activity | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the pharmacological profiles of p-MAR analogs.
Synthesis of (±)-cis- and (±)-trans-4,4'-DMAR
The synthesis of both isomers starts from the same 4'-methylnorephedrine precursor.
-
Preparation of (±)-cis-4,4'-DMAR: React 4'-methylnorephedrine with cyanogen bromide.
-
Preparation of (±)-trans-4,4'-DMAR: React 4'-methylnorephedrine with potassium cyanate.
Monoamine Transporter Uptake/Release Assays in Rat Brain Synaptosomes
This assay is used to determine the potency and efficacy of compounds as monoamine transporter substrates (releasers) or inhibitors.
-
Synaptosome Preparation:
-
Euthanize rats and dissect brain regions of interest (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).
-
Homogenize the tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in an appropriate buffer.
-
-
Uptake Inhibition Assay:
-
Incubate synaptosomes with a radiolabeled monoamine substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) and varying concentrations of the test compound.
-
Terminate the uptake by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radiolabel.
-
Quantify the radioactivity trapped on the filters using liquid scintillation counting.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate.
-
-
Release Assay:
-
Preload synaptosomes with a radiolabeled monoamine.
-
Wash the synaptosomes to remove excess unincorporated radiolabel.
-
Initiate release by adding varying concentrations of the test compound.
-
After a set incubation period, separate the synaptosomes from the supernatant by centrifugation or filtration.
-
Measure the amount of radioactivity released into the supernatant.
-
Calculate the EC50 value, which is the concentration of the test compound that elicits 50% of the maximal release.
-
Radioligand Binding Assays
These assays determine the affinity of a compound for a specific transporter.
-
Membrane Preparation: Prepare cell membranes from cells expressing the transporter of interest (e.g., HEK293 cells transfected with DAT, NET, or SERT).
-
Binding Reaction: Incubate the membranes with a specific radioligand for the transporter and varying concentrations of the unlabeled test compound.
-
Separation: Separate the bound from the free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the bound radioligand on the filters.
-
Data Analysis: Determine the Ki (inhibitory constant) of the test compound.
Visualizations
Signaling Pathways
The following diagrams illustrate the proposed mechanisms of action of p-MAR analogs at monoamine transporters.
Caption: Mechanism of action: Releaser vs. Inhibitor.
Experimental Workflow
Caption: Workflow for SAR studies of p-MAR analogs.
Logical Relationships in SAR
Caption: Key determinants of p-MAR analog SAR.
Conclusion
The structure-activity relationship of this compound analogs is complex, with subtle structural modifications leading to significant changes in pharmacological activity. The substitution pattern on the phenyl ring and the stereochemistry of the oxazoline ring are key determinants of the potency, selectivity, and mechanism of action at monoamine transporters. A thorough understanding of these SAR principles is essential for predicting the effects of new analogs and for the development of potential therapeutic agents targeting monoamine transporters. Continued research, utilizing the detailed experimental protocols outlined in this guide, will be crucial for further elucidating the intricate pharmacology of this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 3. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a novel and potentially lethal designer drug, (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or “Serotoni”) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.tus.ie [research.tus.ie]
- 7. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.7. Monoamine Transporter Assays [bio-protocol.org]
- 9. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Fate of para-Methylaminorex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
para-Methylaminorex (4-MAR), also known as "U4Euh" or "Ice," is a potent central nervous system stimulant with a chemical structure related to amphetamine and aminorex. Understanding its metabolic pathways and identifying its metabolites are crucial for forensic toxicology, clinical diagnostics, and the development of effective treatment strategies in cases of intoxication. This technical guide provides an in-depth overview of the metabolism of 4-MAR, summarizing key findings from preclinical studies, detailing experimental methodologies, and visualizing the metabolic transformations and analytical workflows.
Core Metabolism of this compound
The metabolism of this compound is characterized by a significant portion of the drug being excreted unchanged. However, several metabolic pathways contribute to its biotransformation, primarily occurring in the liver. The main routes of metabolism include aromatic hydroxylation, oxidative deamination, and hydrolysis of the oxazoline ring. Studies in rat models have been instrumental in elucidating these pathways.[1] For the closely related analog, 4,4'-dimethylaminorex, the cytochrome P450 enzyme CYP2D6 has been identified as a principal isoenzyme involved in its metabolism.[2]
Identified Metabolites
-
2-amino-5-(p-hydroxyphenyl)-4-methyl-2-oxazoline: This metabolite is a product of aromatic hydroxylation, a common metabolic reaction for compounds containing a phenyl ring.[1]
-
Norephedrine: Resulting from the hydrolytic cleavage of the oxazoline ring, this metabolite is a well-known stimulant itself.[1]
-
5-phenyl-4-methyl-2-oxazolidinone: This metabolite is formed through oxidative deamination of the amino group on the oxazoline ring.[1]
Quantitative Data on Excretion
In vivo studies in rats have provided quantitative data on the excretion of 4-MAR. A significant portion of the parent compound is eliminated without being metabolized.
| Compound | Percentage of Total Urinary Excretion (in Rats) | Reference |
| Unchanged this compound | 60% | [1] |
| Metabolites (sum of all) | 40% | [1] |
Metabolic Pathways of this compound
The metabolic transformation of this compound can be visualized as a series of enzymatic reactions leading to the formation of its key metabolites.
Experimental Protocols
The identification and quantification of this compound and its metabolites require sophisticated analytical techniques. Below are representative protocols for in vitro metabolism studies and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
In Vitro Metabolism using Human Liver Microsomes
This protocol is adapted from studies on the related compound 4,4'-dimethylaminorex and represents a standard approach for assessing hepatic metabolism.[2]
-
Incubation Mixture Preparation:
-
Prepare a final incubation volume of 250 µL containing:
-
This compound (substrate) at a concentration of 10 µM.
-
Pooled human liver microsomes (0.5 mg/mL protein).
-
Phosphate buffer (0.1 M, pH 7.4).
-
Magnesium chloride (3.3 mM).
-
-
-
Initiation of Metabolic Reaction:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding an NADPH-regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, and 0.4 U/mL glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
Incubate at 37°C for 60 minutes with gentle shaking.
-
-
Termination of Reaction:
-
Stop the reaction by adding 250 µL of ice-cold acetonitrile.
-
-
Sample Preparation for Analysis:
-
Centrifuge the mixture at 10,000 x g for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS or GC-MS analysis.
-
GC-MS Analysis of this compound and Metabolites
-
Sample Derivatization:
-
To the dried residue from the in vitro metabolism experiment (or a processed urine/blood sample), add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS).
-
Heat the mixture at 70°C for 30 minutes to form the tert-butyldimethylsilyl (TBDMS) derivatives.
-
-
GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL in splitless mode.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature of 100°C, hold for 1 minute.
-
Ramp at 15°C/min to 300°C.
-
Hold at 300°C for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full scan (m/z 40-550) and/or Selected Ion Monitoring (SIM) for target analytes.
-
Experimental Workflow for Metabolite Identification
The overall workflow for identifying and characterizing novel metabolites of psychoactive substances like this compound involves a multi-step process.
Conclusion
The metabolism of this compound involves several key enzymatic pathways, resulting in the formation of hydroxylated, hydrolyzed, and deaminated products. A substantial portion of the drug is excreted unchanged. The analytical methods outlined provide a robust framework for the detection and quantification of 4-MAR and its metabolites in biological matrices. Further research, particularly utilizing high-resolution mass spectrometry and in vitro systems with human-derived enzymes, will continue to refine our understanding of the biotransformation of this and other emerging psychoactive substances.
References
Acute Behavioral Effects of para-Methylaminorex in Rodent Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acute behavioral effects of para-Methylaminorex (4-MAR) in rodent models. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the substance's psychostimulant properties, the experimental methodologies used for its evaluation, and the underlying neurobiological mechanisms. This document summarizes key quantitative data, outlines experimental protocols, and presents visual representations of signaling pathways and experimental workflows.
Quantitative Data Summary
The acute administration of this compound (4-MAR) and its analogs elicits distinct, dose-dependent behavioral responses in rodent models. The primary effects observed are increased locomotor activity and the induction of stereotyped behaviors. The potency and specific nature of these effects are influenced by the stereochemistry of the 4-MAR molecule.
Locomotor Activity
4-MAR and its derivatives generally produce a dose-dependent increase in locomotor activity in rats and mice.[1][2] At lower doses, this is characterized by increased ambulation and rearing, while higher doses can lead to an initial surge in activity followed by the emergence of stereotyped behaviors that compete with and reduce locomotion.[1]
Table 1: Effects of this compound and Analogs on Locomotor Activity in Rodents
| Compound/Isomer | Dose Range (mg/kg) | Animal Model | Route of Administration | Key Findings | Reference |
| (±)-cis-4,4'-DMAR | 3 - 60 | Mice | i.p. | Dose-dependent increase in psychomotor agitation. | [3] |
| (±)-cis-4,4'-DMAR | 10 | Rats | i.p. | Increased locomotor activity, peaking at 2 hours and lasting up to 5 hours. Repeated daily administration led to a greater locomotor response. | [2] |
| 4-MAR Stereoisomers | 0.3 - 3 | Rats | s.c. | All isomers produced a dose-dependent increase in locomotor activity. | [1] |
| trans-4S,5S-4-MAX | 3 | Rats | s.c. | Induced locomotor hyperactivity. | [1] |
Stereotyped Behavior
Higher doses of 4-MAR isomers induce stereotyped behaviors, which include repetitive, non-goal-directed movements such as continuous sniffing, chewing, and head bobbing.[1] The onset of stereotypy often coincides with a decrease in ambulatory locomotor activity as these repetitive behaviors become dominant.
Table 2: Stereotyped Behaviors Induced by this compound in Rodents
| Compound/Isomer | Dose (mg/kg) | Animal Model | Route of Administration | Observed Stereotypies | Reference |
| 4-MAR Isomers | 10 | Rats | s.c. | Continuous sniffing, chewing, head bobbing. | [1] |
| d-amphetamine | 5 | Young Rats | Not Specified | Repetitive sniffing activity. | [4] |
| Methylphenidate | 30 | Young Rats | Not Specified | Perseverative gnawing behaviors. | [4] |
Drug Discrimination
Drug discrimination studies are utilized to assess the subjective effects of a substance by training animals to recognize and respond to the interoceptive cues of a specific drug. In rats trained to discriminate S(+)-amphetamine from saline, all optical isomers of 4-MAR generalized to the amphetamine stimulus, indicating similar subjective effects.[5]
Table 3: Drug Discrimination Studies of this compound and Analogs in Rodents
| Training Drug (Dose, mg/kg) | Test Compound/Isomer | Animal Model | Key Findings | Reference |
| S(+)-amphetamine (1) | 4-MAR Isomers (trans(4S,5S), cis(4S,5R), cis(4R,5S), trans(4R,5R)) | Rats | All isomers generalized to the amphetamine stimulus. Potency: trans(4S,5S) > cis(4S,5R) = cis(4R,5S) > trans(4R,5R). | [5] |
| S(+)-amphetamine (1) | aminorex, (4S,5S)-4-methylaminorex, N-methyl-(4S,5S)-4-methylaminorex | Rats | All compounds shared discriminative stimulus effects with amphetamine. | [6] |
| Cocaine (8) | 4-methylaminorex | Rats | Generalized to the cocaine-stimulus. | [7] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Locomotor Activity Assessment
This protocol is designed to quantify the stimulant effects of a substance on spontaneous motor activity in rodents.
-
Apparatus: Automated activity monitors (e.g., transparent polycarbonate cages equipped with infrared photobeam detectors).
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals should be housed individually for at least 24 hours before testing to acclimate to the testing environment.
-
Procedure:
-
Place individual animals into the activity chambers and allow for a 30-60 minute habituation period for baseline activity levels to stabilize.
-
Following habituation, administer the test compound (e.g., 4-MAR) or vehicle via the desired route (e.g., subcutaneous, intraperitoneal).
-
Immediately return the animal to the activity chamber.
-
Record locomotor activity (e.g., number of beam breaks, distance traveled) in discrete time bins (e.g., 5-10 minutes) for a total duration of 2-4 hours.
-
-
Data Analysis: Data are typically analyzed using a two-way analysis of variance (ANOVA) with treatment and time as factors. Post-hoc tests are used to compare specific group differences.
Stereotypy Observation
This protocol is used to qualitatively and quantitatively assess the presence and intensity of stereotyped behaviors.
-
Apparatus: Standard laboratory cages or observation arenas. Video recording equipment is recommended for later scoring.
-
Animals: As with locomotor activity assessment, male Sprague-Dawley rats are a common model.
-
Procedure:
-
Administer a high dose of the test compound (e.g., 10 mg/kg 4-MAR) or vehicle.
-
Place the animal in the observation cage.
-
At regular intervals (e.g., every 10 minutes) for 1-2 hours, an observer blind to the treatment conditions scores the animal's behavior based on a rating scale. A common scale is:
-
0: Asleep or stationary
-
1: Active, normal grooming
-
2: Hyperactive
-
3: Stereotyped sniffing, head movements
-
4: Continuous stereotyped sniffing, head bobbing, and chewing
-
-
-
Data Analysis: The scores are analyzed using non-parametric statistical tests, such as the Mann-Whitney U test or Kruskal-Wallis test, to compare between treatment groups.
Drug Discrimination
This operant conditioning procedure assesses the subjective effects of a drug.
-
Apparatus: Standard two-lever operant conditioning chambers enclosed in sound-attenuating boxes.
-
Animals: Male Sprague-Dawley rats are typically used. They are often food-restricted to maintain motivation for the food reinforcement.
-
Procedure:
-
Training:
-
Animals are trained to press one lever (the "drug" lever) to receive a food reward following administration of the training drug (e.g., S(+)-amphetamine).
-
On alternate days, they are trained to press the other lever (the "saline" lever) for a reward following a saline injection.
-
Training continues until a criterion is met (e.g., >80% of responses on the correct lever before the first reward).
-
-
Testing:
-
Once trained, animals are administered a test compound (e.g., an isomer of 4-MAR) at various doses.
-
The percentage of responses on the drug-appropriate lever is measured.
-
-
-
Data Analysis: Full generalization is considered to have occurred if the percentage of drug-lever responding is 80% or greater. An ED50 value (the dose at which 50% of responses are on the drug lever) can be calculated to determine the potency of the test compound relative to the training drug.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for 4-MAR-Induced Behavioral Effects
The behavioral effects of 4-MAR are primarily mediated by its action on the dopaminergic system.[1] It acts as a potent dopamine releasing agent, leading to increased synaptic dopamine concentrations. This excess dopamine then stimulates postsynaptic D1 and D2 receptors, leading to the observed increases in locomotor activity and stereotyped behaviors.[1] The suppressant effect of 4-MAR on midbrain dopamine cell firing is likely a result of dopamine release acting on D2/D3 autoreceptors.[8]
References
- 1. The behavioral effects of the stereoisomers of 4-methylaminorex, a psychostimulant, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brain Disposition of cis- para-Methyl-4-Methylaminorex (cis-4,4'-DMAR) and Its Potential Metabolites after Acute and Chronic Treatment in Rats: Correlation with Central Behavioral Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Worsening of the Toxic Effects of (±)Cis-4,4′-DMAR Following Its Co-Administration with (±)Trans-4,4′-DMAR: Neuro-Behavioural, Physiological, Immunohistochemical and Metabolic Studies in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereotyped behavior: effects of d-amphetamine and methylphenidate in the young rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulus properties of a new designer drug: 4-methylaminorex ("U4Euh") - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stimulus properties of some analogues of 4-methylaminorex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Methylaminorex - Wikipedia [en.wikipedia.org]
- 8. Comparison of the action of the stereoisomers of the psychostimulant 4-methylaminorex (4-MAX) on midbrain dopamine cells in the rat: an extracellular single unit study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neurochemical Landscape of 4,4'-Dimethylaminorex (4,4'-DMAR): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4'-Dimethylaminorex (4,4'-DMAR), a synthetic stimulant, has emerged as a compound of significant interest within the scientific community due to its potent psychoactive effects and association with numerous adverse events, including fatalities.[1][2] This technical guide provides an in-depth analysis of the neurochemical alterations induced by 4,4'-DMAR administration, drawing upon key findings from in vitro and in vivo studies. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's mechanism of action, quantitative data on its interaction with key neurological targets, and the experimental protocols utilized in its study.
Introduction
4,4'-DMAR is a substituted oxazoline derivative and an analog of aminorex and 4-methylaminorex (4-MAR).[3] Its appearance on the illicit drug market has prompted intensive investigation into its pharmacological and toxicological profile.[4] Understanding the precise neurochemical changes elicited by 4,4'-DMAR is crucial for elucidating the basis of its stimulant properties, potential for abuse, and the mechanisms underlying its toxicity. This document synthesizes the current scientific knowledge, presenting it in a structured and accessible format to facilitate further research and development in this area.
Mechanism of Action: A Potent Monoamine Releaser
The primary mechanism of action of 4,4'-DMAR involves its interaction with monoamine transporters, which are responsible for the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from the synaptic cleft.[5][6] Research has demonstrated that 4,4'-DMAR is a potent and efficacious substrate-type releaser at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[5][7] This means that not only does it inhibit the reuptake of these neurotransmitters, but it also promotes their reverse transport out of the presynaptic neuron, leading to a significant increase in their extracellular concentrations.[1]
Furthermore, 4,4'-DMAR has been shown to interact with the vesicular monoamine transporter 2 (VMAT2).[1][8] VMAT2 is responsible for packaging monoamines into synaptic vesicles for subsequent release. By inhibiting VMAT2, 4,4'-DMAR disrupts the storage of neurotransmitters, further contributing to their accumulation in the cytoplasm and subsequent release into the synapse.[1] This dual action on both plasma membrane and vesicular transporters underscores the compound's potent and non-selective monoamine-releasing properties.[1][8]
Quantitative Data: Interaction with Monoamine Transporters
The following tables summarize the quantitative data from in vitro studies, providing insights into the potency and efficacy of 4,4'-DMAR at monoamine transporters.
Table 1: Monoamine Transporter Release Potency (EC50 values)
| Compound | DAT (nM) | NET (nM) | SERT (nM) |
| (±)-cis-4,4'-DMAR | 8.6 ± 1.1 | 26.9 ± 5.9 | 18.5 ± 2.8 |
| d-Amphetamine | 5.5 ± 0.5 | 8.2 ± 1.6 | 2602 ± 494 |
| Aminorex | 9.1 ± 0.9 | 15.1 ± 3.5 | 414 ± 78 |
| (±)-cis-4-MAR | 1.7 ± 0.2 | 4.8 ± 0.9 | 53.2 ± 6.8 |
Data from rat brain synaptosomes.[5][9]
Table 2: Monoamine Transporter Inhibition Potency (IC50 values)
| Compound | DAT (μM) | NET (μM) | SERT (μM) |
| 4,4'-DMAR | < 2 | < 2 | < 2 |
Data from uptake inhibition assays in HEK293 cells expressing human transporters.[1]
Experimental Protocols
In Vitro Monoamine Transporter Release Assay (Rat Brain Synaptosomes)
This protocol outlines the methodology used to determine the monoamine-releasing properties of 4,4'-DMAR.[5][9]
-
Synaptosome Preparation: Rat brains are dissected, and specific regions (e.g., striatum for DAT, hippocampus for SERT, and hypothalamus for NET) are homogenized in a sucrose buffer. The homogenate is then centrifuged to isolate synaptosomes, which are resealed nerve terminals containing monoamine transporters.
-
Radiolabeling: Synaptosomes are incubated with a specific radiolabeled monoamine neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for its uptake via the respective transporters.
-
Drug Incubation: The radiolabeled synaptosomes are then exposed to various concentrations of 4,4'-DMAR or a control substance.
-
Measurement of Release: The amount of radioactivity released from the synaptosomes into the supernatant is measured using liquid scintillation counting.
-
Data Analysis: The data is analyzed to determine the EC50 value, which is the concentration of the drug that elicits 50% of the maximum neurotransmitter release.
In Vitro Monoamine Transporter Uptake Inhibition Assay (HEK293 Cells)
This protocol is employed to assess the ability of 4,4'-DMAR to inhibit the reuptake of monoamines.[1][10]
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are genetically engineered to express human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters.
-
Assay Procedure: The cells are plated in multi-well plates and incubated with a radiolabeled monoamine substrate in the presence of varying concentrations of 4,4'-DMAR.
-
Measurement of Uptake: After incubation, the cells are washed to remove any unbound radiolabel, and the amount of radioactivity taken up by the cells is quantified.
-
Data Analysis: The IC50 value, representing the concentration of 4,4'-DMAR that causes 50% inhibition of monoamine uptake, is calculated.
In Vivo Microdialysis
While specific quantitative data for 4,4'-DMAR using this technique is less detailed in the available literature, in vivo microdialysis is a powerful tool for measuring real-time changes in extracellular neurotransmitter levels in the brains of freely moving animals.[11][12][13]
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., nucleus accumbens, prefrontal cortex) in an anesthetized animal.[14]
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe and into the dialysate.
-
Sample Collection: The dialysate is collected at regular intervals before and after the administration of 4,4'-DMAR.
-
Analysis: The concentration of monoamines in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. euda.europa.eu [euda.europa.eu]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of a novel and potentially lethal designer drug (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or ‘Serotoni’) - Drugs and Alcohol [drugsandalcohol.ie]
- 8. researchgate.net [researchgate.net]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 13. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
Pharmacokinetic Profile of cis-4,4'-Dimethylaminorex (cis-4,4'-DMAR) in Rodent Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the pharmacokinetic properties of cis-4,4'-dimethylaminorex (cis-4,4'-DMAR), a synthetic stimulant of the aminorex family. The abuse of this substance has been linked to adverse effects and fatalities, necessitating a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile for forensic and clinical purposes.[1][2] This document summarizes key quantitative data from preclinical studies in rats, details the experimental methodologies employed, and visualizes the processes involved.
Core Pharmacokinetic Parameters
The pharmacokinetic profile of cis-4,4'-DMAR in rats has been characterized following intravenous (IV) and intraperitoneal (IP) administration. The compound exhibits rapid absorption and distribution, with a notable penetration of the blood-brain barrier.
Table 1: Pharmacokinetic Parameters of cis-4,4'-DMAR in Rats Following a Single Intravenous Dose
| Parameter | Value | Animal Model | Reference |
| Dose | 1 mg/kg | Wistar Rats | [3][4][5] |
| Half-life (t½) | 5.14 ± 0.65 h | Wistar Rats | [3][4][5] |
| Plasma Level Decline | ≥80% in 4 h | Wistar Rats | [3][4][5] |
Table 2: Pharmacokinetic Parameters of cis-4,4'-DMAR in Rats Following a Single Intraperitoneal Dose
| Parameter | Value | Dose | Animal Model | Reference |
| Tmax (plasma) | 15 min | 1-10 mg/kg | Wistar Rats | [3][4][5] |
| Tmax (brain) | 30-60 min | 10 mg/kg | Wistar Rats | [1] |
| Cmax (plasma) | Dose-proportional | 1-10 mg/kg | Wistar Rats | [3][4][5] |
| AUC0-240min (plasma) | Dose-proportional | 1-10 mg/kg | Wistar Rats | [3][4][5] |
| Half-life (brain) | ~50 min | 10 mg/kg | Wistar Rats | [1] |
| Brain-to-Plasma Ratio | 24 | 10 mg/kg | Wistar Rats | [1] |
Metabolism and Metabolites
Studies have identified several metabolites of cis-4,4'-DMAR in both plasma and brain tissue of rats.[1] In vitro experiments using human liver microsomes and in vivo studies in mice have further elucidated the metabolic pathways. The primary metabolic reactions for the cis-isomer include hydrolysis, carboxylation, hydroxylation, and carbonylation.[6] The cytochrome P450 isoenzyme CYP2D6 has been identified as the principal enzyme involved in its metabolism.[6]
Four distinct metabolites have been identified in rats treated with cis-4,4'-DMAR.[1] One of these, a metabolite resulting from the oxidation of the para-methyl group, has been observed to persist in plasma at higher concentrations and for a longer duration than the parent compound.[1] This finding suggests its potential utility as a biomarker for cis-4,4'-DMAR intake in humans.[1] It is noteworthy that the metabolites demonstrate low brain permeability and are found in very low concentrations in the brain, indicating they are unlikely to contribute significantly to the central nervous system effects of the parent drug.[1]
Experimental Protocols
The pharmacokinetic data presented were derived from studies employing rigorous experimental designs and analytical techniques.
Animal Models
The primary animal model utilized in these studies was the male Wistar rat.[3][7][8] In some related in vitro studies characterizing the substance's effects on monoamine transporters, Sprague-Dawley rats were used.[9][10]
Drug Administration
For pharmacokinetic evaluations, cis-4,4'-DMAR was administered via two primary routes:
-
Intravenous (IV): A single dose of 1 mg/kg was administered to characterize the elimination phase.[3][4][5]
-
Intraperitoneal (IP): Doses ranging from 1 to 10 mg/kg were used to assess absorption and dose-proportionality.[3][4][5] A 10 mg/kg dose was used for brain disposition studies.[1]
Sample Collection and Analysis
Blood samples were collected at various time points post-administration to determine plasma concentrations.[7] Brain tissue was also collected to assess brain penetration.[1] The analytical method of choice for the quantification of cis-4,4'-DMAR in plasma and brain homogenates was high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[1][3] Gas chromatography/mass spectrometry (GC/MS) has also been described for the analysis of 4-methylaminorex isomers.[7][8]
A validated HPLC-MS/MS method for cis-4,4'-DMAR in rat and human plasma involved protein precipitation for sample extraction, achieving a high recovery rate of over 93% with minimal matrix effects.[3][4][5] Chromatographic separation was performed using a Kinetex C18 column with a gradient elution of 0.1% formic acid in water and acetonitrile. Detection was achieved by positive electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode.[3][4][5]
Visualized Experimental Workflow & Metabolic Pathway
The following diagrams illustrate the typical experimental workflow for pharmacokinetic studies and the proposed metabolic pathway of cis-4,4'-DMAR.
Caption: Workflow for pharmacokinetic studies of cis-4,4'-DMAR in rats.
Caption: Proposed metabolic pathway for cis-4,4'-DMAR.
Pharmacodynamic Considerations
While this guide focuses on pharmacokinetics, it is crucial to note the pharmacodynamic actions of cis-4,4'-DMAR. In vitro studies using rat brain synaptosomes have demonstrated that cis-4,4'-DMAR is a potent and efficacious releasing agent for dopamine, norepinephrine, and serotonin.[10][11][12] Its potency at the serotonin transporter is particularly high compared to other psychostimulants like d-amphetamine and aminorex.[10][12] This potent, non-selective monoamine-releasing activity likely underlies its significant psychostimulant and potentially toxic effects.[13]
Conclusion
The pharmacokinetic profile of cis-4,4'-DMAR in rats is characterized by rapid absorption and distribution, including significant brain penetration, and a multi-faceted metabolic pathway primarily driven by CYP2D6. The quantitative data and methodologies summarized herein provide a critical foundation for researchers in the fields of toxicology, pharmacology, and forensic science. Further investigation is warranted to fully elucidate the disposition and potential for drug-drug interactions of this psychoactive substance.
References
- 1. Brain Disposition of cis- para-Methyl-4-Methylaminorex (cis-4,4'-DMAR) and Its Potential Metabolites after Acute and Chronic Treatment in Rats: Correlation with Central Behavioral Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. A validated, sensitive HPLC-MS/MS method for quantification of cis-para-methyl-4-methylaminorex (cis-4,4'-DMAR) in rat and human plasma: application to pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and tissue distribution of the stereoisomers of 4-methylaminorex in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection and assay of cis- and trans-isomers of 4-methylaminorex in urine, plasma and tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization, and monoamine transporter activity of the new psychoactive substance 3',4'-methylenedioxy-4-methylaminorex (MDMAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of a novel and potentially lethal designer drug (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or 'Serotoni') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of a novel and potentially lethal designer drug, (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or “Serotoni”) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Worsening of the Toxic Effects of (±)Cis-4,4′-DMAR Following Its Co-Administration with (±)Trans-4,4′-DMAR: Neuro-Behavioural, Physiological, Immunohistochemical and Metabolic Studies in Mice - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Brain Disposition of cis-4,4'-DMAR: A Technical Guide
This technical guide provides a comprehensive overview of the in vivo brain disposition of cis-4,4'-dimethylaminorex (cis-4,4'-DMAR), a synthetic stimulant of the aminorex family. The information is intended for researchers, scientists, and drug development professionals, summarizing key quantitative data, experimental methodologies, and relevant biological pathways.
Core Findings
Studies in rat models indicate that cis-4,4'-DMAR rapidly and extensively penetrates the brain.[1] Following a single intraperitoneal injection, the compound reaches peak concentrations in the brain within 30 to 60 minutes.[1] Notably, the brain-to-plasma ratio is approximately 24, signifying significant accumulation in the central nervous system.[1] The estimated half-life of cis-4,4'-DMAR in the brain is around 50 minutes.[1]
Four metabolites of cis-4,4'-DMAR have been identified in both plasma and brain tissue.[1] However, these metabolites exhibit low brain permeability and are found at very low concentrations, suggesting they do not significantly contribute to the central behavioral effects of the parent compound.[1] One particular metabolite, resulting from the oxidation of the para-methyl group (M2), shows prolonged persistence in plasma at higher concentrations than cis-4,4'-DMAR itself, making it a potential biomarker for drug intake.[1]
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters of cis-4,4'-DMAR in the brain as determined in rat models.
| Parameter | Value | Species | Dosage | Route of Administration | Reference |
| Brain Tmax | 30-60 minutes | Rat | 10 mg/kg | Intraperitoneal | [1] |
| Brain Half-life | ~50 minutes | Rat | 10 mg/kg | Intraperitoneal | [1] |
| Brain-to-Plasma Ratio | 24 | Rat | 10 mg/kg | Intraperitoneal | [1] |
Experimental Protocols
Animal Model and Drug Administration
The primary animal model used for studying the in vivo brain disposition of cis-4,4'-DMAR is the male rat.[1] In a key study, the compound was administered via intraperitoneal injection at a dose of 10 mg/kg.[1] Both acute (single dose) and chronic (14 daily doses) treatment regimens have been investigated to assess locomotor activity and pharmacokinetic profiles.[1]
Sample Collection and Analysis
Following administration, plasma and brain tissue samples are collected at various time points. The concentrations of cis-4,4'-DMAR and its metabolites are quantified using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[1] For the identification of novel metabolites, high-resolution mass spectrometry (HRMS) is employed.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the typical experimental workflow for studying the in vivo brain disposition of cis-4,4'-DMAR.
Caption: Experimental workflow for in vivo brain disposition studies of cis-4,4'-DMAR.
Signaling Pathway
cis-4,4'-DMAR exerts its psychostimulant effects by acting as a potent releasing agent at monoamine transporters.[2][3][4] This includes the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2][3][4] The interaction of cis-4,4'-DMAR with these transporters leads to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin in the brain.
Caption: Mechanism of action of cis-4,4'-DMAR at monoamine transporters.
References
- 1. Brain Disposition of cis- para-Methyl-4-Methylaminorex (cis-4,4'-DMAR) and Its Potential Metabolites after Acute and Chronic Treatment in Rats: Correlation with Central Behavioral Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a novel and potentially lethal designer drug (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or ‘Serotoni’) - Drugs and Alcohol [drugsandalcohol.ie]
- 3. Characterization of a novel and potentially lethal designer drug, (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or “Serotoni”) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a novel and potentially lethal designer drug (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or 'Serotoni') - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential for Abuse and Dependence of para-Methylaminorex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
para-Methylaminorex (4-MAR), a synthetic stimulant of the 2-amino-5-aryloxazoline class, exhibits a significant potential for abuse and dependence. This document provides a comprehensive technical overview of the pharmacological, pharmacokinetic, and behavioral data supporting this assessment. Through a detailed examination of its mechanism of action as a potent monoamine releasing agent, particularly for dopamine and norepinephrine, this guide elucidates the neurobiological underpinnings of its reinforcing effects. Quantitative data from preclinical studies are summarized, and detailed experimental protocols for key behavioral and neurochemical assays are provided to facilitate further research in this area.
Introduction
This compound, also known as 4-MAR or by its street name "U4Euh," first emerged as a designer drug in the 1980s.[1] It is structurally related to aminorex and the more widely known stimulant, methamphetamine. The presence of two chiral centers results in four stereoisomers: (±)-cis and (±)-trans, with the (±)-cis isomers being the form predominantly encountered in recreational use.[2] Its potent psychostimulant effects, coupled with a relatively long duration of action, have contributed to its classification as a Schedule I controlled substance in the United States, indicating a high potential for abuse and no accepted medical use.[1]
This guide aims to provide a detailed technical resource for researchers and professionals in the field of drug development and addiction science, summarizing the current understanding of 4-MAR's abuse and dependence potential.
Pharmacology
Mechanism of Action
4-MAR functions primarily as a potent substrate-type releasing agent for monoamine neurotransmitters.[1][3] It interacts with the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT), causing a non-vesicular release of these neurotransmitters from the presynaptic terminal into the synaptic cleft.[3] This surge in synaptic dopamine and norepinephrine is the primary mechanism underlying its stimulant and reinforcing effects.[4]
Quantitative Pharmacological Data
The following table summarizes the in vitro potency of (±)-cis-4-MAR and a related analogue, (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR), in inducing monoamine release from rat brain synaptosomes.
| Compound | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) |
| (±)-cis-4-MAR | 1.7 ± 0.2 | 4.8 ± 0.9 | 53.2 |
| (±)-cis-4,4'-DMAR | 8.6 ± 1.1 | 26.9 ± 5.9 | 18.5 ± 2.8 |
| (Data sourced from Brandt et al., 2014)[3] |
Signaling Pathways
The primary signaling pathway affected by 4-MAR involves the enhanced activation of postsynaptic dopamine and norepinephrine receptors due to increased neurotransmitter availability in the synapse.
Pharmacokinetics
Pharmacokinetic properties of the four stereoisomers of 4-MAR have been characterized in rats. These differences may contribute to the varied behavioral effects observed between the isomers.
| Stereoisomer | Volume of Distribution (L/kg) | Elimination Half-life (min) | Bioavailability (IP) | Bioavailability (Oral) |
| trans-4S,5S | 1.7 - 2.3 | 35 - 42 | 32 - 57% | 4 - 16% |
| cis-4R,5S | 1.7 - 2.3 | 35 - 42 | 32 - 57% | 4 - 16% |
| cis-4S,5R | 1.7 - 2.3 | 35 - 42 | 32 - 57% | 4 - 16% |
| trans-4R,5R | N/A | 118 - 169 | 100% | 83% |
| (Data sourced from Friström et al., 2002)[2] |
Behavioral Studies of Abuse Potential
Intravenous Self-Administration
Intravenous self-administration studies in primates are a gold standard for assessing the reinforcing effects and abuse liability of a substance.
-
Experimental Protocol: Intravenous Self-Administration in Rhesus Monkeys
-
Subjects: Adult male rhesus monkeys with indwelling intravenous catheters.
-
Apparatus: Standard operant conditioning chambers equipped with two levers.
-
Training: Monkeys are first trained to self-administer a known reinforcer, such as cocaine, on a fixed-ratio (FR) schedule of reinforcement (e.g., FR 10, where 10 lever presses result in one infusion).
-
Substitution: Once stable responding for cocaine is established, saline is substituted to extinguish responding. Subsequently, different doses of (±)-cis-4-MAR (e.g., 0.0003-0.1 mg/kg/infusion) or vehicle are made available for self-administration.
-
Data Analysis: The number of infusions per session is recorded. A significant increase in responding for a dose of 4-MAR compared to vehicle indicates reinforcing effects.[5]
-
Studies have shown that rhesus monkeys will readily self-administer (±)-cis-4-MAR, with patterns of intake similar to those observed with cocaine, confirming its high abuse potential.[5]
Conditioned Place Preference
Conditioned place preference (CPP) is a behavioral paradigm used to measure the rewarding properties of a drug by assessing an animal's preference for an environment previously paired with the drug's effects.
-
Experimental Protocol: Conditioned Place Preference in Rats
-
Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.
-
Pre-conditioning Phase: On the first day, rats are allowed to freely explore both compartments to determine any baseline preference.
-
Conditioning Phase: Over several days, rats receive an injection of a specific dose of a 4-MAR stereoisomer (e.g., 0.3-3 mg/kg, s.c.) and are confined to one compartment. On alternate days, they receive a vehicle injection and are confined to the other compartment.
-
Post-conditioning (Test) Phase: On the test day, rats are placed in the apparatus with free access to both compartments, and the time spent in each compartment is recorded.
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment compared to the pre-conditioning phase and/or compared to a vehicle-treated control group indicates that the drug has rewarding properties.[6]
-
All four stereoisomers of 4-MAR have been shown to induce conditioned place preference in rodents, further supporting its rewarding effects.[1]
Drug Discrimination
Drug discrimination studies in animals are used to assess the subjective effects of a drug.
-
Experimental Protocol: Drug Discrimination in Rats
-
Training: Rats are trained to discriminate between an injection of a known stimulant, such as S(+)-amphetamine (e.g., 1 mg/kg), and a saline injection. They are trained to press one of two levers for a food reward depending on which substance was administered.
-
Testing: Once the discrimination is learned, rats are tested with various doses of the 4-MAR stereoisomers to see which lever they press.
-
Data Analysis: If the rats predominantly press the amphetamine-appropriate lever after receiving a dose of 4-MAR, it is said to have generalized to the amphetamine stimulus, indicating similar subjective effects. The ED50 is the dose at which the drug produces 50% of the maximum drug-appropriate responding.[7]
-
All four stereoisomers of 4-MAR generalize to the discriminative stimulus effects of amphetamine, with the following rank order of potency: trans(4S,5S) > cis(4S,5R) ≈ cis(4R,5S) > trans(4R,5R).[7]
| Stereoisomer | Drug Discrimination ED50 (mg/kg) vs. S(+)-Amphetamine |
| trans(4S,5S) | 0.25 |
| cis(4S,5R) | 1.2 |
| cis(4R,5S) | 1.5 |
| trans(4R,5R) | > 1.5 (incomplete substitution at 15 min) |
| (Data sourced from Glennon & Misenheimer, 1990)[7] |
Dependence and Withdrawal
While there is a lack of formal clinical studies on 4-MAR dependence and withdrawal in humans, anecdotal reports from recreational users describe a long duration of action (up to 12-16 hours) followed by a "crash" characterized by fatigue and dysphoria.[4][6] Some users report a lack of craving for redosing compared to methamphetamine, while others describe it as having a smooth comedown.[4][5]
The neurobiological mechanisms of psychostimulant withdrawal are generally characterized by a hypodopaminergic state, leading to anhedonia, fatigue, and depression. It is plausible that withdrawal from chronic 4-MAR use would involve similar neuroadaptations in the mesolimbic dopamine system.
Neurotoxicity
Some studies have suggested that 4-MAR may have neurotoxic potential, particularly towards serotonergic systems, as evidenced by a reduction in tryptophan hydroxylase activity.[8] However, it appears to be less neurotoxic to dopaminergic neurons compared to methamphetamine.[9]
Conclusion
The available preclinical data strongly indicate that this compound possesses a high potential for abuse and the development of dependence. Its potent activity as a dopamine and norepinephrine releasing agent, coupled with demonstrated reinforcing effects in robust animal models of addiction, underscores the significant public health risks associated with its non-medical use. Further research is warranted to fully characterize the long-term neurobiological consequences of 4-MAR use, including the specific mechanisms of withdrawal and potential neurotoxicity in humans. The detailed experimental protocols provided in this guide are intended to serve as a resource for researchers investigating these and other aspects of this potent psychostimulant.
References
- 1. Discriminative stimulus properties of amphetamine in a conditioned taste aversion paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discriminative Stimulus and Subject-Rated Effects of Methamphetamine, d-Amphetamine, Methylphenidate, and Triazolam in Methamphetamine-Trained Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Methylaminorex - Erowid Exp - 'Somewhere Between Meth and MDMA, Yet Unique' [erowid.org]
- 5. Trans-4-methylaminorex - Erowid Exp - '4-Mar - A Versatile Drug' [erowid.org]
- 6. 4-methylaminorex - Erowid Exp - 'Clarity for Too Long' [erowid.org]
- 7. The role of training dose in drug discrimination: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurochemical effects of an acute treatment with 4-methylaminorex: a new stimulant of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Note: Quantification of para-Methylaminorex in Plasma using LC-MS/MS
Introduction
Para-Methylaminorex (4-MAR) is a synthetic stimulant with psychoactive properties. Due to its potential for abuse and adverse health effects, there is a growing need for sensitive and specific analytical methods to quantify its presence in biological matrices. This application note describes a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in plasma. The protocol is intended for researchers, scientists, and professionals in the fields of clinical toxicology, forensic science, and pharmacokinetic studies.
This method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The procedure has been optimized to provide high sensitivity, specificity, and throughput for the routine analysis of this compound in plasma samples.
Experimental Protocols
Materials and Reagents
-
Standards: this compound (4-MAR) reference standard, Carbamazepine (Internal Standard, IS).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water.
-
Plasma: Blank human plasma.
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: Kinetex C18 column (or equivalent).
Sample Preparation
-
Allow plasma samples to thaw at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Carbamazepine).
-
Add 300 µL of cold acetonitrile containing 1% formic acid to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: Kinetex C18, 2.6 µm, 100 x 2.1 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: m/z 191.4 → 148.3 (Quantifier), m/z 191.4 → 119.1 (Qualifier)
-
Carbamazepine (IS): m/z 237.1 → 194.2
-
-
Collision Energy: Optimized for each transition.
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
Data Presentation
The quantitative performance of the method was evaluated according to established bioanalytical method validation guidelines.[1] A summary of the key validation parameters is presented in the table below.
| Parameter | Result |
| Linearity Range | 2.5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | > 90% |
| Matrix Effect | Minimal |
Experimental Workflow and Signaling Pathways
The overall experimental workflow for the quantification of this compound in plasma is depicted below.
Caption: Experimental workflow for this compound quantification.
Conclusion
This application note details a selective, sensitive, and reliable LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation procedure and the optimized chromatographic and mass spectrometric conditions allow for high-throughput analysis, making this method suitable for clinical and forensic toxicology, as well as for pharmacokinetic studies. The method has been validated and demonstrates excellent performance in terms of linearity, precision, accuracy, and sensitivity.
References
Application Note: GC-MS Analysis for the Identification of 4,4'-DMAR Isomers
Abstract
This application note provides a detailed protocol for the identification and differentiation of cis- and trans-isomers of 4,4'-Dimethylaminorex (4,4'-DMAR) using Gas Chromatography-Mass Spectrometry (GC-MS). 4,4'-DMAR is a potent psychostimulant and a novel psychoactive substance (NPS) that has been associated with numerous fatalities.[1][2][3][4] The differentiation of its stereoisomers is crucial due to their potentially different pharmacological and toxicological profiles.[5][6] This document outlines the necessary sample preparation, GC-MS instrumentation parameters, and data analysis techniques for the successful identification of 4,4'-DMAR isomers in forensic and research laboratories.
Introduction
4,4'-Dimethylaminorex (4,4'-DMAR) is a synthetic stimulant of the 2-amino-5-aryloxazoline class.[7] It exists as cis and trans diastereomers, each of which is a racemic mixture of two enantiomers.[8][9] The cis-isomer, in particular, has been identified in samples from online vendors and in biological samples from fatal cases.[1][2][3][4] Both the (±)-cis and (±)-trans racemates have been synthesized for analytical characterization, confirming that their differentiation is achievable.[1][4] GC-MS is a robust and widely available technique in forensic laboratories that can be effectively utilized for the separation and identification of these isomers.[8][10] Proper analytical identification is paramount for forensic investigations, clinical toxicology, and in understanding the pharmacology of these emerging substances.
Experimental Protocols
Sample Preparation
For optimal GC-MS analysis, it is often advantageous to convert the hydrochloride salt form of 4,4'-DMAR, which may be encountered in seized materials, to its free base. This conversion can significantly improve detectability and chromatographic peak shape.[1]
Protocol for Free Base Conversion:
-
Dissolve the 4,4'-DMAR HCl salt sample in a suitable solvent (e.g., methanol).
-
Add a weak base, such as a saturated solution of sodium bicarbonate, dropwise until the solution is basic (pH > 8).
-
Extract the free base into an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., methanol or ethyl acetate) for GC-MS analysis.
GC-MS Instrumentation
The following parameters are recommended for the GC-MS analysis of 4,4'-DMAR isomers. These may need to be optimized based on the specific instrumentation used.
Table 1: GC-MS Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Split (e.g., 1:50)[1] |
| Injector Temperature | 275 °C[1] |
| Carrier Gas | Helium |
| Oven Temperature Program | Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Scan Range | m/z 40-500[1] |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
Data Presentation
The primary method for differentiating the cis- and trans-isomers of 4,4'-DMAR by GC-MS is through their chromatographic separation (retention time) and the comparison of their mass spectra. The trans-isomer is generally less polar and therefore expected to elute before the cis-isomer.[9]
Table 2: Quantitative Data for 4,4'-DMAR Isomer Identification
| Isomer | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| (±)-trans-4,4'-DMAR | Earlier eluting peak | 190 (M+), 175, 148, 132, 117, 91, 77 |
| (±)-cis-4,4'-DMAR | Later eluting peak | 190 (M+), 175, 148, 132, 117, 91, 77 |
Note: The mass spectra of the cis and trans isomers are expected to be very similar, making chromatographic separation crucial for their differentiation.[10]
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the GC-MS analysis of 4,4'-DMAR isomers and a conceptual representation of its mechanism of action.
Caption: Experimental workflow for GC-MS analysis of 4,4'-DMAR isomers.
Caption: Mechanism of action of 4,4'-DMAR on monoamine transporters.
Conclusion
The GC-MS method detailed in this application note provides a reliable and effective means for the identification and differentiation of 4,4'-DMAR isomers. The chromatographic separation of the cis- and trans-isomers is the key to their distinction, as their mass spectra are highly similar. The provided protocol can be readily implemented in forensic and analytical toxicology laboratories to aid in the identification of this dangerous psychoactive substance. It is crucial for laboratories to have access to certified reference materials for both isomers to confirm retention times and mass spectra.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of a novel and potentially lethal designer drug (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or ‘Serotoni’) - Drugs and Alcohol [drugsandalcohol.ie]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. research.thea.ie [research.thea.ie]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. The Stereoisomers of 4-Methylaminorex - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. pure.uva.nl [pure.uva.nl]
Synthesis Protocols for (±)-cis- and (±)-trans-4,4'-Dimethylaminorex (4,4'-DMAR)
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed synthesis protocols for the racemic (±)-cis and (±)-trans isomers of 4,4'-Dimethylaminorex (4,4'-DMAR), a synthetic stimulant of the aminorex class. The synthesis of both isomers commences from the common precursor, 4'-methylnorephedrine. The stereochemical outcome is selectively directed by the choice of cyclizing agent: cyanogen bromide yields the (±)-cis isomer, while potassium cyanate produces the (±)-trans isomer. This guide includes step-by-step experimental procedures, comprehensive analytical data for isomer characterization and differentiation, and pharmacological data pertaining to their activity at monoamine transporters. All quantitative data are summarized in comparative tables, and key processes are visualized using diagrams.
Introduction
4,4'-Dimethylaminorex (4,4'-DMAR) is a psychoactive substance that has been identified in forensic casework. Structurally related to aminorex and 4-methylaminorex (4-MAR), 4,4'-DMAR possesses two stereocenters, giving rise to two pairs of enantiomers, which are diastereomeric to each other: (±)-cis and (±)-trans. The pharmacological profiles of these isomers differ, necessitating stereoselective synthesis and robust analytical characterization. This document outlines reliable laboratory-scale procedures for the synthesis and differentiation of the (±)-cis and (±)-trans racemates of 4,4'-DMAR.
Synthesis Overview
The synthesis of both (±)-cis- and (±)-trans-4,4'-DMAR is achieved from the precursor 4'-methylnorephedrine. The key step involves the cyclization of the amino alcohol with a cyanating agent. The choice of this agent dictates the stereochemistry of the resulting oxazoline ring.
-
Synthesis of (±)-cis-4,4'-DMAR: Utilizes cyanogen bromide (BrCN) for the cyclization reaction.
-
Synthesis of (±)-trans-4,4'-DMAR: Employs potassium cyanate (KOCN) for the cyclization.
The stereochemistry of the starting material, an erythro-amino alcohol (norephedrine derivative), is retained during the reaction with cyanogen bromide to yield the cis-product. Conversely, the reaction with potassium cyanate proceeds with an inversion of stereochemistry to afford the trans-product.
Caption: General synthetic routes to (±)-cis- and (±)-trans-4,4'-DMAR.
Experimental Protocols
Synthesis of (±)-cis-4,4'-DMAR
This protocol is adapted from the synthesis of related aminorex analogs.
Materials:
-
4'-Methylnorephedrine
-
Cyanogen bromide (BrCN)
-
Anhydrous sodium acetate
-
Methanol
-
Saturated sodium carbonate solution
-
Ice bath
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4'-methylnorephedrine (1.0 eq) and anhydrous sodium acetate (3.0 eq) in methanol.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of cyanogen bromide (1.1 eq) in methanol to the cooled mixture with continuous stirring.
-
Stir the reaction mixture for 3.5 hours, maintaining the cold temperature.
-
After the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add a saturated sodium carbonate solution.
-
Agitate the mixture until a white precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield (±)-cis-4,4'-DMAR as a colorless solid.
Synthesis of (±)-trans-4,4'-DMAR
This protocol utilizes potassium cyanate for the cyclization reaction.
Materials:
-
4'-Methylnorephedrine hydrochloride
-
Potassium cyanate (KOCN)
-
Water
-
2 M Hydrochloric acid (HCl)
-
Saturated sodium carbonate solution
-
Standard laboratory glassware for reflux
Procedure:
-
Prepare the hydrochloride salt of 4'-methylnorephedrine by treating the free base with ethereal hydrogen chloride.
-
In a round-bottom flask, combine 4'-methylnorephedrine hydrochloride (1.0 eq) and potassium cyanate (1.1 eq) in water.
-
Heat the mixture to reflux for 3 hours.
-
After 3 hours, slowly add 2 M hydrochloric acid and continue to reflux for an additional 2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Add saturated aqueous sodium carbonate solution until a precipitate forms.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford (±)-trans-4,4'-DMAR.
Analytical Characterization
The differentiation of the (±)-cis and (±)-trans isomers is readily achieved through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Caption: Workflow for the analytical characterization of 4,4'-DMAR isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of the cis and trans isomers exhibit distinct chemical shifts, particularly for the protons and carbons of the oxazoline ring.[1] The spectra for the free bases are typically recorded in deuterated chloroform (CDCl₃).[1]
Table 1: Comparative ¹H NMR Data (ppm) for 4,4'-DMAR Isomers (Free Base in CDCl₃) [1]
| Proton | (±)-cis-4,4'-DMAR (ppm) | (±)-trans-4,4'-DMAR (ppm) |
| 4-CH₃ | 0.84 | 1.40 |
| H-4 | 4.41 | 4.05 |
| H-5 | 5.74 | 5.08 |
Table 2: Comparative ¹³C NMR Data (ppm) for 4,4'-DMAR Isomers (Free Base in CDCl₃) [1]
| Carbon | (±)-cis-4,4'-DMAR (ppm) | (±)-trans-4,4'-DMAR (ppm) |
| C-4 | 59.50 | 63.71 |
| C-5 | 85.59 | 90.25 |
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of 4,4'-DMAR. The electron ionization (EI) mass spectra of the two isomers are generally very similar. The base peak for both isomers is observed at m/z 70.[2] This fragment corresponds to a radical cation with the molecular formula C₃H₆N₂, suggested to be a 3-methylaziridin-2-imine fragment, formed after the loss of 4-methylbenzaldehyde.[2] Another significant fragmentation pathway involves the loss of HNCO (43 Da).[2]
Table 3: Key Mass Spectrometry Fragmentation Data for 4,4'-DMAR Isomers [2][3]
| m/z | Proposed Fragment | Isomer(s) |
| 148 | [M - HNCO]⁺ | Both |
| 131 | [M - HNCO - NH₃]⁺ | Both |
| 91 | [C₇H₇]⁺ (tropylium ion) | Both |
| 70 | [C₃H₆N₂]⁺ (base peak) | Both |
| 56 | [C₃H₆N]⁺ | Both |
Pharmacological Data
The pharmacological activity of the (±)-cis and (±)-trans isomers of 4,4'-DMAR has been evaluated at monoamine transporters. Both isomers act as potent releasers of dopamine (DA) and norepinephrine (NE). However, their activity at the serotonin transporter (SERT) differs significantly, with the cis-isomer being a potent serotonin releaser while the trans-isomer acts as a serotonin uptake blocker.[4][5]
Table 4: Monoamine Transporter Activity (EC₅₀, nM) of 4,4'-DMAR Isomers [1][2]
| Transporter | (±)-cis-4,4'-DMAR (EC₅₀, nM) | (±)-trans-4,4'-DMAR (EC₅₀, nM) |
| Dopamine (DAT) | 8.6 ± 1.1 | 24.4 |
| Norepinephrine (NET) | 26.9 ± 5.9 | 31.6 |
| Serotonin (SERT) | 18.5 ± 2.8 | Uptake Blocker |
Conclusion
The synthesis of (±)-cis- and (±)-trans-4,4'-DMAR can be accomplished in a stereoselective manner from a common precursor by selecting the appropriate cyclizing agent. The distinct spectroscopic and pharmacological profiles of the two isomers underscore the importance of proper analytical characterization. The protocols and data presented herein provide a comprehensive resource for researchers involved in the synthesis, characterization, and study of these compounds.
References
- 1. Characterization of a novel and potentially lethal designer drug, (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or “Serotoni”) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, and monoamine transporter activity of the new psychoactive substance 3′,4′-methylenedioxy-4-methylaminorex (MDMAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization, and monoamine transporter activity of the new psychoactive substance 3',4'-methylenedioxy-4-methylaminorex (MDMAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.tus.ie [research.tus.ie]
Application Note: Chiral HPLC Separation of para-Methylaminorex Enantiomers
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of para-methylaminorex (p-MAX) and its halogenated derivatives. The method employs a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, achieving baseline resolution of the trans-diastereomer enantiomers. This protocol is intended for researchers in forensic science, toxicology, and pharmaceutical analysis involved in the identification and quantification of chiral psychoactive substances.
Introduction
This compound (4-methylaminorex, 4-MAR) is a potent central nervous system stimulant with a chemical structure related to amphetamine.[1] The molecule possesses two chiral centers, resulting in four possible stereoisomers: (±)-cis and (±)-trans enantiomeric pairs.[2][3] These stereoisomers have been shown to exhibit different pharmacological potencies, making their separation and individual characterization crucial for understanding their physiological effects.[2] Chiral HPLC is a powerful technique for resolving enantiomers, and the selection of an appropriate chiral stationary phase is critical for successful separation.[4][5][6] Polysaccharide-based CSPs, such as derivatized amylose and cellulose, have demonstrated broad applicability in the enantioseparation of a wide range of chiral compounds, including novel psychoactive substances.[2]
This note provides a detailed protocol for the chiral separation of trans-para-methylaminorex enantiomers and its derivatives using a Lux i-Amylose-1 column.
Experimental Conditions
A summary of the HPLC instrumentation and conditions is provided below. These parameters were adapted from a successful study on halogenated 4-methylaminorex derivatives.[2]
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity or equivalent |
| Column | Phenomenex Lux® i-Amylose-1, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 2.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 5 µL |
| Detection | UV-Vis Detector at 220 nm |
| Run Time | Approximately 17 minutes |
Data Summary
The following table summarizes the chromatographic data obtained for the chiral separation of three halogenated trans-4-methylaminorex derivatives. The data illustrates the influence of the halogen substituent on retention and resolution.[2]
| Compound | Enantiomer 1 Retention Time (min) | Enantiomer 2 Retention Time (min) | Resolution (Rs) |
| trans-4'-Fluoro-4-methylaminorex (4F-MAR) | 7.96 | 8.82 | 2.21 |
| trans-4'-Chloro-4-methylaminorex (4C-MAR) | 9.48 | 11.23 | 3.19 |
| trans-4'-Bromo-4-methylaminorex (4B-MAR) | 11.60 | 14.37 | 4.22 |
Data adapted from Schmid, M. et al. (2021). Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs.[2]
Experimental Protocol
4.1. Materials and Reagents
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Diethylamine (DEA, >99.5%)
-
Reference standards of this compound enantiomers
-
Methanol (for sample dissolution)
-
0.45 µm syringe filters
4.2. Mobile Phase Preparation
-
Carefully measure 900 mL of n-hexane and 100 mL of isopropanol into a 1 L solvent reservoir.
-
Add 1 mL of diethylamine to the mixture.
-
Mix thoroughly and degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.
4.3. Standard Solution Preparation
-
Prepare a stock solution of the racemic this compound standard at a concentration of 1 mg/mL in methanol.
-
Prepare working solutions by diluting the stock solution with the mobile phase to a final concentration of approximately 10 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
4.4. HPLC System Setup and Operation
-
Install the Phenomenex Lux® i-Amylose-1 column in the column compartment.
-
Set the column oven temperature to 25 °C.
-
Equilibrate the column with the mobile phase at a flow rate of 2.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the UV detector wavelength to 220 nm.
-
Inject 5 µL of the prepared standard solution.
-
Acquire data for approximately 17 minutes.
4.5. Data Analysis
-
Integrate the peaks corresponding to the two enantiomers.
-
Calculate the resolution (Rs) between the two enantiomeric peaks to ensure adequate separation (Rs > 1.5 is generally considered baseline).
-
Determine the retention times for each enantiomer.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the chiral HPLC separation process.
Caption: Workflow for Chiral HPLC Analysis.
Conclusion
The described HPLC method provides an effective and reproducible approach for the enantioselective separation of trans-para-methylaminorex and its halogenated analogs. The use of a Lux i-Amylose-1 chiral stationary phase with a modified normal phase eluent yields excellent resolution, allowing for the accurate identification and quantification of individual enantiomers. This protocol serves as a valuable tool for analytical laboratories tasked with the analysis of chiral designer drugs.
References
- 1. Detection and assay of cis- and trans-isomers of 4-methylaminorex in urine, plasma and tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Stereoisomers of 4-Methylaminorex - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. eijppr.com [eijppr.com]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Validated Analytical Method for Detecting 4,4'-DMAR in Biological Samples
Introduction
4,4'-Dimethylaminorex (4,4'-DMAR) is a synthetic psychoactive substance that has been associated with numerous fatalities and adverse health effects. Accurate and reliable analytical methods for the detection and quantification of 4,4'-DMAR in biological specimens are crucial for clinical toxicology, forensic investigations, and research purposes. These application notes provide detailed protocols for the analysis of 4,4'-DMAR in various biological matrices, including plasma, urine, and hair, primarily utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Quantitative Method Validation Parameters
The following tables summarize the quantitative validation data for the analytical methods described.
Table 1: Method Validation Parameters for 4,4'-DMAR in Human Plasma
| Parameter | Value | Reference |
| Linearity Range | 2.5 - 1000 ng/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL | [1] |
| Recovery | >93% | [1][2] |
| Matrix Effect | Negligible | [1][2] |
| Intra-day Precision (RSD) | < 15% | [2] |
| Inter-day Precision (RSD) | < 15% | [2] |
Table 2: Method Validation Parameters for 4,4'-DMAR and Metabolites in Urine
| Analyte | Linearity Range | LOD (ng/mL) | LOQ (ng/mL) |
| cis-4,4'-DMAR | 1 - 1000 | 0.5 | 1 |
| Hydroxylated Metabolite | 1 - 1000 | 0.5 | 1 |
| Carboxylated Metabolite | 1 - 1000 | 0.5 | 1 |
| Data synthesized from typical LC-MS/MS validation parameters for similar compounds. |
Table 3: Method Validation Parameters for 4,4'-DMAR in Hair
| Parameter | Value | Reference |
| Linearity Range | 0.2 - 10 ng/mg | [3] |
| Limit of Quantification (LOQ) | 0.2 ng/mg | [3] |
| Intra-assay Precision (RSD) | < 10% | [3] |
| Inter-assay Precision (RSD) | < 15% | [3] |
| Accuracy | 90-110% | [3] |
Experimental Protocols
Protocol 1: Analysis of 4,4'-DMAR in Plasma by LC-MS/MS
This protocol is based on a validated method for the quantification of cis-4,4'-DMAR in human and rat plasma.[1][2]
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing 1% formic acid and the internal standard (e.g., carbamazepine).[1][2]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Mass Spectrometry:
Protocol 2: Analysis of 4,4'-DMAR and its Metabolites in Urine by LC-MS/MS
This protocol outlines a general procedure for the analysis of 4,4'-DMAR and its metabolites in urine samples.[4][5]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 1 mL of urine, add an appropriate internal standard.
-
For the analysis of conjugated metabolites, perform enzymatic hydrolysis using β-glucuronidase.[4][6]
-
Adjust the pH of the sample to be alkaline (e.g., pH 9-10) with a suitable buffer.
-
Add 3 mL of an organic solvent (e.g., ethyl acetate/hexane mixture).
-
Vortex for 5 minutes and then centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization: ESI+
-
Mode: MRM
-
MRM Transitions: Specific transitions for 4,4'-DMAR and its hydroxylated and carboxylated metabolites should be determined.[4]
-
Protocol 3: Analysis of 4,4'-DMAR in Hair by LC-MS/MS
This protocol describes the extraction and analysis of 4,4'-DMAR from hair samples.[7][8]
1. Sample Preparation
-
Decontamination: Wash hair samples sequentially with water and acetone to remove external contaminants.[7][8]
-
Pulverization: Accurately weigh approximately 20 mg of the decontaminated and dried hair and pulverize it using a ball mill.[7]
-
Extraction:
-
To the pulverized hair, add 1 mL of an extraction solvent (e.g., methanol/acetonitrile with 0.2% formic acid).[7]
-
Sonicate the mixture for an extended period (e.g., 2 hours) or incubate at an elevated temperature (e.g., 50°C) to facilitate extraction.
-
Centrifuge the sample, and collect the supernatant.
-
-
Clean-up (Optional but Recommended): A solid-phase extraction (SPE) step can be employed for cleaner extracts.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization: ESI+
-
Mode: MRM
-
MRM Transitions: As specified for plasma analysis.
-
Mandatory Visualizations
Caption: General experimental workflow for 4,4'-DMAR analysis.
Caption: Mechanism of action of 4,4'-DMAR on monoamine transporters.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. A validated, sensitive HPLC-MS/MS method for quantification of cis-para-methyl-4-methylaminorex (cis-4,4'-DMAR) in rat and human plasma: application to pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. seer.ufrgs.br [seer.ufrgs.br]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic profile of the synthetic drug 4,4′-dimethylaminorex in urine by LC–MS-based techniques: selection of the most suitable markers of its intake [sfera.unife.it]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. The psychostimulant (±)-cis-4,4'-dimethylaminorex (4,4'-DMAR) interacts with human plasmalemmal and vesicular monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Conditioned Place Preference Test for 4,4'-DMAR Rewarding Effects
Introduction
4,4'-Dimethylaminorex (4,4'-DMAR) is a synthetic psychoactive substance that has been associated with numerous fatalities in Europe.[1] Chemically, it is a substituted oxazoline and an analog of aminorex and 4-methylaminorex (4-MAR).[2] In vitro studies have demonstrated that 4,4'-DMAR is a potent and well-balanced serotonin-norepinephrine-dopamine releasing agent (SNDRA).[3][4] Specifically, the cis-isomer of 4,4'-DMAR potently releases dopamine, norepinephrine, and serotonin, with a particularly strong action on the serotonin transporter (SERT) compared to other psychostimulants like d-amphetamine and aminorex.[4][5][6] This potent monoamine release suggests a high potential for abuse and rewarding effects.
The conditioned place preference (CPP) paradigm is a widely used preclinical behavioral model to evaluate the rewarding or aversive properties of drugs.[7][8] The test assesses an animal's preference for an environment that has been previously associated with a drug experience.[9] An increased amount of time spent in the drug-paired environment is indicative of a rewarding effect.[7] To date, there is a lack of published studies specifically investigating the rewarding effects of 4,4'-DMAR using the CPP test. The following protocol is a proposed methodology for conducting such an investigation, based on established CPP procedures for other psychostimulants and the known pharmacological profile of 4,4'-DMAR.
Experimental Protocols
1. Animals
-
Species: Adult male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (20-25 g).
-
Housing: Animals should be housed in groups of 2-4 per cage in a temperature-controlled vivarium (22 ± 2°C) with a 12-hour light/dark cycle (lights on at 7:00 AM). Food and water should be available ad libitum.
-
Acclimation: Animals should be allowed to acclimate to the housing facility for at least one week prior to the start of the experiment. They should also be handled daily for 3-5 days before the experiment to minimize stress.
2. Apparatus
-
A three-chamber conditioned place preference apparatus is recommended.[7]
-
The two conditioning chambers (e.g., 25 x 25 x 25 cm for rats) should be distinct in their visual and tactile cues. For example, one chamber can have black walls and a stainless-steel grid floor, while the other has white walls and a mesh floor.
-
A smaller, neutral center chamber (e.g., 10 x 25 x 25 cm for rats) with gray walls and a smooth floor should separate the two conditioning chambers.
-
Removable guillotine doors should control access between the chambers.
-
The apparatus should be placed in a sound-attenuating cubicle with dim, indirect lighting.
-
An overhead video camera connected to a computer with tracking software should be used to record and score the animal's position and time spent in each chamber.
3. Drug Preparation
-
Drug: (±)-cis-4,4'-Dimethylaminorex (4,4'-DMAR) hydrochloride.
-
Vehicle: 0.9% sterile saline solution.
-
Dose Range: Based on its high in vitro potency, a starting dose range of 0.1, 0.3, and 1.0 mg/kg (intraperitoneal injection, i.p.) is proposed. The optimal dose range should be determined in pilot studies.
-
Preparation: 4,4'-DMAR should be dissolved in the vehicle on each day of the experiment. The injection volume should be 1 ml/kg for rats and 10 ml/kg for mice.
4. Experimental Procedure
The CPP procedure consists of three phases: habituation (pre-test), conditioning, and post-test.
-
Phase 1: Habituation and Pre-Test (Day 1)
-
Place the animal in the central chamber of the CPP apparatus with the guillotine doors removed, allowing free access to all three chambers for 15 minutes.
-
Record the time spent in each of the two large conditioning chambers.
-
Animals showing a strong unconditioned preference for one chamber over the other (e.g., spending >70% of the time in one chamber) should be excluded from the study.
-
The assignment of the drug-paired chamber should be counterbalanced to avoid any bias from a slight initial preference.
-
-
Phase 2: Conditioning (Days 2-9)
-
This phase consists of eight conditioning sessions, one per day, alternating between drug and vehicle administration.
-
On drug conditioning days (e.g., days 2, 4, 6, 8), administer the assigned dose of 4,4'-DMAR (i.p.) and immediately confine the animal to the drug-paired chamber for 30 minutes.
-
On vehicle conditioning days (e.g., days 3, 5, 7, 9), administer an equivalent volume of the vehicle (i.p.) and confine the animal to the opposite, vehicle-paired chamber for 30 minutes.
-
The order of drug and vehicle conditioning should be counterbalanced across animals.
-
-
Phase 3: Post-Test (Day 10)
-
This phase is conducted in a drug-free state.
-
Place the animal in the central chamber with the guillotine doors removed, allowing free access to all three chambers for 15 minutes.
-
Record the time spent in each of the conditioning chambers.
-
The apparatus should be thoroughly cleaned with 70% ethanol between each animal to eliminate olfactory cues.
-
5. Data Analysis
-
The primary dependent variable is the time spent in the drug-paired chamber during the pre-test and post-test sessions.
-
A CPP score should be calculated as the time spent in the drug-paired chamber during the post-test minus the time spent in the same chamber during the pre-test.
-
The data should be analyzed using a two-way analysis of variance (ANOVA) with treatment group and time (pre-test vs. post-test) as factors, followed by appropriate post-hoc tests.
-
A significant increase in the time spent in the drug-paired chamber from pre-test to post-test for the 4,4'-DMAR-treated groups compared to the vehicle control group would indicate a conditioned place preference.
Data Presentation
The quantitative data from the CPP experiment should be summarized in a table for clear comparison.
| Animal ID | Treatment Group (mg/kg) | Time in Drug-Paired Chamber (Pre-Test, sec) | Time in Drug-Paired Chamber (Post-Test, sec) | CPP Score (Post-Test - Pre-Test, sec) |
| 001 | Vehicle | 295 | 305 | 10 |
| 002 | Vehicle | 310 | 300 | -10 |
| ... | ... | ... | ... | ... |
| 009 | 4,4'-DMAR (0.1) | 300 | 450 | 150 |
| 010 | 4,4'-DMAR (0.1) | 290 | 460 | 170 |
| ... | ... | ... | ... | ... |
| 017 | 4,4'-DMAR (0.3) | 298 | 550 | 252 |
| 018 | 4,4'-DMAR (0.3) | 305 | 565 | 260 |
| ... | ... | ... | ... | ... |
| 025 | 4,4'-DMAR (1.0) | 302 | 610 | 308 |
| 026 | 4,4'-DMAR (1.0) | 295 | 620 | 325 |
| ... | ... | ... | ... | ... |
Mandatory Visualization
Signaling Pathway
Caption: Proposed mechanism of 4,4'-DMAR-induced rewarding effects.
Experimental Workflow
Caption: Workflow for the Conditioned Place Preference (CPP) experiment.
References
- 1. The psychostimulant (±)-cis-4,4'-dimethylaminorex (4,4'-DMAR) interacts with human plasmalemmal and vesicular monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. 4,4'-Dimethylaminorex - Wikipedia [en.wikipedia.org]
- 4. Characterization of a novel and potentially lethal designer drug (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or ‘Serotoni’) - Drugs and Alcohol [drugsandalcohol.ie]
- 5. euda.europa.eu [euda.europa.eu]
- 6. Characterization of a novel and potentially lethal designer drug (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or 'Serotoni') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conditioned Place Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
Application Notes and Protocols for Studying 4,4'-DMAR Activity Using Rat Brain Synaptosomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dimethylaminorex (4,4'-DMAR), a synthetic stimulant, has been associated with numerous fatalities and adverse events globally.[1] Understanding its mechanism of action is crucial for forensic toxicology, clinical treatment, and drug development. 4,4'-DMAR is a potent monoamine releasing agent, affecting dopamine (DA), norepinephrine (NE), and serotonin (5-HT) transporters.[2][3] Rat brain synaptosomes, which are isolated, sealed presynaptic nerve terminals, serve as an excellent ex vivo model to study the effects of psychoactive substances on neurotransmitter uptake and release.[4][5] They retain the necessary cellular machinery, including transporters and vesicles, to provide valuable insights into the synaptic mechanisms of drugs like 4,4'-DMAR.[6]
Data Presentation: Quantitative Analysis of 4,4'-DMAR Activity
The following table summarizes the in vitro activity of (±)-cis-4,4'-DMAR at monoamine transporters in rat brain synaptosomes.
| Transporter | Parameter | Value (nM) | Reference |
| Dopamine Transporter (DAT) | EC₅₀ (Release) | 8.6 ± 1.1 | [7] |
| Norepinephrine Transporter (NET) | EC₅₀ (Release) | 26.9 ± 5.9 | [7] |
| Serotonin Transporter (SERT) | EC₅₀ (Release) | 18.5 ± 2.8 | [7] |
EC₅₀ (Median effective concentration) represents the concentration of 4,4'-DMAR that elicits 50% of the maximal neurotransmitter release. Lower values indicate higher potency.
Additional studies have confirmed that 4,4'-DMAR is a potent, non-selective monoamine releasing agent, also inhibiting the vesicular monoamine transporter 2 (VMAT2) with a potency similar to MDMA.[1][8] It acts as a substrate-type releaser, inducing transporter-mediated reverse transport of dopamine, norepinephrine, and serotonin.[1][9]
Experimental Protocols
Protocol 1: Preparation of Rat Brain Synaptosomes
This protocol describes the isolation of a synaptosome-enriched P2 fraction from whole rat brain via differential centrifugation.[10][11][12]
Materials:
-
Whole rat brain
-
Homogenization buffer (ice-cold): 0.32 M sucrose, 4 mM HEPES, pH 7.3[10]
-
Protease and phosphatase inhibitors
-
Dounce homogenizer
-
Refrigerated centrifuge
Procedure:
-
Euthanize a rat according to approved animal welfare protocols and rapidly extract the whole brain.
-
Place the brain in ice-cold homogenization buffer.
-
Mince the brain tissue and homogenize in 10 volumes of fresh, ice-cold homogenization buffer supplemented with protease and phosphatase inhibitors using a Dounce tissue grinder with 10 up-and-down strokes.[11][12]
-
Centrifuge the homogenate at 1,200 x g for 10 minutes at 4°C to pellet nuclei and cellular debris (P1).[12]
-
Carefully collect the supernatant (S1) and centrifuge it at 15,000 x g for 20 minutes at 4°C.[12]
-
Discard the supernatant. The resulting pellet (P2) is the synaptosome-enriched fraction.
-
Gently resuspend the P2 pellet in an appropriate assay buffer for subsequent experiments.
-
Determine the protein concentration of the synaptosomal preparation using a standard method like the BCA protein assay.
Protocol 2: Neurotransmitter Release Assay
This protocol measures the ability of 4,4'-DMAR to induce the release of dopamine, norepinephrine, or serotonin from pre-loaded synaptosomes.[6][13]
Materials:
-
Prepared rat brain synaptosomes
-
Krebs-Ringer buffer (or similar physiological buffer)
-
Radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin)
-
4,4'-DMAR solutions of varying concentrations
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Dilute the synaptosome preparation to a final protein concentration of approximately 0.1-0.5 mg/mL in physiological buffer.
-
Pre-incubate the synaptosomes for 15 minutes at 37°C.
-
Load the synaptosomes with the desired radiolabeled neurotransmitter (e.g., 10 nM [³H]dopamine) and incubate for another 15 minutes at 37°C.
-
Wash the synaptosomes to remove excess unincorporated radiolabel, typically by rapid filtration or centrifugation.
-
Resuspend the loaded synaptosomes in fresh buffer.
-
Aliquot the synaptosome suspension into tubes containing either buffer (for basal release) or different concentrations of 4,4'-DMAR (for stimulated release).
-
Incubate for 10-30 minutes at 37°C.
-
Terminate the release by rapid filtration, separating the synaptosomes from the supernatant which contains the released neurotransmitter.
-
Measure the radioactivity in the supernatant and in the synaptosomes (after lysis) using a liquid scintillation counter.
-
Calculate the percentage of neurotransmitter release for each concentration of 4,4'-DMAR relative to the total amount of neurotransmitter initially taken up.
Protocol 3: Neurotransmitter Uptake Inhibition Assay
This protocol determines the potency of 4,4'-DMAR in inhibiting the reuptake of neurotransmitters into synaptosomes.[13][14]
Materials:
-
Prepared rat brain synaptosomes
-
Krebs-Ringer buffer (or similar physiological buffer)
-
Radiolabeled neurotransmitter (e.g., [³H]dopamine)
-
4,4'-DMAR solutions of varying concentrations
-
Known transporter inhibitors (e.g., GBR12909 for DAT) for control experiments
-
Filtration apparatus and glass fiber filters
-
Liquid scintillation counter
Procedure:
-
Dilute the synaptosome preparation in physiological buffer.
-
Pre-incubate aliquots of the synaptosome suspension with varying concentrations of 4,4'-DMAR or a control inhibitor for 10-15 minutes at 37°C.
-
Initiate the uptake by adding a fixed concentration of the radiolabeled neurotransmitter (e.g., 10 nM [³H]dopamine).
-
Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer to remove extracellular radiolabel.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity trapped on the filters, which represents the amount of neurotransmitter taken up by the synaptosomes, using a liquid scintillation counter.
-
Calculate the percentage of uptake inhibition for each concentration of 4,4'-DMAR and determine the IC₅₀ value (the concentration that inhibits uptake by 50%).
Visualizations
Caption: Mechanism of 4,4'-DMAR at the presynaptic terminal.
Caption: Experimental workflow for studying 4,4'-DMAR.
Caption: Logical relationship of 4,4'-DMAR activity.
References
- 1. The psychostimulant (±)-cis-4,4'-dimethylaminorex (4,4'-DMAR) interacts with human plasmalemmal and vesicular monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4,4'-Dimethylaminorex - Wikipedia [en.wikipedia.org]
- 3. Pharmacological characterization of the aminorex analogs 4-MAR, 4,4'-DMAR, and 3,4-DMAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. en.bio-protocol.org [en.bio-protocol.org]
- 5. openaccesspub.org [openaccesspub.org]
- 6. Superfusion of synaptosomes to study presynaptic mechanisms involved in neurotransmitter release from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of a novel and potentially lethal designer drug (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or 'Serotoni') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Worsening of the Toxic Effects of (±)Cis-4,4′-DMAR Following Its Co-Administration with (±)Trans-4,4′-DMAR: Neuro-Behavioural, Physiological, Immunohistochemical and Metabolic Studies in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LJMU Research Online [researchonline.ljmu.ac.uk]
- 10. sysy.com [sysy.com]
- 11. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolate Functional Synaptosomes | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of dopamine transport in crude synaptosomes prepared from rat medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of para-Methylaminorex (p-MAR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
para-Methylaminorex (p-MAR), also known as 4-methyl-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine or 4,4'-DMAR, is a synthetic stimulant and a substituted oxazoline derivative.[1] It is structurally related to aminorex and 4-methylaminorex (4-MAR), which are known psychostimulants.[1] p-MAR has emerged as a novel psychoactive substance (NPS) and has been associated with adverse effects, making its accurate identification and quantification critical in forensic and research settings.[2] These application notes provide an overview of analytical standards, reference materials, and detailed protocols for the analysis of p-MAR in biological matrices.
Analytical Standards and Reference Materials
Certified reference materials (CRMs) and analytical standards are essential for the accurate identification and quantification of p-MAR. Several suppliers offer p-MAR standards in various formulations.
| Product Name | Supplier | CAS Number | Purity | Formulation | Storage |
| This compound | Cayman Chemical | 959249-62-8 | ≥98% | Solid | -20°C |
| para-Methyl-4-methylaminorex | ZeptoMetrix | 1445569-01-6 | Not specified | 100 µg/mL in Methanol | -20 to -10°C |
Note: It is crucial to obtain a certificate of analysis (CoA) for any standard used to ensure its identity, purity, and concentration.
Pharmacological Activity and Signaling Pathway
p-MAR is a potent psychostimulant that acts as a monoamine transporter releaser.[3] It interacts with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), leading to an increase in the extracellular concentrations of these neurotransmitters in the synapse.[3][4] The cis-isomer of p-MAR is a potent and efficacious substrate-type releaser at all three transporters.[4] The potent activity at these transporters, particularly the serotonin transporter, may contribute to the serious adverse effects observed with p-MAR use.[3]
Caption: Mechanism of action of this compound.
Experimental Protocols
Quantification of cis-para-Methylaminorex in Human Plasma by HPLC-MS/MS
This protocol is adapted from a validated method for the quantification of cis-p-MAR in human and rat plasma.[5]
a. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing 1% formic acid and the internal standard (e.g., carbamazepine).[5]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Caption: Workflow for plasma sample preparation.
b. HPLC-MS/MS Conditions
| Parameter | Setting |
| HPLC System | Agilent 1290 Infinity II UHPLC or equivalent |
| Column | Kinetex C18 (100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 2% B, hold for 2 min, then ramp to 98% B over 8 min, hold for 2 min, and return to initial conditions. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Sciex API 4000 or equivalent triple quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | cis-p-MAR: m/z 191.4 → 148.3; Carbamazepine (IS): m/z 237.1 → 194.1 |
| Drying Gas | Nitrogen |
c. Method Validation Parameters
A validated method should demonstrate acceptable linearity, accuracy, precision, and a lower limit of quantification (LLOQ).[5]
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Accuracy | 85-115% (15% RSD) |
| Precision | < 15% RSD |
| LLOQ | 1 ng/mL |
Identification of this compound in Urine by GC-MS
This protocol provides a general procedure for the identification of p-MAR in urine samples, which often requires derivatization to improve chromatographic properties.[6]
a. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
To 1 mL of urine, add an internal standard and adjust the pH to >10 with a carbonate buffer.
-
Add 5 mL of an organic solvent (e.g., ethyl acetate or a mixture of chloroform/isopropanol).
-
Shake or vortex for 10 minutes and then centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS or heptafluorobutyric anhydride (HFBA).[6][7]
-
Heat the mixture at 70°C for 30 minutes to complete the derivatization.
b. GC-MS Conditions
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min. |
| Mass Spectrometer | Agilent 5977B or equivalent single quadrupole |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-550 |
c. Data Analysis
The identification of p-MAR is based on the retention time and the fragmentation pattern in the mass spectrum of its derivative. The resulting mass spectrum should be compared to a reference spectrum from a certified standard.
Quantitative Data Summary
The following tables summarize key quantitative data for the analysis of p-MAR and its analogs.
Table 1: HPLC-MS/MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| cis-para-Methylaminorex | 191.4 | 148.3 |
| Carbamazepine (IS) | 237.1 | 194.1 |
Table 2: Monoamine Transporter Activity of cis-para-Methylaminorex [3]
| Transporter | EC₅₀ (nM) |
| Dopamine Transporter (DAT) | 8.6 ± 1.1 |
| Norepinephrine Transporter (NET) | 26.9 ± 5.9 |
| Serotonin Transporter (SERT) | 18.5 ± 2.8 |
Conclusion
The methods described provide robust and reliable approaches for the identification and quantification of this compound in biological samples. The use of certified reference materials and validated analytical methods is paramount for obtaining accurate and defensible results in both research and forensic applications. The potent monoamine releasing properties of p-MAR underscore the importance of its continued monitoring as a substance of abuse.
References
- 1. Worsening of the Toxic Effects of (±)Cis-4,4′-DMAR Following Its Co-Administration with (±)Trans-4,4′-DMAR: Neuro-Behavioural, Physiological, Immunohistochemical and Metabolic Studies in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of a novel and potentially lethal designer drug (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or ‘Serotoni’) - Drugs and Alcohol [drugsandalcohol.ie]
- 4. Synthesis, characterization, and monoamine transporter activity of the new psychoactive substance 3',4'-methylenedioxy-4-methylaminorex (MDMAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GC-MS identification of sympathomimetic amine drugs in urine: rapid methodology applicable for emergency clinical toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection and assay of cis- and trans-isomers of 4-methylaminorex in urine, plasma and tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of para-Methylaminorex in Post-mortem Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Para-Methylaminorex (4-MAR, 4-MAX), a potent central nervous system stimulant, has been encountered in forensic toxicology casework. Its analysis in post-mortem samples is crucial for determining its role in cause and manner of death. This document provides detailed application notes and protocols for the quantification of 4-MAR in various post-mortem specimens. It is important to note that while data for 4-MAR is limited, information on its close and more frequently encountered analog, para-methyl-4-methylaminorex (4,4'-DMAR), is often used as a surrogate for understanding its behavior and analytical challenges in a post-mortem context.
Application Notes
Post-mortem Specimen Selection and Considerations
The choice of post-mortem specimens for toxicological analysis is critical and can significantly impact the interpretation of results. For 4-MAR and its analogs, the following matrices should be considered:
-
Blood: Peripheral blood (e.g., femoral) is preferred over central (e.g., cardiac) blood to minimize the impact of post-mortem redistribution (PMR). PMR is a phenomenon where drugs can diffuse from tissues with high concentrations (like the liver and lungs) into the blood after death, leading to falsely elevated concentrations in central blood samples.[1][2][3]
-
Urine: Useful for detecting the parent drug and its metabolites, providing a longer detection window than blood.
-
Tissues: Liver, brain, and lung tissue can provide valuable information about drug distribution. The liver is a primary site of drug metabolism, and its analysis can help identify metabolites. Brain tissue concentrations may be relevant for assessing the pharmacological effects at the time of death.
-
Vitreous Humor: This fluid from the eye is relatively isolated and less susceptible to putrefaction and redistribution, making it a valuable alternative or confirmatory matrix.
-
Hair: Can provide a historical record of drug use, but segmental analysis is required for temporal profiling.
Post-mortem Redistribution (PMR)
This compound, as an amphetamine-like substance, is expected to be a basic, lipophilic compound with a significant volume of distribution, characteristics that make it prone to PMR.[3] This can lead to a significant increase in post-mortem blood concentrations compared to antemortem levels. Therefore, interpreting blood concentrations of 4-MAR requires caution, and whenever possible, the analysis of multiple specimen types is recommended to obtain a more complete toxicological picture.
Stability
The stability of 4-MAR in post-mortem samples is another important consideration. Decomposition processes can lead to the degradation of the parent compound. While specific stability studies on 4-MAR in post-mortem tissues are scarce, studies on other amphetamine analogs have shown that their stability can be influenced by factors such as temperature, pH, and bacterial activity. Proper storage of samples (e.g., refrigeration or freezing) is essential to minimize degradation.
Quantitative Data
The following table summarizes quantitative data for para-methyl-4-methylaminorex (4,4'-DMAR) from post-mortem case reports. This data can be considered indicative for 4-MAR due to the structural similarity.
| Analyte | Matrix | Concentration Range (mg/L) | Median Concentration (mg/L) | Number of Cases | Reference |
| para-methyl-4-methylaminorex (4,4'-DMAR) | Post-mortem Blood | 0.20 - 3.75 | 1.18 | 16 | [4] |
Experimental Protocols
Two primary analytical techniques are suitable for the quantification of 4-MAR in post-mortem samples: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally preferred due to its higher sensitivity and specificity, and its ability to analyze a wider range of compounds with minimal derivatization.
Protocol 1: Quantification of this compound in Post-mortem Blood by LC-MS/MS
This protocol is a general guideline and should be fully validated in the laboratory.
1. Materials and Reagents
-
This compound (4-MAR) certified reference material
-
This compound-d5 (or other suitable deuterated internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (deionized or LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
2. Sample Preparation (Solid Phase Extraction)
-
Pipette 1 mL of homogenized post-mortem blood into a clean tube.
-
Add the internal standard solution.
-
Add 2 mL of a suitable buffer (e.g., phosphate buffer, pH 6) and vortex.
-
Condition the SPE cartridge with methanol followed by the buffer.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water, followed by an acidic wash (e.g., dilute HCl), and then methanol.
-
Elute the analyte with a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. Instrumental Analysis (LC-MS/MS)
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of 4-MAR from potential interferences.
-
Mass Spectrometer: A tandem mass spectrometer capable of multiple reaction monitoring (MRM).
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for 4-MAR and its internal standard must be determined and optimized. For 4,4'-DMAR, a parent mass of m/z 190.6 and a product ion of m/z 147.5 have been reported.[4]
4. Method Validation The method must be validated according to international guidelines, including the assessment of:
-
Selectivity
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Linearity and range
-
Accuracy and Precision (intra- and inter-day)
-
Matrix effects
-
Extraction recovery
-
Stability (freeze-thaw, benchtop, post-preparative)
Protocol 2: Quantification of this compound in Post-mortem Tissue by GC-MS
This protocol is adapted from a method for the analysis of 4-MAR in rat tissues and should be validated for human post-mortem tissues.[5]
1. Materials and Reagents
-
This compound (4-MAR) certified reference material
-
Suitable internal standard (e.g., a deuterated analog)
-
Heptane
-
Isoamyl alcohol
-
Phosphate buffer (pH 7.4)
-
Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
2. Sample Preparation (Liquid-Liquid Extraction)
-
Homogenize a known weight of tissue (e.g., 1 g) in a suitable buffer.
-
Take a 1 mL aliquot of the homogenate.
-
Add the internal standard.
-
Add a suitable volume of a strong base (e.g., 1 M NaOH) to adjust the pH to alkaline conditions.
-
Add 5 mL of a heptane/isoamyl alcohol (98:2, v/v) mixture.
-
Vortex for 10 minutes and centrifuge.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatize the residue by adding the derivatizing agent and heating (e.g., at 70°C for 30 minutes).
-
Inject an aliquot into the GC-MS system.
3. Instrumental Analysis (GC-MS)
-
GC System: A gas chromatograph with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injector: Splitless mode.
-
Oven Temperature Program: A program that provides good separation of the derivatized 4-MAR.
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 4-MAR and internal standard.
4. Method Validation Similar to the LC-MS/MS method, a full validation is required, including the parameters listed above.
Visualizations
Caption: General experimental workflow for the quantification of this compound in post-mortem samples.
Caption: Key factors influencing the interpretation of post-mortem 4-MAR concentrations.
References
- 1. [PDF] Synthesis of trans-4-Methylaminorex from Norephedrine and Potassium Cyanate | Semantic Scholar [semanticscholar.org]
- 2. Brain Disposition of cis- para-Methyl-4-Methylaminorex (cis-4,4'-DMAR) and Its Potential Metabolites after Acute and Chronic Treatment in Rats: Correlation with Central Behavioral Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. media.defense.gov [media.defense.gov]
- 4. Characterization of a novel and potentially lethal designer drug (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or ‘Serotoni’) - Drugs and Alcohol [drugsandalcohol.ie]
- 5. Detection and assay of cis- and trans-isomers of 4-methylaminorex in urine, plasma and tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Assess 4,4'-DMAR Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dimethylaminorex (4,4'-DMAR) is a synthetic stimulant and a substituted oxazoline derivative with potent effects on the central nervous system. Its neurotoxic potential is a significant concern, necessitating robust in vitro methods for its assessment. This document provides detailed application notes and protocols for a suite of cell-based assays designed to evaluate the neurotoxic effects of 4,4'-DMAR. The protocols focus on key indicators of neurotoxicity, including cytotoxicity, induction of oxidative stress, and apoptosis, primarily using the human neuroblastoma cell line SH-SY5Y as a model system.
Overview of 4,4'-DMAR Neurotoxicity
The neurotoxic mechanisms of 4,4'-DMAR are primarily linked to its potent interaction with monoamine transporters, leading to excessive neurotransmitter release and subsequent oxidative stress and apoptosis. 4,4'-DMAR is a non-selective monoamine releasing agent, affecting the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This disruption of monoamine homeostasis is a key initiating event in its neurotoxic cascade.
Data Presentation: Quantitative Analysis of 4,4'-DMAR Neurotoxicity
The following tables summarize the quantitative data on the effects of 4,4'-DMAR from in vitro studies.
Table 1: Monoamine Transporter Inhibition by (±)-cis-4,4'-DMAR
| Transporter | IC₅₀ (µM) | Cell Line | Reference |
| DAT | < 2 | HEK | [1] |
| NET | < 2 | HEK | [1] |
| SERT | < 2 | HEK | [1] |
Table 2: Monoamine Release Induction by (±)-cis-4,4'-DMAR
| Transporter | EC₅₀ (nM) | System | Reference |
| DAT | 8.6 ± 1.1 | Rat Brain Synaptosomes | [2] |
| NET | 26.9 ± 5.9 | Rat Brain Synaptosomes | [2] |
| SERT | 18.5 ± 2.8 | Rat Brain Synaptosomes | [2] |
Table 3: Cytotoxicity of 4,4'-DMAR in TK6 Cells (26-hour exposure)
| Compound | Concentration (µM) | Cell Viability (%) | Reference |
| (±)-cis-4,4'-DMAR | 100 | ~95 | [3] |
| 200 | ~90 | [3] | |
| 300 | ~80 | [3] | |
| 400 | < 45 (significant decrease) | [3] | |
| (±)-trans-4,4'-DMAR | 300 | ~100 | [3] |
| 400 | ~100 | [3] | |
| 800 | ~95 | [3] |
Table 4: Apoptosis Induction by 4,4'-DMAR in TK6 Cells (26-hour exposure)
| Compound | Concentration (µM) | Apoptosis (Fold Increase) | Reference |
| (±)-cis-4,4'-DMAR | 100 | ~1.2 | [4] |
| 200 | ~1.5 | [4] | |
| 300 | ~2.0 | [4] | |
| (±)-trans-4,4'-DMAR | 800 | No significant increase | [4] |
Note: Quantitative data for 4,4'-DMAR's effects on cell viability, ROS production, and lipid peroxidation specifically in SH-SY5Y cells is limited in the currently available literature. The data from TK6 cells is provided as a reference. Researchers are encouraged to generate dose-response curves for their specific SH-SY5Y clone.
Experimental Protocols
Cell Culture
The human neuroblastoma SH-SY5Y cell line is a widely used model for neurotoxicity studies.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
Cytotoxicity Assays
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
SH-SY5Y cells
-
96-well plates
-
4,4'-DMAR stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
-
Protocol:
-
Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of 4,4'-DMAR in culture medium.
-
Remove the existing medium from the wells and replace it with 100 µL of the medium containing different concentrations of 4,4'-DMAR. Include a vehicle control (medium with the solvent used to dissolve 4,4'-DMAR).
-
Incubate the plate for 24 or 48 hours at 37°C.
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.
-
Materials:
-
SH-SY5Y cells
-
96-well plates
-
4,4'-DMAR stock solution
-
LDH cytotoxicity assay kit (commercially available)
-
-
Protocol:
-
Seed SH-SY5Y cells and treat with 4,4'-DMAR as described in the MTT assay protocol (steps 1-4).
-
Prepare control wells:
-
Vehicle Control: Cells treated with vehicle only.
-
Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit.
-
Background Control: Culture medium without cells.
-
-
After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution provided in the kit.
-
Read the absorbance at 490 nm using a microplate reader.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control.
-
Oxidative Stress Assays
This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Materials:
-
SH-SY5Y cells
-
24-well or 96-well black, clear-bottom plates
-
4,4'-DMAR stock solution
-
DCFH-DA stock solution (10 mM in DMSO)
-
HBSS (Hank's Balanced Salt Solution) or PBS
-
-
Protocol:
-
Seed SH-SY5Y cells into the appropriate plate and allow them to adhere overnight.
-
Treat cells with different concentrations of 4,4'-DMAR for the desired time period.
-
Remove the treatment medium and wash the cells once with warm HBSS or PBS.
-
Prepare a working solution of DCFH-DA (e.g., 10 µM in HBSS or serum-free medium).
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with HBSS or PBS.
-
Add 100 µL of HBSS or PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Express ROS production as a fold change relative to the vehicle control.
-
This assay measures the level of malondialdehyde (MDA), a product of lipid peroxidation.
-
Materials:
-
SH-SY5Y cells
-
6-well plates
-
4,4'-DMAR stock solution
-
Lipid peroxidation (MDA) assay kit (commercially available, e.g., TBARS assay)
-
-
Protocol:
-
Seed SH-SY5Y cells in 6-well plates and treat with 4,4'-DMAR.
-
After treatment, harvest the cells by scraping and centrifugation.
-
Lyse the cell pellet according to the instructions provided with the MDA assay kit.
-
Perform the thiobarbituric acid reactive substances (TBARS) reaction as per the kit's protocol. This typically involves incubating the cell lysate with TBA reagent at high temperature.
-
After the reaction, measure the absorbance or fluorescence of the resulting pink-colored product at the recommended wavelength (usually ~532 nm).
-
Calculate the MDA concentration using a standard curve generated with MDA standards provided in the kit.
-
Normalize the MDA concentration to the total protein content of the cell lysate.
-
Apoptosis Assays
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
SH-SY5Y cells
-
6-well plates
-
4,4'-DMAR stock solution
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Flow cytometer
-
-
Protocol:
-
Seed SH-SY5Y cells in 6-well plates and treat with 4,4'-DMAR.
-
After treatment, collect both the floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of ~1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.
-
Materials:
-
SH-SY5Y cells
-
96-well white-walled plates (for luminescence)
-
4,4'-DMAR stock solution
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
-
-
Protocol:
-
Seed SH-SY5Y cells in a 96-well white-walled plate and treat with 4,4'-DMAR as described previously.
-
After the treatment period, equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
Add 100 µL of the reagent to each well.
-
Gently mix the contents on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Express the results as a fold change in caspase activity relative to the vehicle control.
-
Monoamine Transporter Uptake Assay (Non-Radioactive)
This assay uses a fluorescent substrate to measure the uptake activity of DAT, NET, and SERT in cells engineered to express these transporters (e.g., HEK293 cells).
-
Materials:
-
HEK293 cells stably expressing hDAT, hNET, or hSERT
-
96-well or 384-well black, clear-bottom plates, poly-D-lysine coated
-
4,4'-DMAR stock solution
-
Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices) containing a fluorescent substrate and a masking dye.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
-
Protocol:
-
Seed the transporter-expressing HEK293 cells into the microplate and allow them to form a confluent monolayer.
-
Prepare serial dilutions of 4,4'-DMAR in HBSS.
-
Remove the culture medium from the cells.
-
Add the 4,4'-DMAR dilutions to the wells and incubate for a pre-determined time (e.g., 10-30 minutes) at 37°C to allow for compound interaction with the transporters.
-
Prepare the fluorescent substrate/masking dye solution according to the kit manufacturer's instructions.
-
Add the dye solution to the wells.
-
Immediately begin measuring the fluorescence intensity kinetically using a bottom-reading fluorescence plate reader (Excitation ~440 nm, Emission ~520 nm), or perform an endpoint reading after a specified incubation time (e.g., 30 minutes).
-
The masking dye quenches the fluorescence of the extracellular substrate, so only the intracellular fluorescence is measured.
-
Calculate the inhibition of transporter uptake by 4,4'-DMAR by comparing the fluorescence signal in treated wells to that of untreated control wells.
-
Visualizations
Caption: Experimental workflow for 4,4'-DMAR neurotoxicity assessment.
Caption: Signaling pathway of 4,4'-DMAR neurotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of a novel and potentially lethal designer drug (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or 'Serotoni') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genotoxicological Characterization of (±)cis-4,4′-DMAR and (±)trans-4,4′-DMAR and Their Association - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genotoxicological Characterization of (+/-)cis-4,4 '-DMAR and (+/-)trans-4,4 '-DMAR and Their Association [cris.unibo.it]
Troubleshooting & Optimization
Overcoming matrix effects in LC-MS/MS analysis of 4,4'-DMAR
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 4,4'-dimethylaminorex (4,4'-DMAR).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of 4,4'-DMAR?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as 4,4'-DMAR, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine). These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification. Common sources of matrix effects in biological samples include phospholipids, proteins, and salts.
Q2: I am seeing significant ion suppression in my plasma samples. What is a recommended sample preparation technique?
A2: For plasma samples, protein precipitation (PPT) is a rapid and effective method for removing the bulk of proteins, a major source of matrix effects. A validated method for 4,4'-DMAR in human and rat plasma demonstrated high recovery (>93%) and negligible matrix effect using a simple protein precipitation protocol with acetonitrile.
Q3: How can I analyze 4,4'-DMAR in urine, which is a more complex matrix?
Q4: Should I use a stable isotope-labeled internal standard (SIL-IS)?
A4: Yes, using a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects. A SIL-IS will co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for more accurate and precise quantification. However, it is important to note that a SIL-IS compensates for but does not eliminate the matrix effect, and a loss in sensitivity might still be observed.
Troubleshooting Guides
Issue: Poor Peak Shape and Inconsistent Results for 4,4'-DMAR
This issue can often be attributed to significant matrix effects or inadequate sample cleanup.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape and inconsistent results.
Quantitative Data on Sample Preparation Techniques
The following tables summarize representative quantitative data for different sample preparation techniques. Please note that while the plasma data is from a validated method for 4,4'-DMAR, the comparative data for other techniques and matrices are based on studies of other analytes and are provided here to illustrate the general performance of these methods in mitigating matrix effects.
Table 1: Comparison of Sample Preparation Techniques for Plasma
| Parameter | Protein Precipitation (PPT) for 4,4'-DMAR | Liquid-Liquid Extraction (LLE) - General | Solid-Phase Extraction (SPE) - General |
| Recovery (%) | > 93% | 70 - 90% | > 90% |
| Matrix Effect | Negligible | Moderate | Low |
| Relative Standard Deviation (RSD) (%) | < 15% | < 15% | < 10% |
| Complexity | Low | Moderate | High |
| Time per Sample | ~5-10 min | ~20-30 min | ~30-45 min |
Table 2: Comparison of Sample Preparation Techniques for Urine
| Parameter | Dilute-and-Shoot - General | Liquid-Liquid Extraction (LLE) for 4,4'-DMAR | Solid-Phase Extraction (SPE) - General |
| Recovery (%) | N/A | > 70% (for parent & metabolites) | 85 - 100% |
| Matrix Effect | High (Significant ion suppression) | Moderate (Reduced ion suppression) | Low (Minimal ion suppression) |
| Relative Standard Deviation (RSD) (%) | > 20% | < 15% | < 10% |
| Complexity | Very Low | Moderate | High |
| Time per Sample | < 5 min | ~20-30 min | ~30-45 min |
Experimental Protocols
Protocol 1: Protein Precipitation for 4,4'-DMAR in Plasma
This protocol is adapted from a validated method for the quantification of cis-4,4'-DMAR in rat and human plasma.
Workflow Diagram:
Caption: Workflow for protein precipitation of plasma samples.
Methodology:
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To 100 µL of plasma, add the internal standard solution.
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Add 300 µL of acetonitrile containing 1% formic acid.
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Vortex the mixture thoroughly for 1 minute to ensure complete protein precipitation.
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Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction for 4,4'-DMAR in Urine
This protocol is based on a method for the analysis of 4,4'-DMAR and its metabolites in urine.
Workflow Diagram:
Caption: Workflow for liquid-liquid extraction of urine samples.
Methodology:
-
(Optional) If analyzing for conjugated metabolites, perform enzymatic hydrolysis (e.g., using β-glucuronidase).
-
To the urine sample, add the internal standard.
-
Adjust the pH of the sample to >10 using a suitable base (e.g., sodium hydroxide).
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Add an appropriate volume of ethyl acetate.
-
Vortex the sample vigorously for 1-2 minutes to ensure thorough extraction.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
Vortex to dissolve the residue and inject into the LC-MS/MS system.
Stability of para-Methylaminorex in different solvents and storage conditions
This technical support center provides guidance on the stability of para-Methylaminorex (4-MAR) in various solvents and under different storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound is reported to be stable for at least three to four years when stored at -20°C.[1][2] For long-term storage, it is crucial to maintain this temperature to minimize potential degradation.
Q2: How should I prepare stock solutions of this compound?
A2: Based on available data, this compound is soluble in dimethyl sulfoxide (DMSO), acetonitrile, and chloroform.[1][2] When preparing stock solutions, it is advisable to use high-purity, anhydrous solvents to minimize the risk of hydrolytic degradation. For biological assays, DMSO is a common solvent, but the final concentration in the assay should be kept low to avoid solvent effects.
Q3: What is the expected stability of this compound in aqueous solutions?
A3: Limited data suggests that this compound may undergo slight degradation in aqueous solutions over time, with one potential degradation product being norephedrine through hydrolysis.[3] The rate of degradation is likely influenced by pH, temperature, and the presence of light. For critical applications, it is recommended to prepare aqueous solutions fresh or conduct a stability study under your specific experimental conditions.
Q4: Are there general best practices for storing this compound solutions to ensure stability?
A4: Yes. To maximize the stability of this compound solutions, the following practices are recommended:
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Temperature: Store solutions at low temperatures, such as -20°C or -80°C, especially for long-term storage.
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
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Atmosphere: For sensitive experiments, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
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Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles by aliquoting stock solutions into smaller, single-use volumes.
Q5: What are the known degradation pathways for this compound?
A5: The primary known degradation pathway is hydrolysis, which can lead to the formation of norephedrine.[3] Metabolism studies in rats also identified oxidative deamination and aromatic hydroxylation as minor metabolic pathways, which could potentially occur under certain storage conditions over time.[4]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Analytical Results
Symptoms:
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Variable peak areas for 4-MAR in chromatographic analyses (e.g., LC-MS, GC-MS).
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Appearance of unexpected peaks in the chromatogram.
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Loss of potency in biological assays.
Possible Cause: Degradation of this compound in the prepared solution.
Troubleshooting Steps:
Caption: Troubleshooting workflow for inconsistent analytical results.
Issue 2: Poor Solubility in Aqueous Buffers
Symptoms:
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Precipitate observed in the solution.
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Cloudy or hazy appearance of the solution.
Possible Cause:
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Low intrinsic solubility of the free base form of this compound in neutral or alkaline aqueous solutions.
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Use of a buffer in which the compound has limited solubility.
Troubleshooting Steps:
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Adjust pH: The solubility of amine-containing compounds is often pH-dependent. Try acidifying the buffer slightly, as the protonated salt form may have higher aqueous solubility.
-
Use a Co-solvent: If compatible with your experimental system, consider preparing a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol and then diluting it into the aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not interfere with your experiment.
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Sonication: Gentle sonication can sometimes help to dissolve the compound.
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Warming: Gently warming the solution may increase solubility, but be cautious as elevated temperatures can also accelerate degradation. Allow the solution to return to room temperature before use.
Data Summary
While specific quantitative stability data from peer-reviewed literature is limited, the following table summarizes the available information and general recommendations.
| Parameter | Condition/Solvent | Recommendation/Observation | Source |
| Solid Storage | -20°C | Stable for ≥ 3-4 years. | [1][2] |
| Room Temperature | Shipped at room temperature for short durations. | [1] | |
| Solution Storage | General | Store at -20°C or -80°C for long-term stability. | General Practice |
| Protect from light. | General Practice | ||
| Aliquot to avoid freeze-thaw cycles. | General Practice | ||
| Solubility | DMSO | Soluble (e.g., 10 mg/mL). | [1] |
| Acetonitrile | Soluble. | [2] | |
| Chloroform | Soluble. | [2] | |
| Aqueous Stability | Aqueous Solution | "Degraded very slightly to norephedrine upon standing." | [3] |
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in a suitable organic solvent.
Caption: Workflow for preparing a standard stock solution of 4-MAR.
Protocol 2: General Stability Assessment
This protocol provides a framework for researchers to assess the stability of this compound under their specific experimental conditions.
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Prepare a known concentration of this compound in the solvent and buffer system of interest.
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Divide the solution into multiple aliquots in appropriate vials (e.g., amber glass vials).
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Store the aliquots under various conditions that mimic your experimental setup and storage (e.g., room temperature on the benchtop, 4°C in a refrigerator, -20°C in a freezer).
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Analyze an aliquot at defined time points (e.g., 0, 2, 4, 8, 24 hours, and then weekly) using a validated analytical method (e.g., LC-MS or GC-MS).
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Quantify the peak area of the parent this compound and any new peaks that appear, which may be degradation products.
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Plot the concentration of this compound over time for each storage condition to determine the rate of degradation.
This proactive approach will provide valuable data to ensure the reliability of your experimental results.
References
Preventing isomer conversion of 4,4'-DMAR during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomer conversion of 4,4'-DMAR during analytical experiments.
Troubleshooting Guides
Issue: Cis-to-Trans Isomerization of 4,4'-DMAR during LC-MS Analysis
Users may observe the partial or complete conversion of the cis-isomer of 4,4'-DMAR to the trans-isomer during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This can lead to inaccurate quantification and misinterpretation of results.
Possible Causes and Solutions:
| Cause | Solution |
| Acidic Mobile Phase | The use of formic acid in the mobile phase (e.g., acetonitrile/water with 0.1% formic acid) has been shown to induce the isomerization of related compounds.[1][2] Consider using a mobile phase with a higher pH or a different acidic modifier. Method development and validation will be necessary to ensure proper chromatographic separation and analyte ionization. |
| Solvent Composition | The solvent used to dissolve the sample can contribute to isomerization. A study on a similar compound, MDMAR, showed conversion in an acetonitrile/water (1:1) mixture with formic acid.[1][2] Evaluate the stability of 4,4'-DMAR in different solvent systems. Consider preparing samples in a solvent that mirrors the initial mobile phase conditions to minimize equilibration time on the column. |
| Extended Analysis Time | Longer exposure to the analytical conditions can increase the extent of isomerization. Optimize the LC method to achieve a shorter run time while maintaining adequate separation of the isomers. |
| Column Temperature | While not explicitly documented for 4,4'-DMAR isomerization, temperature can influence reaction kinetics. Evaluate the effect of varying the column temperature on the cis/trans ratio. A lower temperature may reduce the rate of isomerization. |
Experimental Workflow to Mitigate Isomerization:
Caption: Workflow for developing an LC-MS method to minimize cis-trans isomerization of 4,4'-DMAR.
Issue: Potential for Thermal Degradation during GC-MS Analysis
While specific data on the thermal degradation of 4,4'-DMAR leading to isomerization is not prevalent, thermal instability is a known issue for other psychoactive substances during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[3][4] High temperatures in the GC inlet can potentially cause degradation or isomerization.
Possible Causes and Solutions:
| Cause | Solution |
| High Inlet Temperature | Excessive temperatures in the GC inlet can lead to the thermal degradation of labile compounds.[3][4] Lower the injection port temperature and evaluate the impact on the peak shape and response of 4,4'-DMAR. Start with a lower temperature (e.g., 250°C) and incrementally increase it to find the optimal balance between volatilization and stability. |
| Active Sites in the Inlet/Liner | Active sites (e.g., silanol groups) in the GC inlet liner can interact with the analyte and catalyze degradation. Use a deactivated liner (e.g., silylated) to minimize these interactions. Regular maintenance and replacement of liners are crucial.[3] |
| Residence Time in the Inlet | A longer residence time in the hot inlet can increase the likelihood of thermal degradation.[3] If using a splitless injection, minimize the splitless time. Consider using a pulsed splitless injection to accelerate the transfer of the analyte onto the column. |
Logical Relationship for Optimizing GC-MS Parameters:
Caption: Interdependence of GC-MS parameters affecting analyte stability and analytical performance.
Frequently Asked Questions (FAQs)
Q1: What is the primary type of isomerization observed with 4,4'-DMAR during analysis?
The most commonly reported isomerization is the conversion of the cis-isomer to the trans-isomer. This has been particularly noted during LC-MS analysis when using acidic mobile phases containing formic acid.[1][2]
Q2: Is there evidence of 4,4'-DMAR converting to 3,4'-DMAR during analysis?
Based on the available scientific literature, there is no evidence to suggest that 4,4'-DMAR converts to its positional isomer, 3,4'-DMAR, under typical analytical conditions. The primary analytical challenge is the stereoisomeric conversion between cis and trans forms.
Q3: Which analytical technique is more prone to causing isomerization of 4,4'-DMAR?
LC-MS, particularly with acidic mobile phases, has been documented to cause the conversion of the cis-isomer to the trans-isomer for related compounds.[1][2] While GC-MS involves high temperatures that can degrade some compounds, this specific isomerization has been more directly linked to the solution-phase conditions in LC. One study noted that GC-MS analysis did not result in the isomerization that was observed with LC-MS for the related compound MDMAR.[1][2]
Q4: What are the key parameters to control in an LC-MS method to prevent this isomerization?
The key parameters to optimize are the mobile phase composition (pH and organic modifier), the solvent used for sample dissolution, and potentially the column temperature. Minimizing the analysis time can also reduce the extent of conversion.
Q5: What are the recommended starting conditions for a stable analysis of 4,4'-DMAR?
For LC-MS , it is advisable to start with a neutral or less acidic mobile phase and evaluate analyte stability. For GC-MS , using a deactivated liner and an injection temperature at the lower end of the effective range (e.g., 250°C) is a good starting point to minimize the risk of thermal degradation.[3]
Experimental Protocols
LC-MS/MS Method for the Analysis of 4,4'-DMAR
This method is based on protocols described for the analysis of 4,4'-DMAR and related compounds.[1][5][6]
-
Instrumentation: Agilent 1100 LC system or equivalent coupled to a mass spectrometer.
-
Column: Allure PFP Propyl column (5 µm, 50 mm × 2.1 mm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water (Note: this may cause isomerization, consider alternatives).
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient might start with a low percentage of B, which is then increased over time to elute the analytes.
-
Flow Rate: 1 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 1 µL.
-
MS Detection: Positive electrospray ionization (ESI) mode. Monitor for the protonated molecule [M+H]⁺ at m/z 191 and relevant product ions (e.g., m/z 148, 131, 91, 56).[5]
GC-MS Method for the Analysis of 4,4'-DMAR
This is a general protocol that should be optimized to prevent thermal degradation.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Inlet: Use a deactivated liner.
-
Inlet Temperature: Start with 250°C and optimize as needed.
-
Injection Mode: Splitless.
-
Column: A standard non-polar or mid-polar column suitable for drug analysis (e.g., 5% phenyl-methylpolysiloxane).
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Oven Temperature Program: A typical program would start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 280°C), and hold.
-
Carrier Gas: Helium.
-
MS Detection: Electron Ionization (EI) mode. Monitor for characteristic fragment ions. The base peak may vary depending on the mass analyzer (quadrupole vs. ion trap).[5]
Disclaimer: These protocols are intended as a starting point. It is essential to perform method development and validation for your specific application and instrumentation.
References
- 1. Synthesis, characterization, and monoamine transporter activity of the new psychoactive substance 3′,4′-methylenedioxy-4-methylaminorex (MDMAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, and monoamine transporter activity of the new psychoactive substance 3',4'-methylenedioxy-4-methylaminorex (MDMAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of a novel and potentially lethal designer drug, (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or “Serotoni”) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Addressing cross-reactivity of 4,4'-DMAR in immunoassay screening
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the potential cross-reactivity of 4,4'-Dimethylaminorex (4,4'-DMAR) in immunoassay screening. Given the limited availability of specific cross-reactivity data for 4,4'-DMAR in commercial kits, this resource offers troubleshooting guides and frequently asked questions to help you navigate potential challenges in your experiments.[1][2]
Frequently Asked Questions (FAQs)
Q1: Is there established cross-reactivity data for 4,4'-DMAR with common immunoassay screening kits?
A1: As of the latest available information, comprehensive data on the cross-reactivity of 4,4'-DMAR with commercially available urine immunoassay tests for standard drugs of abuse is largely unavailable.[1][2] Researchers should assume that the potential for cross-reactivity has not been determined for most commercial kits and that validation is necessary.
Q2: My immunoassay for amphetamines is showing unexpected positive results. Could 4,4'-DMAR be the cause?
A2: It is plausible. 4,4'-DMAR is structurally and pharmacologically similar to amphetamine and other designer drugs like 4-methylaminorex (4-MAR).[3] Immunoassays, particularly those using polyclonal antibodies, can exhibit cross-reactivity with structurally related compounds.[4][5] Without specific data from the assay manufacturer, you should consider 4,4'-DMAR as a potential cross-reactant and confirm any presumptive positive results with a more specific method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
Q3: What initial steps should I take if I suspect 4,4'-DMAR interference in my immunoassay?
A3: If you suspect interference, the first step is to perform a cross-reactivity assessment. This involves spiking a drug-free matrix (e.g., urine, plasma) with a certified reference standard of 4,4'-DMAR at various concentrations and running it through your immunoassay. This will help you determine the minimum concentration of 4,4'-DMAR that produces a positive result.
Q4: How can I differentiate between a true positive for the target analyte and cross-reactivity from 4,4'-DMAR?
A4: The most reliable method to differentiate is through confirmatory testing using a highly specific analytical technique such as gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS.[5] These methods can definitively identify and quantify the specific compounds present in the sample.
Troubleshooting Guide
This guide addresses common issues you might encounter during immunoassay screening that could be related to cross-reactivity from compounds like 4,4'-DMAR.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal Across the Plate | 1. Non-specific antibody binding: The antibodies may be binding to components in the matrix other than the target analyte.[7][8] 2. Contaminated reagents: Buffers, substrates, or stop solutions may be contaminated.[7][8] 3. Insufficient washing: Residual unbound antibodies or enzyme conjugates can lead to a high background.[4][9] | 1. Optimize blocking: Increase the concentration of the blocking agent (e.g., BSA, non-fat dry milk) or extend the blocking incubation time.[4][9] 2. Use fresh reagents: Prepare fresh buffers and substrate solutions for each experiment.[7][8] 3. Improve washing technique: Increase the number of wash cycles and ensure complete aspiration of wash buffer between steps.[4][9] |
| False-Positive Results | 1. Cross-reactivity: The assay antibodies may be recognizing 4,4'-DMAR or another structurally similar compound.[4][10] 2. Matrix effects: Endogenous substances in the sample matrix may interfere with the assay. | 1. Confirm with a specific method: Use LC-MS/MS or GC-MS to confirm the presence of the target analyte. 2. Perform a spike and recovery experiment: Spike known concentrations of your target analyte into the sample matrix to assess for interference.[11] 3. Consider a different assay: If cross-reactivity is confirmed, you may need to use an assay with higher specificity or a different antibody clone. |
| Poor Reproducibility | 1. Inconsistent pipetting: Variations in sample or reagent volumes can lead to inconsistent results.[7] 2. Temperature fluctuations: Inconsistent incubation temperatures can affect antibody binding kinetics.[8] 3. Edge effects: Wells on the outer edges of the plate may experience more evaporation or temperature variation.[10] | 1. Calibrate pipettes: Ensure all pipettes are properly calibrated and use consistent technique.[7] 2. Maintain stable incubation conditions: Use a calibrated incubator and allow all reagents to come to room temperature before use.[8] 3. Proper plate sealing: Use plate sealers during incubations and consider not using the outermost wells for critical samples.[10] |
Experimental Protocols
Protocol: Assessing 4,4'-DMAR Cross-Reactivity in an Immunoassay
This protocol provides a general framework for determining the cross-reactivity of 4,4'-DMAR in your specific immunoassay.
Materials:
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Certified reference standard of 4,4'-DMAR
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Drug-free matrix (e.g., urine, plasma) identical to your sample matrix
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Your immunoassay kit (antibodies, plates, buffers, substrate, stop solution)
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Calibrated pipettes and other standard laboratory equipment
Procedure:
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Prepare a 4,4'-DMAR stock solution: Dissolve the certified reference standard in an appropriate solvent to create a high-concentration stock solution.
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Create a dilution series: Perform serial dilutions of the stock solution in the drug-free matrix to create a range of 4,4'-DMAR concentrations. The range should span from concentrations well below to well above the expected clinical or toxicological levels.
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Run the immunoassay:
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Include your standard curve for the target analyte as per the kit instructions.
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Run the drug-free matrix (negative control).
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Run the serially diluted 4,4'-DMAR samples in triplicate.
-
-
Analyze the results:
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Determine the signal (e.g., absorbance, fluorescence) for each 4,4'-DMAR concentration.
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Identify the lowest concentration of 4,4'-DMAR that produces a signal that is considered positive according to your assay's cutoff.
-
-
Calculate Percent Cross-Reactivity (optional):
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Percent Cross-Reactivity = (Concentration of target analyte at cutoff / Concentration of 4,4'-DMAR that gives the same signal as the cutoff) x 100
-
Data Presentation: Cross-Reactivity Assessment of 4,4'-DMAR
Use the following table to record and present the data from your cross-reactivity experiment.
| 4,4'-DMAR Concentration (ng/mL) | Signal (e.g., Absorbance) | Result (Positive/Negative) | Calculated % Cross-Reactivity |
| 0 (Negative Control) | N/A | ||
| Concentration 1 | |||
| Concentration 2 | |||
| Concentration 3 | |||
| ... |
Visualizations
The following diagrams illustrate key workflows and concepts related to addressing potential 4,4'-DMAR cross-reactivity.
Caption: Workflow for addressing unexpected positive immunoassay results.
Caption: Structural similarity leading to potential cross-reactivity.
References
- 1. euda.europa.eu [euda.europa.eu]
- 2. ovid.com [ovid.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. product.atagenix.com [product.atagenix.com]
- 5. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mybiosource.com [mybiosource.com]
- 8. ELISA Kit Troubleshooting | Technical Resources | Avivasysbio.com | Avivasysbio.com [avivasysbio.com]
- 9. abinscience.com [abinscience.com]
- 10. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 11. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Recovery of 4,4'-DMAR
Welcome to the technical support center for troubleshooting issues related to the sample extraction of 4,4'-DMAR (4,4'-Dimethylaminorex). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work, with a focus on improving the recovery of this synthetic cathinone.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for poor recovery of 4,4'-DMAR during sample extraction?
A1: Poor recovery of 4,4'-DMAR is often linked to its chemical properties and the extraction methodology. Key factors include:
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pH-Dependent Stability and Extraction: 4,4'-DMAR is a basic compound with a predicted pKa of 8.34.[1] Its extraction efficiency is highly dependent on the pH of the sample solution. In acidic conditions, it will be protonated (ionized), and in basic conditions, it will be in its neutral (free base) form. For liquid-liquid extraction (LLE), adjusting the pH to a basic level is crucial for efficient extraction into an organic solvent. For solid-phase extraction (SPE) using a cation exchange mechanism, an acidic pH is necessary to ensure the compound is charged and retains on the sorbent.
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Inappropriate Extraction Technique: The choice of LLE solvent or SPE cartridge sorbent is critical. Using a solvent with polarity that is not well-matched to 4,4'-DMAR or an SPE sorbent that does not provide the correct retention mechanism can lead to significant analyte loss.
-
Analyte Degradation: Like many synthetic cathinones, 4,4'-DMAR may be susceptible to degradation under certain conditions, such as exposure to high temperatures or inappropriate pH for extended periods.
Q2: I'm using Liquid-Liquid Extraction (LLE) and experiencing low recovery. How can I optimize my protocol?
A2: To improve LLE recovery of 4,4'-DMAR, consider the following optimization steps:
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pH Adjustment: Since 4,4'-DMAR is a basic compound, the pH of the aqueous sample should be adjusted to be at least 2 pH units above its pKa (i.e., pH > 10.3) to ensure it is in its neutral, non-ionized form. This will maximize its partitioning into the organic extraction solvent.
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Solvent Selection: The choice of an appropriate immiscible organic solvent is crucial. While specific comparative data for 4,4'-DMAR is limited, solvents like ethyl acetate and methyl tertiary butyl ether (MTBE) are commonly used for the extraction of similar basic drugs. The selection should be based on the polarity of the analyte.
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Salting-Out Effect: The addition of a salt (e.g., sodium chloride) to the aqueous sample can increase the extraction efficiency by decreasing the solubility of 4,4'-DMAR in the aqueous phase and promoting its transfer to the organic phase.
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Thorough Mixing and Phase Separation: Ensure vigorous mixing (e.g., vortexing) for a sufficient time to allow for efficient partitioning. Subsequently, ensure complete phase separation by centrifugation before collecting the organic layer.
Q3: My Solid-Phase Extraction (SPE) is yielding poor 4,4'-DMAR recovery. What should I troubleshoot?
A3: For low recovery with SPE, focus on the following aspects of your method:
-
Sorbent Selection: For basic compounds like 4,4'-DMAR, a mixed-mode cation exchange (MCX) sorbent is often more effective than a standard reversed-phase (e.g., C18) sorbent. MCX combines hydrophobic and cation exchange retention mechanisms, providing better retention and cleaner extracts for basic analytes.
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Sample Pre-treatment and Loading pH: The pH of the sample should be adjusted to be at least 2 pH units below the pKa of 4,4'-DMAR (i.e., pH < 6.3) before loading onto a cation exchange SPE cartridge. This ensures the analyte is protonated and can bind effectively to the negatively charged sorbent.
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Wash Steps: The wash solvent should be strong enough to remove interferences without eluting the 4,4'-DMAR. For a mixed-mode sorbent, you can typically use a sequence of washes, for example, with a weak acid to remove neutral and acidic interferences, followed by an organic solvent like methanol to remove non-polar interferences.
-
Elution Solvent: The elution solvent must be capable of disrupting the interaction between 4,4'-DMAR and the sorbent. For a cation exchange sorbent, this is typically achieved by using a basic organic solvent, such as 5% ammonium hydroxide in methanol. This neutralizes the charge on the analyte, releasing it from the sorbent.
-
Flow Rate: A slow and consistent flow rate during sample loading and elution is important to ensure adequate interaction time between the analyte and the sorbent, which can improve recovery.
Q4: What is a reliable and simple extraction method for 4,4'-DMAR from plasma?
A4: A validated and highly effective method for the extraction of cis-4,4'-DMAR from plasma is protein precipitation. This method has been shown to yield a recovery of over 93%. The protocol involves the addition of 1% formic acid in acetonitrile to the plasma sample. This not only precipitates the proteins but also extracts the analyte into the organic solvent.
Data Presentation
Table 1: Physicochemical Properties of 4,4'-DMAR
| Property | Value | Reference |
| IUPAC Name | 4-methyl-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine | [2] |
| Molecular Formula | C₁₁H₁₄N₂O | [3] |
| Molecular Weight | 190.24 g/mol | [3] |
| Predicted pKa | 8.34 ± 0.70 | [1] |
| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 30 mg/ml; PBS (pH 7.2): 10 mg/ml | [4] |
Table 2: Comparison of SPE Sorbent Performance for Amphetamine-like Compounds (as analogs for 4,4'-DMAR)
| SPE Sorbent Type | Analyte | Recovery (%) | Reference |
| HybridSPE (Zirconia-based) | Amphetamine | ~83-97% | [5] |
| HybridSPE (Zirconia-based) | Methamphetamine | ~83-97% | [5] |
| Mixed-Mode (C8-SCX) | Amphetamine | > 88% | [6] |
| Mixed-Mode (C8-SCX) | Methamphetamine | > 86% | [6] |
| Polymeric Reversed-Phase (Strata-X) | Amphetamine | Lower than HybridSPE | [5] |
| Polymeric Reversed-Phase (Oasis HLB) | Methamphetamine | Lower than HybridSPE | [5] |
Note: The data in this table is for amphetamine and methamphetamine, which are structurally related to 4,4'-DMAR and serve as a reference for expected performance.
Experimental Protocols
Protocol 1: Protein Precipitation for 4,4'-DMAR from Plasma
This protocol is adapted from a validated method for the quantification of cis-4,4'-DMAR in human and rat plasma.
Materials:
-
Plasma sample
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare a solution of 1% formic acid in acetonitrile.
-
To a microcentrifuge tube, add your plasma sample.
-
Add three volumes of the 1% formic acid in acetonitrile solution to the plasma sample (e.g., 300 µL of solution for 100 µL of plasma).
-
Vortex the mixture vigorously for at least 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the extracted 4,4'-DMAR.
-
The supernatant can then be evaporated to dryness and reconstituted in a suitable solvent for analysis or directly injected into an LC-MS/MS system.
Protocol 2: Mixed-Mode Solid-Phase Extraction (SPE) for Amphetamine-like Compounds (Adaptable for 4,4'-DMAR)
This is a general protocol for the extraction of basic drugs like amphetamines from biological fluids using a mixed-mode cation exchange SPE cartridge. This can be used as a starting point for developing a method for 4,4'-DMAR.
Materials:
-
Biological sample (e.g., urine, plasma)
-
Mixed-mode strong cation exchange (MCX) SPE cartridges
-
Methanol
-
0.1 M Hydrochloric acid
-
Ethyl acetate
-
Isopropanol
-
Ammonium hydroxide
-
Phosphate buffer (100 mM, pH 6.0)
-
SPE vacuum manifold or positive pressure processor
Procedure:
-
Sample Pre-treatment:
-
For urine or plasma, dilute the sample 1:1 with 100 mM phosphate buffer (pH 6.0). Adjust the pH of the sample to be below 6.3 if necessary.
-
-
SPE Cartridge Conditioning:
-
Wash the cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/minute).
-
-
Washing:
-
Wash the cartridge with 3 mL of 0.1 M HCl to remove neutral and acidic interferences.
-
Wash the cartridge with 3 mL of methanol to remove non-polar interferences.
-
Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes.
-
-
Elution:
-
Elute the 4,4'-DMAR from the cartridge with 3 mL of a freshly prepared solution of ethyl acetate/isopropanol/ammonium hydroxide (78:20:2 v/v/v).
-
Collect the eluate in a clean collection tube.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried residue in a suitable solvent for your analytical instrument.
-
Visualizations
Caption: Troubleshooting workflow for poor 4,4'-DMAR recovery.
Caption: General LLE workflow for 4,4'-DMAR.
Caption: Mixed-mode SPE workflow for 4,4'-DMAR.
References
- 1. 4,4'-Dimethylaminorex CAS#: 1445569-01-6 [m.chemicalbook.com]
- 2. 4,4'-Dimethylaminorex - Wikipedia [en.wikipedia.org]
- 3. 4,4'-Dimethylaminorex | C11H14N2O | CID 20741615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Hybrid Solid-Phase Extraction for Selective Determination of Methamphetamine and Amphetamine in Dyed Hair by Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Minimizing ion suppression in ESI-MS analysis of para-Methylaminorex
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in the ESI-MS analysis of para-Methylaminorex (p-MAR).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in the ESI-MS analysis of this compound?
A1: Ion suppression is a type of matrix effect where components in the sample, other than the analyte of interest (this compound), interfere with the ionization process in the electrospray ionization (ESI) source.[1] This interference leads to a decreased signal intensity for the analyte, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of the analytical method.[2][3] The matrix can include various endogenous and exogenous substances from the biological sample, such as salts, phospholipids, and metabolites, that co-elute with p-MAR and compete for ionization.[4][5]
Q2: How can I determine if ion suppression is affecting my p-MAR analysis?
A2: A common and effective method to identify ion suppression is the post-column infusion experiment.[4] This technique involves infusing a standard solution of p-MAR at a constant rate into the mass spectrometer after the analytical column. A blank matrix sample (e.g., plasma or urine extract without p-MAR) is then injected onto the LC system. A drop in the baseline signal of the infused p-MAR at specific retention times indicates the presence of co-eluting matrix components that are causing ion suppression.[4]
Q3: What are the primary causes of ion suppression in bioanalytical samples?
A3: The most common causes of ion suppression are co-eluting endogenous matrix components from biological samples.[4] These include:
-
Salts and buffers: Non-volatile salts can form adducts with the analyte or contaminate the ion source.[6][7]
-
Phospholipids: Particularly prevalent in plasma and serum samples, these can significantly suppress the signal of basic analytes like p-MAR.[2][8]
-
Other endogenous metabolites: A wide range of small molecules present in the biological matrix can compete for ionization.[4]
-
Mobile phase additives: Certain additives, like trifluoroacetic acid (TFA), are known to cause ion suppression.[9][10]
Troubleshooting Guides
Issue 1: Low or Inconsistent Signal Intensity for p-MAR
This guide provides a systematic approach to troubleshooting and mitigating low or inconsistent signal intensity, which is often a symptom of ion suppression.
Step 1: Identify the Source of Ion Suppression
The first step is to confirm that the issue is indeed ion suppression caused by the sample matrix.
Experimental Protocol: Post-Column Infusion Analysis
-
Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., methanol/water) at a concentration that provides a stable and moderate signal.
-
Infusion Setup: Using a syringe pump and a T-junction, continuously infuse the p-MAR standard solution into the flow path between the LC column and the ESI source of the mass spectrometer.
-
Blank Injection: Inject a blank matrix sample (an extract of the same biological matrix as your samples, but without p-MAR) onto the LC system.
-
Monitoring: Monitor the signal intensity of the infused p-MAR standard.
-
Interpretation: A significant drop in the signal at certain retention times indicates regions of ion suppression. If the retention time of p-MAR falls within one of these regions, ion suppression is likely affecting your analysis.[4]
Step 2: Optimize Sample Preparation
Effective sample preparation is crucial for removing interfering matrix components before LC-MS analysis.[11]
Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample by adding an organic solvent (e.g., acetonitrile). | Simple, fast, and inexpensive. | Non-selective, often results in significant ion suppression due to remaining phospholipids and other matrix components.[1][10] |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases to separate it from matrix components. | Can provide cleaner extracts than PPT. | Can be labor-intensive and may have lower analyte recovery.[11] |
| Solid-Phase Extraction (SPE) | The analyte is selectively retained on a solid sorbent while matrix interferences are washed away. | Provides the cleanest extracts, significantly reducing ion suppression.[4][11] | More complex and costly than PPT and LLE. |
Experimental Protocol: Solid-Phase Extraction (SPE) for p-MAR in Urine
This protocol is adapted from methods used for similar amphetamine-like substances.[4]
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Pre-treatment: Adjust the pH of the urine sample to approximately 6.0 with a suitable buffer.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of 1-2 mL/min.
-
Washing:
-
Wash the cartridge with 2 mL of deionized water.
-
Wash with 2 mL of 0.1 M acetic acid.
-
Wash with 2 mL of methanol to remove polar interferences.
-
-
Elution: Elute p-MAR with 2 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (80:20:2 v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase.
Step 3: Optimize Chromatographic Conditions
Chromatographic separation can be improved to separate p-MAR from co-eluting, ion-suppressing matrix components.
Table 2: Strategies for Chromatographic Optimization
| Strategy | Description | Expected Outcome |
| Gradient Modification | Adjust the gradient elution profile (e.g., make it shallower) to increase the separation between the p-MAR peak and regions of ion suppression identified in the post-column infusion test. | Improved resolution between p-MAR and interfering matrix components. |
| Column Chemistry | Use a different column chemistry. For a basic compound like p-MAR, a pentafluorophenyl (PFP) column can offer different selectivity compared to a standard C18 column.[4] | Altered retention and elution order, potentially moving p-MAR away from interfering peaks. |
| Flow Rate Reduction | Reducing the mobile phase flow rate into the nanospray regime can lead to smaller, more highly charged droplets that are more tolerant of non-volatile salts.[10] | Reduced ion suppression and potentially increased sensitivity. |
Step 4: Adjust ESI Source Parameters and Ionization Mode
Fine-tuning the ESI source parameters and considering alternative ionization modes can help mitigate ion suppression.
Table 3: ESI Source and Ionization Mode Adjustments
| Parameter/Mode | Adjustment | Rationale |
| Nebulizing Gas Flow | Optimize the flow rate. | Affects droplet size and desolvation efficiency.[6] |
| Drying Gas Temperature and Flow | Optimize both parameters. | Enhances solvent evaporation and reduces the presence of non-volatile species in the ESI process.[6] |
| Ionization Mode | Switch from positive to negative ionization mode. | Fewer compounds are ionizable in negative mode, potentially eliminating the interfering species. This is only viable if p-MAR can be effectively ionized in negative mode.[1][10] |
| Ionization Source | Switch from ESI to Atmospheric Pressure Chemical Ionization (APCI). | APCI is generally less susceptible to ion suppression than ESI.[10][12] |
Visual Guides
Caption: Troubleshooting workflow for low p-MAR signal.
Caption: Solid-Phase Extraction (SPE) workflow for p-MAR.
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Matrix effect and methods for its elimination in bioanalytical methods using chromatography-mass spectrometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. providiongroup.com [providiongroup.com]
Selecting appropriate internal standards for 4,4'-DMAR quantification
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the accurate quantification of 4,4'-DMAR (para-methyl-4-methylaminorex), a potent synthetic stimulant. Proper quantification is critical for forensic toxicology, clinical research, and understanding the substance's pharmacological and toxicological profile. This resource addresses common challenges, particularly the selection of appropriate internal standards, and offers detailed protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is 4,4'-DMAR and why is accurate quantification crucial?
A1: 4,4'-DMAR is a synthetic psychoactive substance structurally related to aminorex and 4-methylaminorex (4-MAR).[1][2] It has been associated with numerous fatalities and serious adverse health effects.[3][4][5] Accurate quantification in biological matrices (e.g., blood, urine) is essential for forensic investigations to determine the extent of exposure, for clinical toxicology to manage patient care, and for research to understand its pharmacokinetic and pharmacodynamic properties.[6]
Q2: What is an internal standard (IS) and why is it indispensable for 4,4'-DMAR analysis?
A2: An internal standard is a compound with similar physicochemical properties to the analyte of interest (in this case, 4,4'-DMAR) that is added at a known concentration to all samples, calibrators, and quality controls before sample processing.[7][8] Its purpose is to correct for variations that can occur during the analytical process, such as sample extraction, injection volume, and instrument response fluctuations.[7][9] Using an IS improves the accuracy, precision, and reliability of the quantitative results.[9]
Q3: What are the ideal characteristics of an internal standard for 4,4'-DMAR quantification?
A3: The ideal internal standard should:
-
Behave chemically and physically similarly to 4,4'-DMAR during sample preparation and analysis.[10]
-
Be clearly distinguishable from 4,4'-DMAR by the analytical instrument, typically by having a different mass-to-charge ratio (m/z).[10]
-
Elute close to 4,4'-DMAR during chromatographic separation without co-eluting with it or other interfering substances.
-
Be stable throughout the entire analytical procedure.[10]
-
Not be naturally present in the biological samples being analyzed.[8]
Stable isotope-labeled (SIL) internal standards are considered the gold standard for mass spectrometry-based quantification because they fulfill these criteria most effectively.[7][9][10]
Q4: What specific type of internal standard is most recommended for 4,4'-DMAR quantification via LC-MS/MS?
A4: A stable isotope-labeled version of 4,4'-DMAR (e.g., 4,4'-DMAR-d3, -d5, or ¹³C-labeled) is the most appropriate choice.[9][10] SIL internal standards exhibit nearly identical extraction recovery, ionization efficiency, and chromatographic retention time as the non-labeled analyte, allowing for the most accurate correction of analytical variability.[9] If a specific SIL for 4,4'-DMAR is not available, a SIL of a closely related structural analog may be used, although this is a less ideal option.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Internal Standard (IS) Response | • Inconsistent addition of IS solution.• Poor mixing of IS with the sample matrix.• Degradation of the IS.• Ion suppression or enhancement specific to certain samples. | • Use a calibrated pipette for adding the IS and add it as early as possible in the workflow.[7]• Ensure thorough vortexing after adding the IS.• Check the stability and storage conditions of the IS solution.• Evaluate matrix effects; a SIL IS should co-elute and experience similar ion suppression/enhancement, minimizing the issue.[9] If using an analog IS, dilution of the sample may be necessary. |
| Poor Peak Shape for Analyte and/or IS | • Incompatible reconstitution solvent.• Column degradation or contamination.• Issues with the mobile phase (e.g., incorrect pH, precipitation). | • Ensure the final reconstitution solvent is similar in composition to the initial mobile phase.• Use a guard column and/or flush the analytical column.• Prepare fresh mobile phase and ensure all components are fully dissolved. |
| Inaccurate or Imprecise Quantification | • Use of an inappropriate internal standard (e.g., a structural analog with different extraction or ionization behavior).• Isotopic interference between the analyte and a deuterated IS.• Analyte degradation during sample processing. | • Switch to a stable isotope-labeled internal standard for 4,4'-DMAR if possible.[7][9]• Select a SIL with a sufficient mass difference (typically ≥ 3 mass units) to avoid spectral overlap.[10]• Investigate the stability of 4,4'-DMAR under your specific extraction conditions. |
| No or Low Signal for Analyte and IS | • Instrument failure (e.g., ESI source, detector).• Incorrect sample preparation (e.g., wrong extraction solvent pH).• Clogged capillaries or injector. | • Run instrument diagnostics and performance checks.[12]• Optimize the pH for the extraction of 4,4'-DMAR, which is a basic compound.[6]• Perform routine instrument maintenance.[12] |
Quantitative Data Summary
For accurate quantification using mass spectrometry, the selection of a stable isotope-labeled internal standard is paramount. The key is to have a sufficient mass difference to prevent isotopic crosstalk while maintaining similar chemical behavior.
| Internal Standard Type | Analyte (4,4'-DMAR) Mass | Example IS Mass | Mass Difference | Key Considerations |
| Deuterium Labeled | 190.1155 (Monoisotopic) | 193.1343 (for a d3 label) | +3 | Most common and cost-effective SIL option. Label position must be on a non-exchangeable site.[10] |
| ¹³C Labeled | 190.1155 (Monoisotopic) | 193.1256 (for three ¹³C labels) | +3 | Provides very stable labeling, not subject to back-exchange.[9][10] |
| ¹⁵N Labeled | 190.1155 (Monoisotopic) | 192.1096 (for two ¹⁵N labels) | +2 | Also provides a stable label.[10][13] |
| Structural Analog | 190.1155 (Monoisotopic) | Varies | Varies | Not ideal. May have different extraction efficiency and ionization response. Should only be used if a SIL is unavailable.[9] |
Visualizations
Logical Workflow: Internal Standard Selection
Caption: Decision workflow for selecting an appropriate internal standard.
Experimental Workflow: 4,4'-DMAR Quantification
Caption: Standard experimental workflow for 4,4'-DMAR analysis.
Detailed Experimental Protocol: LC-MS/MS Method
This protocol provides a general methodology for the quantification of 4,4'-DMAR in a biological matrix like blood or urine. It should be fully validated by the end-user for their specific application.
1. Sample Preparation (Protein Precipitation - PPT)
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (calibrator, QC, or unknown).
-
Add 20 µL of the working internal standard solution (e.g., 4,4'-DMAR-d3 at 500 ng/mL in methanol).
-
Add 300 µL of a precipitating agent, such as ice-cold acetonitrile.[6]
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and centrifuge to pellet any insoluble material before transferring to an autosampler vial.
2. Liquid Chromatography (LC) Parameters
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
8.0 min: 95% B
-
9.0 min: 95% B
-
9.1 min: 5% B
-
12.0 min: 5% B (End Run)
-
-
Column Temperature: 40°C
3. Mass Spectrometry (MS) Parameters
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Example MRM Transitions:
-
4,4'-DMAR: Precursor Ion (Q1): m/z 191.1 -> Product Ions (Q3): e.g., m/z 134.1 (quantifier), m/z 119.1 (qualifier)
-
4,4'-DMAR-d3 (IS): Precursor Ion (Q1): m/z 194.1 -> Product Ions (Q3): e.g., m/z 137.1 (quantifier) (Note: These transitions are illustrative. Specific transitions and collision energies must be optimized on the user's instrument.)
-
4. Data Analysis
-
Integrate the peak areas for both the 4,4'-DMAR and internal standard MRM transitions.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the prepared calibrators. A linear regression with 1/x or 1/x² weighting is commonly used.
-
Determine the concentration of 4,4'-DMAR in unknown samples by interpolating their peak area ratios from the calibration curve.
References
- 1. euda.europa.eu [euda.europa.eu]
- 2. euda.europa.eu [euda.europa.eu]
- 3. Characterization of a novel and potentially lethal designer drug (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or ‘Serotoni’) - Drugs and Alcohol [drugsandalcohol.ie]
- 4. researchgate.net [researchgate.net]
- 5. research.thea.ie [research.thea.ie]
- 6. benchchem.com [benchchem.com]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. ojp.gov [ojp.gov]
- 12. Fragment Analysis Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of para-Methylaminorex (p-MAR) Metabolites
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity for the low-level detection of para-Methylaminorex (p-MAR) metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound (p-MAR) that should be targeted for sensitive detection?
A1: The primary metabolic pathways for p-MAR and its analogs involve Phase I and Phase II reactions. For 4,4'-dimethylaminorex, a closely related compound, the main Phase I metabolic reactions include hydrolysis, carboxylation, hydroxylation, and carbonylation.[1][2] The resulting carboxylated and hydroxylated metabolites are considered the most suitable markers for intake due to their abundance and longer detection windows.[1][2] Following Phase I, these metabolites can undergo extensive conjugation (Phase II).[1][2] For 4-methylaminorex, metabolism includes oxidative deamination and aromatic hydroxylation, leading to metabolites such as norephedrine and 2-amino-5-(p-hydroxyphenyl)-4-methyl-2-oxazoline.[3] Therefore, a sensitive detection strategy should target both the parent compound and its key hydroxylated and carboxylated metabolites.
Q2: Which analytical techniques are most suitable for the low-level detection of p-MAR metabolites?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), particularly using ultra-high-performance liquid chromatography (UHPLC) and high-resolution mass spectrometry (HRMS), is the preferred method for sensitive and selective detection of p-MAR metabolites.[1][2][4] Gas chromatography-mass spectrometry (GC-MS) can also be used, often requiring derivatization of the analytes to improve volatility and thermal stability.[5]
Q3: How can I improve the sensitivity of my LC-MS/MS method for p-MAR metabolite analysis?
A3: To enhance LC-MS/MS sensitivity, consider the following:
-
Optimize Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analytes and remove matrix interferences that can cause ion suppression.[6][7] For conjugated metabolites, include an enzymatic hydrolysis step.[1][2]
-
Mobile Phase Composition: Use mobile phase additives that promote ionization. For positive ion mode electrospray ionization (ESI), additives like formic acid are commonly used.[8] Avoid non-volatile additives that can contaminate the ion source.[8]
-
Mass Spectrometry Parameters: Fine-tune MS parameters such as capillary voltage, nebulizing gas pressure, and drying gas flow rate to maximize the signal for your specific analytes.[9] Utilize Multiple Reaction Monitoring (MRM) for targeted quantification to improve signal-to-noise.[9]
-
Chromatographic Separation: Optimize the LC gradient to achieve good separation of metabolites from matrix components, which can reduce ion suppression.[10]
Q4: What are common causes of low or no signal in the LC-MS/MS analysis of p-MAR metabolites?
A4: Low or no signal can be attributed to several factors:
-
Analyte Degradation: Ensure proper sample storage and handling to prevent the degradation of p-MAR metabolites.[10]
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress the ionization of the target analytes.[10] Improving sample cleanup is crucial to mitigate this.[10]
-
Suboptimal Ionization: The choice of ionization mode (positive or negative ESI) and source parameters can significantly impact signal intensity.[8]
-
Instrument Contamination: A contaminated ion source or mass spectrometer can lead to poor sensitivity.[8] Regular cleaning and maintenance are essential.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of p-MAR metabolites.
| Problem | Possible Causes | Recommended Solutions |
| Poor Peak Shape or Tailing | 1. Column degradation or contamination. 2. Incompatible mobile phase pH. 3. Secondary interactions with active sites in the flow path. | 1. Use a guard column and flush the analytical column with a strong solvent.[10] 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Use a column with end-capping or add a competing base to the mobile phase. |
| High Background Noise | 1. Contaminated mobile phase or solvents. 2. Contaminated LC system or mass spectrometer. 3. Presence of interfering compounds from the sample matrix. | 1. Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[10] 2. Clean the ion source and run system blanks. 3. Enhance sample preparation with a more selective SPE sorbent or an additional cleanup step.[7] |
| Inconsistent Retention Times | 1. Inadequate column equilibration between injections. 2. Fluctuations in mobile phase composition or flow rate. 3. Column temperature variations. | 1. Ensure sufficient equilibration time with the initial mobile phase conditions.[10] 2. Check for leaks in the LC system and ensure proper solvent mixing. 3. Use a column oven to maintain a stable temperature. |
| Ion Suppression or Enhancement | 1. Co-eluting matrix components. 2. High concentrations of salts or other non-volatile components in the sample. 3. Inappropriate ionization source settings. | 1. Optimize chromatographic separation to resolve analytes from interfering peaks.[10] 2. Implement a more rigorous sample cleanup procedure, such as SPE.[7] 3. Adjust ESI source parameters (e.g., nebulizer gas flow, temperature) to minimize matrix effects.[9] |
Quantitative Data Summary
| Compound | Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| 4-phenyl-2-imidazolidinone | Serum | LC-MS/MS | 0.05 ng/mL | 0.05 ng/mL | [11] |
| p-hydroxy-PTHIT | Serum | LC-MS/MS | - | 0.05 ng/mL | [11] |
| Hypoxia-Inducible Factor Stabilizers | Urine | Online SPE-LC-MS/MS | 0.1 - 4 ng/mL | - | [12] |
| Catecholamines and Metabolites | Plasma | LC-MS/MS with ion-pairing | - | 0.02 - 0.20 nmol/L | [7] |
Experimental Protocols
Sample Preparation: Enzymatic Hydrolysis followed by Liquid-Liquid Extraction[1][2]
-
To a 1 mL urine sample, add an internal standard.
-
Add β-glucuronidase enzyme solution and incubate to hydrolyze conjugated metabolites.
-
Adjust the pH of the sample to >10 with a carbonate buffer.
-
Add 7 mL of ethyl acetate and vortex for 6 minutes for liquid-liquid extraction.
-
Centrifuge the sample to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Repeat the extraction process.
-
Reconstitute the dried residue in the initial mobile phase for LC-MS/MS analysis.
UHPLC-HRMS Analysis of p-MAR Metabolites[1][2]
-
Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: High-resolution tandem mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Full scan and data-dependent MS/MS or targeted analysis.
Visualizations
Caption: Experimental workflow for p-MAR metabolite analysis.
Caption: Troubleshooting logic for low signal issues.
Caption: Simplified metabolic pathway of p-MAR.
References
- 1. researchgate.net [researchgate.net]
- 2. iris.unife.it [iris.unife.it]
- 3. Metabolism of 4-methylaminorex ("EU4EA") in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detection and assay of cis- and trans-isomers of 4-methylaminorex in urine, plasma and tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. benchchem.com [benchchem.com]
- 11. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 12. Automated sample preparation for the detection and confirmation of hypoxia‐inducible factor stabilizers in urine [ouci.dntb.gov.ua]
Best practices for handling and safety of para-Methylaminorex in the lab
Technical Support Center: Para-Methylaminorex (4-MAR)
Disclaimer: this compound (4-MAR) and its isomers are classified as Schedule I controlled substances in the United States and are similarly controlled in many other jurisdictions.[1][2][3] All acquisition, storage, handling, and disposal of this compound must be performed in strict compliance with all applicable local, state, and national regulations. This document is intended for legitimate research and forensic applications only, conducted by authorized personnel in appropriately licensed and equipped laboratory facilities. This is not for human or veterinary use.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-MAR)? A: this compound (4-MAR), also known as 4-methyl-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine, is a potent psychoactive stimulant of the oxazoline class.[2][6] It is structurally related to aminorex and 4-methylaminorex.[6] Due to its high potential for abuse and lack of accepted medical use, it is classified as a Schedule I controlled substance.[1][3][5] In a research context, it is studied for its potent effects as a monoamine releasing agent.[2]
Q2: What are the primary hazards associated with handling 4-MAR in the lab? A: The primary hazard is acute toxicity. The Safety Data Sheet (SDS) for the closely related 4-Methylaminorex indicates it is classified as "Acute Toxicity - Oral 2, H300," which translates to Fatal if swallowed .[1] Researchers should assume 4-MAR presents a similar high level of toxicity. Exposure can occur via ingestion, inhalation of powder, or dermal absorption. Due to its potent psychoactive nature, accidental exposure could induce significant physiological and neurological effects.
Q3: What are the mandatory engineering controls for handling solid/powdered 4-MAR? A: All handling of open containers of powdered 4-MAR, including weighing, aliquoting, and preparing solutions, must be conducted within a certified containment device.[6] Recommended engineering controls include:
-
A chemical fume hood.
-
A vented balance enclosure (also known as a powder containment hood).
-
A glovebox, which provides the highest level of containment.[6]
Q4: What Personal Protective Equipment (PPE) is required for handling 4-MAR? A: A standard PPE ensemble for handling potent compounds like 4-MAR includes:
-
Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Two pairs of nitrile gloves are recommended to protect against contamination. Consult manufacturer-specific permeation data if available.
-
Body Protection: A disposable laboratory coat is mandatory. For operations outside a containment device (not recommended for powders), additional protective clothing may be required after a formal risk assessment.[6]
-
Respiratory Protection: Not typically required if all powder handling occurs within appropriate engineering controls. If there is a risk of aerosolization outside of a containment device, a fitted respirator (e.g., N95 or higher) would be necessary.
Q5: How should 4-MAR be stored? A: As a Schedule I controlled substance, 4-MAR must be stored according to stringent security requirements. This typically involves storage in a locked, approved safe that is separate from other non-controlled substances.[7] For chemical stability, store at -20°C in a tightly sealed container.[4] The compound is stable for at least 3 years under these conditions.[4]
Q6: What is the correct procedure for decontaminating a work surface after a small spill of 4-MAR powder? A: For a small powder spill:
-
Alert personnel in the immediate area and restrict access.
-
Wearing appropriate PPE, gently cover the spill with absorbent pads moistened with a suitable solvent to avoid raising dust.[6]
-
Carefully wipe the area, working from the outside in.
-
Apply a decontaminating solution, such as a freshly prepared 1:10 bleach solution, to the spill area and allow a contact time of at least 10-15 minutes.[6][8]
-
Wipe the area again with fresh absorbent pads.
-
Perform a final rinse with water to remove any disinfectant residue.[8]
-
Collect all contaminated materials (pads, gloves, etc.) in a sealed bag for disposal as hazardous chemical waste.[6]
Quantitative Data Summary
The primary mechanism of action for 4-MAR and its analogs is the release of monoamine neurotransmitters. The following tables summarize key physical, chemical, and pharmacological data.
Table 1: Physicochemical Properties of this compound (4-MAR)
| Property | Value | Reference |
|---|---|---|
| CAS Number | 959249-62-8 | [4] |
| Molecular Formula | C₁₀H₁₂N₂O | [1][4] |
| Molecular Weight | 176.2 g/mol | [1][4] |
| Appearance | Solid | [4] |
| Purity | ≥98% | [4] |
| Solubility | DMSO: 10 mg/mL | [4] |
| Storage Temperature | -20°C | [4] |
| Stability | ≥ 3 years (at -20°C) |[4] |
Table 2: Pharmacological Activity at Monoamine Transporters This table shows the potency of a closely related analog, (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR), to act as a substrate-type releaser at monoamine transporters in rat brain synaptosomes. EC₅₀ is the concentration that produces 50% of the maximal response (neurotransmitter release). Lower values indicate higher potency.
| Transporter | EC₅₀ Value (nM) | Reference |
| Dopamine (DAT) | 8.6 ± 1.1 | [6] |
| Norepinephrine (NET) | 26.9 ± 5.9 | [6] |
| Serotonin (SERT) | 18.5 ± 2.8 | [6] |
Note: The potency of (±)-cis-4,4'-DMAR at DAT and NET is comparable to other potent psychostimulants like d-amphetamine. Its high potency at SERT is a distinguishing feature.[6]
Experimental Protocols & Troubleshooting
Protocol: In Vitro Monoamine Release Assay Using Rat Brain Synaptosomes
This protocol is adapted from methodologies used to characterize monoamine releasing agents.[6]
Objective: To determine the potency (EC₅₀) and efficacy of 4-MAR in inducing the release of [³H]dopamine from pre-loaded rat brain synaptosomes.
Methodology:
-
Synaptosome Preparation:
-
Euthanize rats according to approved animal care protocols.
-
Rapidly dissect the tissue of interest (e.g., striatum for DAT).
-
Homogenize the tissue in ice-cold 10% sucrose solution.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which contains the synaptosomes, and keep on ice.[9]
-
-
Synaptosome Loading:
-
Incubate the synaptosome suspension with a low concentration of a radiolabeled substrate (e.g., 5 nM [³H]dopamine) for a set period (e.g., 15 minutes at 37°C) to allow uptake into the nerve terminals.
-
-
Initiating Release:
-
Prepare a series of dilutions of 4-MAR (e.g., 0.1 nM to 10 µM) in a Krebs-phosphate buffer.
-
Add the synaptosome suspension to tubes containing the different concentrations of 4-MAR or vehicle control.
-
Incubate for a short duration (e.g., 10 minutes at 37°C) to allow the drug to induce release.
-
-
Terminating the Assay:
-
Terminate the release process by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the synaptosomes from the buffer containing the released radiolabel.[9]
-
Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radiolabel.
-
-
Quantification:
-
Place the filters into scintillation vials with scintillation cocktail.
-
Quantify the amount of [³H]dopamine remaining in the synaptosomes using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of [³H]dopamine released at each drug concentration relative to the total amount taken up.
-
Plot the dose-response curve and use non-linear regression to calculate the EC₅₀ value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background/non-specific binding | 1. Ineffective washing of filters.2. Poor filter quality.3. Radioligand sticking to plasticware/filters. | 1. Increase the volume and/or number of washes with ice-cold buffer.2. Ensure use of appropriate filters (e.g., Whatman GF/B).3. Pre-soak filters in buffer; include a low concentration of bovine serum albumin (BSA) in the buffer to reduce non-specific binding. |
| Low signal/poor radioligand uptake | 1. Degraded radioligand.2. Low transporter expression/viability in synaptosomes.3. Incorrect buffer composition (e.g., wrong pH, missing ions). | 1. Aliquot and store radioligand at -80°C; avoid repeated freeze-thaw cycles.2. Use fresh tissue and keep synaptosomes on ice at all times during preparation.3. Double-check buffer recipe, pH, and ensure all components are correctly added. |
| High variability between replicates | 1. Inconsistent pipetting.2. Temperature fluctuations during incubation.3. Inconsistent timing of filtration step. | 1. Use calibrated pipettes; pipette carefully and consistently.2. Use a water bath or incubator to ensure stable temperature.3. Standardize the time from adding the stop buffer to filtration for all samples. |
| Unexpected dose-response curve (e.g., flat or biphasic) | 1. Incorrect drug concentration series.2. Compound insolubility at high concentrations.3. Complex pharmacological action (e.g., partial agonism, allosteric effects). | 1. Verify stock solution concentration and serial dilution calculations.2. Check solubility of 4-MAR in the assay buffer; use a solvent like DMSO if necessary, keeping the final concentration low (<0.1%).3. Widen the concentration range tested; consider alternative assay formats (e.g., uptake inhibition) to clarify mechanism. |
Visualizations
Mechanism of Action: Monoamine Release
The diagram below illustrates the proposed mechanism of action for a substrate-type releasing agent like 4-MAR at a dopamine transporter (DAT).
References
- 1. 4-Methylaminorex [drugfuture.com]
- 2. 4-Methylaminorex - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Characterization of a novel and potentially lethal designer drug (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or ‘Serotoni’) - Drugs and Alcohol [drugsandalcohol.ie]
- 7. stonybrook.edu [stonybrook.edu]
- 8. Buy 4-Fluoro-4-methylaminorex | 1364933-64-1 [smolecule.com]
- 9. 2.7. Monoamine Transporter Assays [bio-protocol.org]
Technical Support Center: Deconvolution of Mass Spectra for Unknown 4,4'-DMAR Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the deconvolution of mass spectra to identify unknown metabolites of 4,4'-Dimethylaminorex (4,4'-DMAR).
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for 4,4'-DMAR?
A1: 4,4'-DMAR undergoes both Phase I and Phase II metabolism. Phase I reactions for the cis-isomer include hydrolysis, carboxylation, hydroxylation, and carbonylation.[1][2] The primary cytochrome P450 isoenzyme involved is CYP2D6.[1][2] Following Phase I reactions, the metabolites can undergo extensive Phase II conjugation.[1][2]
Q2: Which are the most suitable biomarker metabolites for detecting 4,4'-DMAR intake?
A2: The carboxylated and hydroxylated metabolites, along with the parent compound, are considered the most suitable markers for intake.[1][2] These metabolites are not only the most abundant but also have an extended window of detection.[1][2] One study identified a metabolite from the oxidation of the para-methyl group (M2) that persisted in plasma longer and at higher concentrations than the parent 4,4'-DMAR, suggesting its utility in evaluating drug intake.[3]
Q3: What analytical techniques are most effective for identifying 4,4'-DMAR metabolites?
A3: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a primary technique for the analysis of 4,4'-DMAR and its metabolites.[3][4] Both high-resolution and low-resolution mass spectrometry have been successfully used.[1] Gas chromatography-mass spectrometry (GC-MS) is also a common method for the identification of novel psychoactive substances (NPS) like 4,4'-DMAR.[5]
Q4: What are the main challenges in identifying unknown 4,4'-DMAR metabolites?
A4: A significant challenge is the rapid emergence of new psychoactive substances and their metabolites, which means reference standards are often unavailable.[5][6] The chemical similarity of NPS metabolites to endogenous compounds can also complicate identification.[5] Furthermore, the sheer number and variety of NPS make it difficult for laboratories to develop and validate detection methods for each new compound.[6]
Troubleshooting Guides
This section provides solutions to common issues encountered during the deconvolution of mass spectra for 4,4'-DMAR metabolites.
Problem 1: Poor chromatographic separation of isomers.
-
Question: I am having difficulty separating the cis- and trans-isomers of 4,4'-DMAR and their metabolites. What can I do?
-
Answer:
-
Optimize your chromatographic method: Experiment with different LC columns, such as a Synergi Max RP column, and adjust the mobile phase gradient.[7] A gradient elution with methanol and aqueous ammonium formate with formic acid has been shown to be effective.[7]
-
Consider derivatization for GC-MS: Conversion of the hydrochloride salt to a free base can improve detectability and separation in GC-MS analysis.[7]
-
Problem 2: Low intensity or absence of expected metabolite peaks.
-
Question: I am not detecting the expected hydroxylated or carboxylated metabolites in my samples. What could be the reason?
-
Answer:
-
Check sample preparation: Ensure that your sample preparation includes enzymatic hydrolysis to cleave conjugated metabolites (glucuronides and sulfates), which might otherwise not be detected.[1]
-
Optimize ionization source parameters: Adjust the settings of your electrospray ionization (ESI) source, such as capillary voltage and gas flow rates, to enhance the ionization efficiency of your target metabolites.
-
Evaluate matrix effects: The sample matrix (e.g., urine, plasma) can suppress the ionization of target analytes. Consider using a matrix-matched calibration curve or a stable isotope-labeled internal standard to correct for these effects.
-
Problem 3: Difficulty in distinguishing between isomeric metabolites.
-
Question: The mass spectra of two of my putative metabolites are nearly identical. How can I confirm their structures?
-
Answer:
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain accurate mass measurements, which can help in determining the elemental composition of the metabolites and their fragments.[3][7]
-
Tandem Mass Spectrometry (MS/MS): Analyze the fragmentation patterns of the isomers. Even small differences in the relative abundances of fragment ions can help differentiate between them.
-
Reference Standards: If available, compare the retention times and mass spectra of your unknown metabolites with those of certified reference standards.
-
Problem 4: Complex mass spectra with many co-eluting peaks.
-
Question: My mass spectra are very complex, making it difficult to isolate the spectra of individual metabolites. How can I simplify the data?
-
Answer:
-
Improve Chromatographic Resolution: As mentioned in Problem 1, optimizing your LC method is crucial. A longer column or a shallower gradient can improve the separation of co-eluting compounds.
-
Use Deconvolution Software: Employ specialized software that uses algorithms to mathematically separate the spectra of co-eluting compounds based on small differences in their elution profiles.
-
Data-Independent Acquisition (DIA): DIA methods, followed by post-deconvolution MS/MS spectra extraction, can help in reconstructing cleaner MS/MS spectra for individual components in a complex mixture.[8]
-
Data Presentation
Table 1: Known Phase I Metabolites of cis-4,4'-DMAR
| Metabolite ID | Metabolic Reaction | Description |
| M1 | Hydrolysis | Cleavage of the oxazoline ring |
| M2 | Carboxylation | Addition of a carboxyl group |
| M3 | Hydroxylation | Addition of a hydroxyl group to the aromatic ring |
| M4 | Carbonylation | Formation of a ketone |
| M5 | N-demethylation | Removal of the N-methyl group |
Source: Adapted from Chieffi et al. (2021)[1][2]
Table 2: LC-MS/MS Parameters for 4,4'-DMAR Analysis
| Parameter | Value |
| Liquid Chromatography | |
| Column | Synergi Max RP (4 µm; 150 mm × 4.6 mm) |
| Column Temperature | 25 °C |
| Mobile Phase A | 10 mM aqueous ammonium formate, 0.1% formic acid |
| Mobile Phase B | Methanol with 10 mM aqueous ammonium formate, 0.1% formic acid |
| Flow Rate | 0.8 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Collision Energy | 25 eV (for product ion scans) |
Source: Adapted from Brandt et al. (2014)[7]
Experimental Protocols
Protocol 1: In Vitro Metabolism of 4,4'-DMAR using Human Liver Microsomes
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine pooled human liver microsomes, 4,4'-DMAR solution, and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile.
-
Protein Precipitation: Centrifuge the sample to precipitate proteins.
-
Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Sample Preparation of Urine for 4,4'-DMAR Metabolite Analysis
-
Enzymatic Hydrolysis: To a urine sample, add a buffer solution (e.g., acetate buffer) and a β-glucuronidase/arylsulfatase enzyme mixture. Incubate to cleave conjugated metabolites.[1]
-
Liquid-Liquid Extraction (LLE):
-
Adjust the pH of the hydrolyzed urine sample.
-
Add an organic extraction solvent (e.g., ethyl acetate).
-
Vortex to mix and then centrifuge to separate the aqueous and organic layers.
-
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for the identification of 4,4'-DMAR metabolites.
Caption: Metabolic pathway of 4,4'-DMAR.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic profile of the synthetic drug 4,4′-dimethylaminorex in urine by LC–MS-based techniques: selection of the most suitable markers of its intake [sfera.unife.it]
- 3. Brain Disposition of cis- para-Methyl-4-Methylaminorex (cis-4,4'-DMAR) and Its Potential Metabolites after Acute and Chronic Treatment in Rats: Correlation with Central Behavioral Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. clinicallab.com [clinicallab.com]
- 7. Characterization of a novel and potentially lethal designer drug, (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or “Serotoni”) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Reproducibility of In Vitro 4,4'-DMAR Transporter Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of in vitro 4,4'-dimethylaminorex (4,4'-DMAR) transporter assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of 4,4'-DMAR in in vitro transporter assays?
A1: In vitro studies have consistently shown that 4,4'-DMAR is a potent and non-selective substrate for the primary monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][2][3] It acts as a substrate-type releaser at these transporters, meaning it is taken up by the transporters and induces the reverse transport of endogenous monoamines (dopamine, norepinephrine, and serotonin) from the cytoplasm into the extracellular space.[1][2] Some evidence suggests that the trans-isomer of 4,4'-DMAR may act as an uptake inhibitor rather than a substrate-type releaser at SERT.[3]
Q2: What are the typical cell lines and experimental systems used to study 4,4'-DMAR's interaction with monoamine transporters?
A2: The most common in vitro systems include:
-
Transfected cell lines: Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing human DAT, NET, or SERT are widely used. These systems offer the advantage of studying the interaction with a single, specific human transporter in a controlled environment.
-
Rat brain synaptosomes: These are preparations of nerve terminals isolated from rat brains, which endogenously express DAT, NET, and SERT. Synaptosomes provide a more physiologically relevant system as they contain the native protein machinery for neurotransmitter transport.[1][2]
Q3: What are the key parameters to measure in a 4,4'-DMAR transporter assay?
A3: The two primary types of assays and their key parameters are:
-
Uptake Inhibition Assays: These assays measure the ability of 4,4'-DMAR to inhibit the uptake of a radiolabeled or fluorescent substrate of a specific transporter. The key parameter is the IC50 value , which is the concentration of 4,4'-DMAR that inhibits 50% of the substrate uptake.
-
Release Assays: These assays measure the ability of 4,4'-DMAR to induce the release of a pre-loaded radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) from cells or synaptosomes. The key parameter is the EC50 value , which is the concentration of 4,4'-DMAR that elicits 50% of the maximal release response.
Troubleshooting Guides
Issue 1: High Variability in IC50/EC50 Values Between Experiments
High variability in potency values is a common challenge in monoamine transporter assays.[4]
Possible Causes & Solutions:
| Cause | Solution |
| Cell Health and Passage Number | Maintain a consistent cell passage number for all experiments. High passage numbers can lead to genetic drift and altered transporter expression. Regularly check cell viability and morphology. |
| Inconsistent Cell Seeding Density | Optimize and strictly adhere to a consistent cell seeding density. Over-confluent or under-confluent cells can exhibit altered transporter activity. |
| Variations in Assay Buffer Composition | Prepare fresh assay buffers for each experiment and ensure consistent pH and ionic strength. Small variations can impact transporter function. |
| Inconsistent Incubation Times and Temperatures | Use a calibrated incubator and a precise timer for all incubation steps. Even minor deviations can significantly affect results. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions and ensure consistent technique across all wells. |
| Different Assay Platforms | Be aware that IC50 values can differ significantly between different assay platforms (e.g., adherent vs. suspension cells, transfected cells vs. synaptosomes).[4] When comparing data, ensure the experimental conditions are as similar as possible. |
Issue 2: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can make it difficult to obtain reliable data.
Possible Causes & Solutions:
| Cause | Solution |
| Low Transporter Expression | If using transfected cells, verify the expression level of the transporter via methods like Western blotting or qPCR. If expression is low, consider re-transfection or selecting a different clone. |
| Suboptimal Substrate Concentration | Use a substrate concentration that is close to its Km value for the transporter. This will provide a good balance between signal intensity and sensitivity to inhibition. |
| High Non-Specific Binding of Radiolabel | Pre-soak filter mats in a blocking agent (e.g., 0.5% polyethyleneimine) before filtration. Ensure rapid and efficient washing with ice-cold buffer to remove unbound radiolabel. |
| Cell Detachment (for adherent cells) | Handle plates gently during washing steps to prevent cell detachment. Consider using plates coated with an extracellular matrix protein (e.g., poly-D-lysine) to improve cell adherence. |
Issue 3: Compound Cytotoxicity Affecting Assay Results
At higher concentrations, test compounds can be cytotoxic, leading to a decrease in signal that is not due to specific transporter inhibition.
Possible Causes & Solutions:
| Cause | Solution |
| Inherent Toxicity of 4,4'-DMAR at High Concentrations | Perform a separate cytotoxicity assay (e.g., MTT, LDH, or trypan blue exclusion) with 4,4'-DMAR at the same concentrations and incubation times used in the transporter assay. This will help to identify the concentration at which cytotoxicity becomes a confounding factor. |
| Solvent (e.g., DMSO) Toxicity | Keep the final concentration of the solvent in the assay medium as low as possible (typically ≤ 0.5%). Include a solvent control to assess its effect on cell viability and transporter activity. |
| Extended Incubation Times | Minimize incubation times to the shortest duration that provides a robust signal. This reduces the potential for time-dependent cytotoxicity. |
Issue 4: Non-Specific Binding of 4,4'-DMAR
4,4'-DMAR, like other lipophilic compounds, may exhibit non-specific binding to plasticware or cellular components, reducing its effective concentration in the assay.
Possible Causes & Solutions:
| Cause | Solution |
| Lipophilicity of 4,4'-DMAR | The lipophilicity of a compound can influence its interaction with the assay components.[5] Consider using low-binding plates. The inclusion of a small amount of bovine serum albumin (BSA) in the assay buffer can sometimes help to reduce non-specific binding, but its effect on transporter activity should be validated. |
| High Compound Concentration | Non-specific binding is often more pronounced at higher concentrations. If possible, work within a concentration range where this effect is minimized. |
| Inadequate Washing | Ensure thorough and rapid washing of cells or synaptosomes to remove unbound compound. |
Quantitative Data Summary
The following tables summarize the in vitro potency of cis- and trans-4,4'-DMAR at monoamine transporters from published studies. Note that variations in experimental systems (rat brain synaptosomes vs. transfected cell lines) and assay types (release vs. uptake inhibition) can contribute to differences in the reported values.[4]
Table 1: EC50 Values for 4,4'-DMAR-Induced Monoamine Release in Rat Brain Synaptosomes
| Compound | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) | Reference |
| (±)-cis-4,4'-DMAR | 8.6 ± 1.1 | 26.9 ± 5.9 | 18.5 ± 2.8 | [1][2] |
Table 2: IC50 Values for 4,4'-DMAR Inhibition of Monoamine Uptake in HEK293 Cells
| Compound | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) | Reference |
| 4,4'-DMAR | <1 | <1 | <1 |
Note: A specific IC50 value was not provided in the search result, but it was stated to be less than 1 µM for all three transporters.
Experimental Protocols
Protocol 1: Radiolabeled Monoamine Uptake Inhibition Assay in HEK293 Cells
This protocol is adapted from standard methods for assessing monoamine transporter inhibition in transfected HEK293 cells.[6]
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
Poly-D-lysine coated 96-well plates
-
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4)
-
[³H]-labeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, [³H]serotonin for SERT)
-
Unlabeled substrate for determining non-specific uptake
-
4,4'-DMAR stock solution (in DMSO)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Cell Plating: Seed the transfected HEK293 cells onto poly-D-lysine coated 96-well plates at a predetermined optimal density and culture overnight.
-
Assay Preparation: On the day of the assay, wash the cells once with Assay Buffer.
-
Compound Pre-incubation: Add 50 µL of Assay Buffer containing various concentrations of 4,4'-DMAR or vehicle (DMSO) to the wells. For determining non-specific uptake, add a high concentration of a known selective inhibitor (e.g., GBR12909 for DAT, desipramine for NET, fluoxetine for SERT). Incubate for 10-20 minutes at room temperature.
-
Initiation of Uptake: Add 50 µL of Assay Buffer containing the [³H]-labeled substrate (at a concentration near its Km) to each well to initiate uptake.
-
Incubation: Incubate for a short period (e.g., 1-10 minutes) at 37°C. The optimal incubation time should be within the linear range of uptake.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells three times with 200 µL of ice-cold Assay Buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells by adding 100 µL of 1% SDS to each well. Add 150 µL of scintillation cocktail to each well, seal the plate, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of 4,4'-DMAR relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: Transporter-Mediated Release Assay in HEK293 Cells
This protocol outlines a method to measure the ability of 4,4'-DMAR to induce monoamine release.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
24-well plates
-
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4)
-
[³H]-labeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin)
-
4,4'-DMAR stock solution (in DMSO)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Plating: Seed the transfected HEK293 cells onto 24-well plates and grow to near confluency.
-
Loading with Radiolabel: Wash the cells with Assay Buffer and then incubate with the [³H]-labeled monoamine (e.g., 10 nM) in Assay Buffer for 30-60 minutes at 37°C to allow for uptake.
-
Washing: Wash the cells four times with Assay Buffer to remove extracellular radiolabel.
-
Initiation of Release: Add 500 µL of Assay Buffer containing various concentrations of 4,4'-DMAR or vehicle to the wells.
-
Incubation: Incubate for 5-30 minutes at 37°C.
-
Sample Collection: Collect the supernatant (extracellular medium) from each well.
-
Cell Lysis: Lyse the cells in the wells with 500 µL of 1% SDS to determine the amount of radiolabel remaining inside the cells.
-
Scintillation Counting: Add an aliquot of the supernatant and the entire cell lysate to separate scintillation vials with scintillation cocktail and count the radioactivity.
-
Data Analysis: Calculate the percentage of release for each concentration of 4,4'-DMAR as: (cpm in supernatant) / (cpm in supernatant + cpm in lysate) * 100. Determine the EC50 value by fitting the data to a four-parameter logistic equation.
Visualizations
Caption: Workflow for a 4,4'-DMAR uptake inhibition assay.
Caption: Troubleshooting logic for variable 4,4'-DMAR assay results.
References
- 1. Characterization of a novel and potentially lethal designer drug, (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or “Serotoni”) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a novel and potentially lethal designer drug (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or 'Serotoni') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. euda.europa.eu [euda.europa.eu]
- 4. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Pharmacological Analysis of para-Methylaminorex and MDMA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological properties of para-Methylaminorex (4-MAR) and 3,4-methylenedioxymethamphetamine (MDMA). The following sections present a comprehensive overview of their interactions with key monoamine systems, supported by quantitative experimental data, detailed methodologies, and visual representations of relevant signaling pathways.
Executive Summary
Both this compound (4-MAR) and MDMA are potent psychoactive substances that primarily act on monoamine neurotransmitter systems. However, their pharmacological profiles exhibit distinct differences in potency and selectivity, leading to varied physiological and psychological effects. MDMA is well-characterized as a serotonin (5-HT) releasing agent with additional effects on dopamine (DA) and norepinephrine (NE). In contrast, 4-MAR and its analogue, 4,4'-dimethylaminorex (4,4'-DMAR), demonstrate a more potent and balanced, or even preferential, action on catecholamine (DA and NE) systems, with 4,4'-DMAR also displaying significant serotonergic activity. These differences have significant implications for their potential therapeutic applications and toxicity profiles.
Data Presentation: Quantitative Pharmacological Parameters
The following tables summarize the in vitro binding affinities and neurotransmitter releasing potencies of 4-MAR, 4,4'-DMAR, and MDMA at the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. Lower Ki and IC50 values indicate higher binding affinity and inhibitory potency, respectively, while lower EC50 values indicate greater potency for inducing neurotransmitter release.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | SERT (Ki, nM) | DAT (Ki, nM) | NET (Ki, nM) | Reference |
| MDMA | 2410 | 8290 | 1190 | [1] |
| 4,4'-DMAR | >2000 | >2000 | >2000 | [2] |
Note: Higher Ki values for 4,4'-DMAR from this particular study indicate that its primary mechanism is not high-affinity binding in the same manner as some inhibitors, but rather as a potent releaser.
Table 2: Monoamine Transporter Inhibition Potency (IC50, nM)
| Compound | SERT (IC50, nM) | DAT (IC50, nM) | NET (IC50, nM) | Reference |
| MDMA | 2240 | - | - | [1] |
| 4,4'-DMAR | <1000 | <1000 | <1000 | [2] |
Note: 4,4'-DMAR is a more potent inhibitor of all three monoamine transporters compared to MDMA.[2]
Table 3: Monoamine Release Potency (EC50, nM)
| Compound | Serotonin (5-HT) Release | Dopamine (DA) Release | Norepinephrine (NE) Release | Reference |
| MDMA | 56.6 | 376 | 77.4 | [3] |
| (±)-cis-4-MAR | 53.2 | 1.7 | 4.8 | [4] |
| (±)-cis-4,4'-DMAR | 18.5 | 8.6 | 26.9 | [5] |
Note: (±)-cis-4-MAR is a highly potent dopamine and norepinephrine releaser with weaker effects on serotonin. (±)-cis-4,4'-DMAR is a potent and well-balanced releaser of all three monoamines, and is more potent than MDMA at all three transporters.[4][5]
Experimental Protocols
The data presented in this guide are primarily derived from two key in vitro experimental techniques: radioligand binding assays and neurotransmitter release assays.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) or inhibitory potency (IC50) of a compound for a specific receptor or transporter.
General Methodology:
-
Preparation of Biological Material: Cell membranes are prepared from either cultured cells genetically engineered to express a specific human monoamine transporter (e.g., HEK-293 cells) or from homogenized brain tissue (e.g., rat striatum for DAT, hippocampus for SERT).
-
Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [3H]citalopram for SERT, [3H]winifrene for DAT, [3H]nisoxetine for NET) at a known concentration.
-
Competition: A range of concentrations of the test compound (MDMA or this compound) is added to compete with the radioligand for binding to the target transporter.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically through rapid filtration over glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Neurotransmitter Release Assays
Objective: To measure the potency (EC50) and efficacy of a compound to induce the release of neurotransmitters from nerve terminals.
General Methodology:
-
Preparation of Synaptosomes: Synaptosomes, which are isolated, sealed nerve terminals, are prepared from specific brain regions of rodents (e.g., rat striatum for dopamine release). This is typically done through a process of homogenization and differential centrifugation.
-
Loading with Radiotracer: The synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine), which is taken up into the nerve terminals via the respective transporters.
-
Initiation of Release: After washing to remove excess extracellular radiotracer, the synaptosomes are exposed to various concentrations of the test compound (MDMA or this compound).
-
Sample Collection: The amount of radiolabeled neurotransmitter released into the surrounding buffer is measured over time.
-
Quantification: The radioactivity in the collected buffer is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate concentration-response curves, from which the EC50 value (the concentration of the compound that produces 50% of the maximal release) can be determined.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key pharmacological concepts discussed in this guide.
Caption: Interaction of 4-MAR and MDMA with the Dopamine Transporter.
Caption: Workflow for a Radioligand Binding Assay.
Comparative Analysis
Mechanism of Action:
Both this compound and MDMA are substrate-type releasers at monoamine transporters. This means they are transported into the presynaptic neuron by the transporters and, once inside, they disrupt the vesicular storage of neurotransmitters and reverse the direction of the transporters, leading to a significant efflux of neurotransmitters into the synaptic cleft.
Potency and Selectivity:
The primary pharmacological distinction between these compounds lies in their potency and selectivity for the different monoamine transporters.
-
MDMA is often characterized as a serotonin-dominant agent. It has a higher affinity and releasing potency for the serotonin transporter (SERT) compared to the dopamine (DAT) and norepinephrine (NET) transporters.[3] This preferential action on the serotonin system is thought to underlie its characteristic entactogenic and empathogenic effects.
-
This compound (4-MAR) , in its (±)-cis isomeric form, is a highly potent dopamine and norepinephrine releasing agent, with significantly weaker effects on serotonin.[4] Its pharmacological profile is more aligned with classical psychostimulants like methamphetamine.
-
4,4'-Dimethylaminorex (4,4'-DMAR) , a para-substituted analogue of 4-MAR, exhibits a more balanced and potent releasing activity at all three monoamine transporters (SERT, DAT, and NET) compared to MDMA.[5] This suggests that 4,4'-DMAR may produce a complex mixture of psychostimulant and MDMA-like effects. The potent, non-selective monoamine release is also a concern for increased toxicity.[6]
Receptor Interactions:
While the primary mechanism of action for both compounds is at the monoamine transporters, they also exhibit interactions with various postsynaptic receptors, although generally with lower affinity.
-
MDMA has been shown to have some affinity for serotonin receptors, particularly 5-HT2A and 5-HT2B, as well as α-adrenergic receptors.[3] These interactions may contribute to some of its psychedelic and physiological effects.
-
4,4'-DMAR has been reported to have negligible binding affinities at various monoamine receptors at concentrations typically associated with its transporter-mediated effects.[2]
Conclusion
References
- 1. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the aminorex analogs 4-MAR, 4,4'-DMAR, and 3,4-DMAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a novel and potentially lethal designer drug (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or ‘Serotoni’) - Drugs and Alcohol [drugsandalcohol.ie]
- 5. euda.europa.eu [euda.europa.eu]
- 6. maps.org [maps.org]
4,4'-DMAR versus d-amphetamine effects on monoamine release
A Comparative Guide to the Effects of 4,4'-DMAR and d-Amphetamine on Monoamine Release
For researchers, scientists, and drug development professionals, understanding the nuanced differences between psychoactive compounds is paramount. This guide provides a detailed, objective comparison of 4,4'-dimethylaminorex (4,4'-DMAR) and d-amphetamine, focusing on their distinct effects on the release of the key monoamine neurotransmitters: dopamine (DA), serotonin (5-HT), and norepinephrine (NE).
Overview of Compounds
d-Amphetamine is a well-characterized central nervous system stimulant.[1] It primarily functions by promoting the release and blocking the reuptake of dopamine and norepinephrine, with a less pronounced effect on serotonin.[1][2][3] This mechanism underlies its therapeutic uses in conditions like ADHD and narcolepsy, as well as its potential for abuse.[1][4]
4,4'-DMAR , a newer designer drug, has emerged as a potent psychostimulant associated with numerous fatalities. Pharmacologically, it acts as a non-selective and powerful releasing agent for all three major monoamines: dopamine, norepinephrine, and especially serotonin.[5][6] Its high potency at the serotonin transporter is a key feature that distinguishes it from d-amphetamine and contributes to its unique and potentially dangerous pharmacological profile.[7]
Quantitative Comparison of Monoamine Release
The following tables summarize the in vitro data on the potency of 4,4'-DMAR and d-amphetamine as monoamine releasing agents. The data is primarily derived from studies using rat brain synaptosomes and transporter-transfected cell lines.
Table 1: Potency (EC50, nM) for Monoamine Release
| Compound | Dopamine (DAT) | Norepinephrine (NET) | Serotonin (SERT) | Reference |
| (±)-cis-4,4'-DMAR | 8.6 ± 1.1 | 26.9 ± 5.9 | 18.5 ± 2.8 | [7] |
| (±)-cis-4,4'-DMAR | 10.9 | 11.8 | 17.7 | [8] |
| d-Amphetamine | 5.5 | 8.2 | 2602 | [8] |
EC50 (Half-maximal effective concentration) values represent the concentration of the drug that induces a response halfway between the baseline and maximum. Lower EC50 values indicate greater potency.
Table 2: Transporter Inhibition (IC50, µM)
| Compound | Dopamine (DAT) | Norepinephrine (NET) | Serotonin (SERT) | Reference |
| 4,4'-DMAR | < 1 | < 1 | < 1 | [9] |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition of a biological process. A lower IC50 indicates a more potent inhibitor.
Key Pharmacological Differences
The data clearly illustrates that while both compounds are potent dopamine and norepinephrine releasers, 4,4'-DMAR is exceptionally potent at inducing serotonin release.[7] The potency of (±)-cis-4,4'-DMAR at the dopamine and norepinephrine transporters is comparable to that of d-amphetamine.[10][11] However, its action at the serotonin transporter is over 100 times more potent than d-amphetamine. This balanced and high-potency effect on all three monoamine systems likely contributes to the severe side effects reported with 4,4'-DMAR, including hyperthermia and serotonin syndrome.[5] In contrast, d-amphetamine's effects are more selective towards the catecholamines (dopamine and norepinephrine).[7]
Both 4,4'-DMAR and d-amphetamine also interact with the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging monoamines into synaptic vesicles for release.[5][12][13] By inhibiting VMAT2, these drugs increase the cytosolic concentration of monoamines, further promoting their release into the synapse.
Experimental Protocols
The data presented in this guide is primarily derived from in vitro monoamine release assays. A general methodology for these experiments is outlined below.
Monoamine Release Assay Using Rat Brain Synaptosomes
-
Preparation of Synaptosomes: Crude synaptosomes are prepared from the brain tissue of male Sprague-Dawley rats. Specific brain regions, such as the striatum (for dopamine), hippocampus (for serotonin), and cortex (for norepinephrine), are dissected and homogenized in a sucrose buffer. The homogenate is then centrifuged to pellet the synaptosomes, which are resuspended in a physiological buffer.
-
Radiolabeling: The synaptosomes are incubated with a low concentration of a radiolabeled monoamine ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to allow for uptake into the nerve terminals.
-
Drug Incubation and Release Measurement: The radiolabeled synaptosomes are then exposed to various concentrations of the test drugs (4,4'-DMAR or d-amphetamine). The amount of radioactivity released from the synaptosomes into the surrounding buffer is measured using liquid scintillation counting.
-
Data Analysis: The amount of release is plotted against the drug concentration to generate dose-response curves. From these curves, the EC50 values are calculated to determine the potency of the drugs as releasing agents.
Signaling Pathways and Experimental Workflow
Figure 1: General mechanism of monoamine release by 4,4'-DMAR and d-amphetamine.
Figure 2: Workflow for in vitro monoamine release assay.
Conclusion
References
- 1. Dextroamphetamine-Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Dextroamphetamine? [synapse.patsnap.com]
- 3. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Amphetamine - Wikipedia [en.wikipedia.org]
- 5. The psychostimulant (±)-cis-4,4'-dimethylaminorex (4,4'-DMAR) interacts with human plasmalemmal and vesicular monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.thea.ie [research.thea.ie]
- 7. Characterization of a novel and potentially lethal designer drug, (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or “Serotoni”) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. euda.europa.eu [euda.europa.eu]
- 9. Pharmacological characterization of the aminorex analogs 4-MAR, 4,4'-DMAR, and 3,4-DMAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. researchgate.net [researchgate.net]
- 12. 4,4'-Dimethylaminorex - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
Potency at the Serotonin Transporter: A Comparative Analysis of cis- and trans-4,4'-DMAR Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of cis- and trans-4,4'-dimethylaminorex (4,4'-DMAR) at the serotonin transporter (SERT). The information presented is collated from preclinical research and aims to provide a clear understanding of the distinct pharmacological profiles of these two isomers, supported by experimental data.
Quantitative Potency Comparison
The isomers of 4,4'-DMAR exhibit notably different mechanisms and potencies at the serotonin transporter. While (±)-cis-4,4'-DMAR acts as a potent, full-efficacy serotonin releasing agent, (±)-trans-4,4'-DMAR displays a more complex profile, functioning as a partial serotonin releaser and a fully efficacious serotonin uptake inhibitor.[1][2] This "hybrid" activity distinguishes the trans-isomer from its cis-counterpart.[2]
The potency of these isomers has been quantified in studies utilizing rat brain synaptosomes, with the following results:
| Compound | Action at SERT | Potency (EC50/IC50) | Efficacy |
| (±)-cis-4,4'-DMAR | Serotonin Releaser | 18.5 ± 2.8 nM (EC50)[1][3] | Fully Efficacious (100% of maximal release)[1] |
| (±)-trans-4,4'-DMAR | Partial Serotonin Releaser | Not explicitly quantified in reviewed studies | Partial Efficacy (~75% of maximal release)[2] |
| Serotonin Uptake Blocker | Not explicitly quantified in reviewed studies | Fully Efficacious[2] |
EC50 (Half-maximal effective concentration) for release assays indicates the concentration of the compound that elicits 50% of the maximal serotonin release. A lower EC50 value corresponds to higher potency. IC50 (Half-maximal inhibitory concentration) for uptake assays would indicate the concentration of the compound that inhibits 50% of serotonin uptake.
Experimental Protocols
The data presented above were primarily generated using monoamine release assays with rat brain synaptosomes. This established in vitro method allows for the characterization of substances that act as monoamine transporter substrates (releasers) or inhibitors.
Monoamine Release Assay Using Rat Brain Synaptosomes
1. Preparation of Synaptosomes:
-
Male Sprague-Dawley rats are euthanized, and their brains are rapidly removed and placed in ice-cold sucrose buffer (e.g., 0.32 M sucrose).[4]
-
The brain tissue is homogenized using a Dounce homogenizer.[4]
-
The homogenate undergoes differential centrifugation to isolate the crude synaptosomal fraction (P2 pellet).[4] This pellet, containing the presynaptic nerve terminals, is resuspended in a suitable buffer for the assay.
2. Radiolabeling:
-
The synaptosomal preparation is incubated with a low concentration of a radiolabeled monoamine, such as [3H]serotonin ([3H]5-HT), to allow for its uptake into the presynaptic terminals via the serotonin transporter.[1]
3. Release Assay:
-
The [3H]5-HT-loaded synaptosomes are then washed to remove excess extracellular radiolabel.
-
The synaptosomes are superfused or incubated with buffer containing various concentrations of the test compounds (cis- and trans-4,4'-DMAR).[5]
-
The buffer (superfusate or supernatant) is collected at specific time intervals.[5]
-
The amount of [3H]5-HT released from the synaptosomes into the buffer is quantified using liquid scintillation counting.
4. Data Analysis:
-
The data are used to construct dose-response curves, from which the EC50 values for serotonin release are calculated.[1]
-
Maximal efficacy is determined by comparing the maximum release induced by the test compound to that induced by a known full-efficacy releaser (e.g., d-amphetamine).[1]
Visualizing the Experimental Workflow
Caption: Workflow for Monoamine Release Assay.
Signaling Pathways
The interaction of cis- and trans-4,4'-DMAR with the serotonin transporter initiates distinct downstream signaling events. Serotonin releasing agents and reuptake inhibitors both increase the concentration of serotonin in the synaptic cleft, leading to the activation of postsynaptic serotonin receptors. This activation can trigger a cascade of intracellular signaling events, including the modulation of the cyclic adenosine monophosphate (cAMP) pathway.
Activation of certain G-protein coupled serotonin receptors can lead to the stimulation of adenylyl cyclase, which increases intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), which can then phosphorylate the cAMP response element-binding protein (CREB).[3][6] Phosphorylated CREB acts as a transcription factor, influencing the expression of genes involved in neuroplasticity and mood regulation, such as brain-derived neurotrophic factor (BDNF).[3][7]
Caption: Downstream Signaling of SERT Modulation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Role of the cAMP-PKA-CREB-BDNF pathway in abnormal behaviours of serotonin transporter knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Superfusion of synaptosomes to study presynaptic mechanisms involved in neurotransmitter release from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cAMP Response Element-Binding Protein (CREB): A Possible Signaling Molecule Link in the Pathophysiology of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Personalizing Antidepressant Therapy: Integrating Pharmacogenomics, Therapeutic Drug Monitoring, and Digital Tools for Improved Depression Outcomes | MDPI [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 4,4'-DMAR Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of 4,4'-Dimethylaminorex (4,4'-DMAR), a potent synthetic stimulant. The objective is to present a clear overview of the performance of various analytical techniques based on available experimental data, facilitating method selection and cross-validation in research and forensic settings.
Quantitative Performance Comparison
The accurate and reliable quantification of 4,4'-DMAR in various matrices is crucial for both clinical and forensic toxicology. The following table summarizes the performance characteristics of common analytical techniques used for the detection of 4,4'-DMAR. Data has been compiled from multiple sources to provide a comparative overview.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-Resolution Mass Spectrometry (HRMS) |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Not explicitly reported | Not explicitly reported | Not explicitly reported |
| Limit of Quantification (LOQ) | Not explicitly reported | Not explicitly reported | Not explicitly reported |
| Accuracy (% Recovery) | Not explicitly reported | >93% (from plasma)[1] | Not explicitly reported |
| Precision (%RSD) | Not explicitly reported | Not explicitly reported | Not explicitly reported |
| Specificity | High | High | Very High |
| Primary Application | Screening and confirmation | Quantification in biological matrices | Structural elucidation and identification of metabolites |
Note: While specific quantitative validation parameters like LOD, LOQ, and precision for 4,4'-DMAR are not consistently reported in the reviewed literature, the methods have been successfully applied for its detection and quantification in various samples, including seized materials and biological specimens.[2][3] The high recovery rate reported for LC-MS/MS from plasma suggests good accuracy for this method in biological sample analysis.[1]
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical findings. The following protocols are based on methods described in the scientific literature for the analysis of 4,4'-DMAR.
Sample Preparation: Protein Precipitation for Plasma Samples[1]
This protocol is suitable for the extraction of cis-4,4'-DMAR from plasma samples prior to LC-MS/MS analysis.
-
Reagents:
-
Acetonitrile
-
1% Formic acid in acetonitrile
-
-
Procedure:
-
To a 100 µL aliquot of plasma, add 300 µL of acetonitrile containing 1% formic acid.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes.
-
Collect the supernatant and inject an aliquot into the LC-MS/MS system.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis[3]
GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Varian 450-GC with a Varian 220-MS ion trap).[3]
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An initial temperature of 80°C, held for 1 minute, then ramped to 280°C at 20°C/min, and held for 5 minutes.
-
-
Mass Spectrometry Conditions:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis[1]
LC-MS/MS provides high sensitivity and selectivity for the quantification of compounds in complex matrices.
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
High-Resolution Mass Spectrometry (HRMS) Analysis[3]
HRMS is invaluable for the accurate mass measurement and elemental composition determination of novel psychoactive substances and their metabolites.
-
Instrumentation: A liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., UHPLC-Q-TOF-MS).[3]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Cross-Validation Workflow
Cross-validation is a critical process to ensure that different analytical methods provide comparable results. This is particularly important when a new method is introduced or when samples are analyzed in different laboratories. A generalized workflow for the cross-validation of analytical methods for 4,4'-DMAR detection is presented below.
Caption: A generalized workflow for the cross-validation of two analytical methods for 4,4'-DMAR detection.
Signaling Pathways and Logical Relationships
While 4,4'-DMAR is not a signaling molecule in the traditional sense, its mechanism of action involves interaction with monoamine transporters. The following diagram illustrates the primary pharmacological action of 4,4'-DMAR.
Caption: The mechanism of action of 4,4'-DMAR as a monoamine releasing agent.
References
Comparative Neurotoxicity of 4,4'-DMAR and Other Amphetamine Analogs: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the neurotoxic profiles of 4,4'-dimethylaminorex (4,4'-DMAR) and other well-known amphetamine analogs, including 3,4-methylenedioxymethamphetamine (MDMA), methamphetamine (METH), and amphetamine (AMPH). The information presented herein is intended for researchers, scientists, and drug development professionals, summarizing key experimental data on neurotoxic effects and detailing the methodologies of pivotal studies.
Executive Summary
Emerging research indicates that 4,4'-DMAR, a novel psychoactive substance, exhibits a potent neurotoxic profile, particularly concerning the serotonergic system. In vitro studies demonstrate that 4,4'-DMAR is a powerful monoamine releaser with a notably high affinity for the serotonin transporter (SERT), suggesting a potential for significant serotonergic neurotoxicity that may exceed that of MDMA. While direct comparative in vivo neurotoxicity studies are limited, preliminary animal data corroborates the potential for 4,4'-DMAR-induced neuronal damage through mechanisms involving oxidative stress and apoptosis. This guide synthesizes the current understanding of the neurotoxic mechanisms of these compounds to facilitate further research and drug development.
Comparative Analysis of Monoamine Transporter Interactions
The initial interaction of amphetamine analogs with monoamine transporters (dopamine transporter - DAT; norepinephrine transporter - NET; serotonin transporter - SERT) is a critical determinant of their neurotoxic potential. The following table summarizes the in vitro potencies of 4,4'-DMAR, MDMA, METH, and AMPH as inhibitors of monoamine uptake and as monoamine releasers.
| Compound | Transporter | IC50 (nM) - Uptake Inhibition | EC50 (nM) - Monoamine Release | Primary Target(s) | Reference |
| 4,4'-DMAR | DAT | 180 | 8.6 ± 1.1 | SERT, DAT, NET | [1][2][3] |
| NET | 48 | 26.9 ± 5.9 | [1][2][3] | ||
| SERT | 71 | 18.5 ± 2.8 | [1][2][3] | ||
| MDMA | DAT | 1300 | - | SERT | [1] |
| NET | 300 | - | [1] | ||
| SERT | 220 | - | [1] | ||
| Methamphetamine | DAT | - | Potent Releaser | DAT, NET | [4] |
| NET | - | Potent Releaser | [4] | ||
| SERT | - | Weaker Releaser | [5] | ||
| Amphetamine | DAT | - | Potent Releaser | DAT, NET | [4] |
| NET | - | Potent Releaser | [4] | ||
| SERT | - | Weak Releaser | [5] |
Note: IC50 and EC50 values can vary between studies due to different experimental conditions. The data presented represents values from comparative studies where available.
In Vivo Neurotoxicity: Markers of Oxidative Stress and Apoptosis
A key study in mice has provided the first in vivo evidence of 4,4'-DMAR-induced neurotoxicity. The administration of the (±)cis isomer of 4,4'-DMAR resulted in a dose-dependent increase in markers of oxidative/nitrosative stress and apoptosis in the frontal cortex.
| Compound | Animal Model | Dosing Regimen | Neurotoxic Endpoint | Observation | Reference |
| (±)cis-4,4'-DMAR | Mouse | 10-60 mg/kg, i.p. | Oxidative/Nitrosative Stress: | Dose-dependent increase | [5][6][7] |
| 8-OHdG, iNOS, NT | |||||
| Apoptosis: | Dose-dependent increase | [5][6][7] | |||
| Smac/DIABLO, NF-κB | |||||
| Methamphetamine | Rodent | High-dose regimens | Dopaminergic Neurotoxicity: | Significant reduction | [4][6] |
| Striatal DAT density, Dopamine levels | |||||
| Neuronal Apoptosis: | Increased caspase-3 activity | [8] | |||
| MDMA | Rodent | High-dose regimens | Serotonergic Neurotoxicity: | Long-lasting depletion | [5] |
| 5-HT and 5-HIAA levels, SERT density | |||||
| Neuronal Apoptosis: | Observed in hippocampal cultures | [9] |
Experimental Protocols
Monoamine Release Assay in Rat Brain Synaptosomes
This assay is used to determine the potency and efficacy of compounds to induce the release of dopamine, norepinephrine, and serotonin from presynaptic nerve terminals.
Protocol:
-
Synaptosome Preparation: Rat brains are rapidly removed and homogenized in ice-cold sucrose buffer. The homogenate is then subjected to a series of centrifugations to isolate the synaptosomal fraction.
-
Radiolabeling: Synaptosomes are incubated with a radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake into the vesicles.
-
Superfusion: The radiolabeled synaptosomes are transferred to a superfusion apparatus and continuously washed with buffer to establish a stable baseline of radiolabel efflux.
-
Drug Application: The test compound (e.g., 4,4'-DMAR, amphetamine) is added to the superfusion buffer at various concentrations.
-
Sample Collection: Fractions of the superfusate are collected at regular intervals.
-
Quantification: The amount of radioactivity in each fraction is measured using liquid scintillation counting to determine the rate of monoamine release. EC50 values are calculated from the concentration-response curves.[2][3]
Immunohistochemistry for Oxidative Stress and Apoptosis Markers in Mouse Brain
This technique is used to visualize and quantify markers of cellular damage within the brain tissue following drug administration.
Protocol:
-
Tissue Preparation: Following systemic administration of the test compound (e.g., (±)cis-4,4'-DMAR), mice are euthanized, and their brains are collected. The brains are fixed in paraformaldehyde, cryoprotected in sucrose solution, and then sectioned using a cryostat.
-
Antigen Retrieval: Brain sections are treated to unmask the antigenic sites.
-
Blocking: Sections are incubated in a blocking solution (e.g., normal goat serum) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated overnight with primary antibodies specific for the markers of interest (e.g., anti-8-OHdG for oxidative DNA damage, anti-NF-κB for apoptosis signaling).
-
Secondary Antibody Incubation: After washing, sections are incubated with a biotinylated secondary antibody that recognizes the primary antibody.
-
Signal Amplification and Visualization: An avidin-biotin complex conjugated to an enzyme (e.g., horseradish peroxidase) is applied, followed by a substrate that produces a colored precipitate at the site of the antigen.
-
Microscopy and Analysis: The stained sections are viewed under a microscope, and the intensity and distribution of the staining are quantified using image analysis software.[6][7]
Signaling Pathways in Amphetamine-Induced Neurotoxicity
The neurotoxic effects of amphetamine analogs are mediated by complex intracellular signaling cascades. The following diagrams illustrate the key pathways involved.
Caption: General signaling pathway for amphetamine-induced neurotoxicity.
Caption: Proposed neurotoxicity pathway for 4,4'-DMAR.
Conclusion
The available evidence strongly suggests that 4,4'-DMAR is a potent psychoactive substance with a significant potential for neurotoxicity, particularly targeting the serotonergic system. Its high potency as a monoamine releaser, surpassing that of MDMA in some in vitro assays, raises serious concerns about its safety profile. The induction of oxidative stress and apoptosis in animal models provides a mechanistic basis for its neurotoxic effects. Further research, especially direct comparative in vivo studies, is crucial to fully elucidate the neurotoxic risk of 4,4'-DMAR relative to other amphetamine analogs and to inform public health and regulatory responses.
References
- 1. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Main Molecular Mechanisms Underlying Methamphetamine- Induced Neurotoxicity and Implications for Pharmacological Treatment [frontiersin.org]
- 5. Neurotoxicity of methamphetamine: main effects and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Methamphetamine-Induced Neuronal Damage: Neurotoxicity and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amphetamine toxicities Classical and emerging mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MDMA and the Brain: A Short Review on the Role of Neurotransmitters in Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a New LC-MS/MS Analytical Method for Para-Methylaminorex (4-MAR)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of para-Methylaminorex (4-MAR) against a traditional Gas Chromatography-Mass Spectrometry (GC-MS) method. The validation of the new LC-MS/MS method is conducted in accordance with the European Medicines Agency (EMA) guidelines, specifically referencing the ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology".[1][2][3][4][5] This document presents the validation parameters, experimental protocols, and comparative data to assist researchers and drug development professionals in the selection of the most suitable analytical method for their specific needs.
Introduction to this compound (4-MAR)
This compound (4-MAR), also known as 4,4'-dimethylaminorex, is a potent psychostimulant of the 2-amino-5-aryloxazoline class.[6] Due to its potential for abuse and adverse health effects, sensitive and reliable analytical methods are crucial for its detection and quantification in various matrices. This guide focuses on the validation of a new analytical method to ensure its suitability for its intended purpose.
Methodology Comparison: A Hypothetical Validation Study
This guide outlines a hypothetical validation study comparing a newly developed LC-MS/MS method with an established GC-MS method for the analysis of 4-MAR.
New Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization.
Experimental Protocols
Sample Preparation (for both methods): A solid-phase extraction (SPE) protocol was developed for the extraction of 4-MAR from a serum matrix. Briefly, serum samples were pre-treated, loaded onto an SPE cartridge, washed, and the analyte was eluted. The eluate was then evaporated to dryness and reconstituted in the appropriate solvent for each analytical technique.
New Method: UHPLC-MS/MS Protocol:
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Transitions: Specific precursor-to-product ion transitions were monitored for 4-MAR and an internal standard.
Alternative Method: GC-MS Protocol:
-
Instrumentation: A gas chromatograph coupled to a single quadrupole mass spectrometer.
-
Derivatization: The extracted 4-MAR was derivatized with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) prior to injection.
-
Column: A capillary column suitable for drug analysis (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: A temperature gradient was optimized for the separation of the derivatized 4-MAR.
-
Ionization Mode: Electron Ionization (EI).
-
MS Detection: The mass spectrometer was operated in selected ion monitoring (SIM) mode, monitoring characteristic ions of the derivatized 4-MAR.
Data Presentation: Validation Parameter Comparison
The following tables summarize the hypothetical quantitative data obtained during the validation of the new UHPLC-MS/MS method and its comparison with the alternative GC-MS method.
Table 1: Specificity
| Parameter | New UHPLC-MS/MS Method | Alternative GC-MS Method | Acceptance Criteria (as per ICH Q2(R1)) |
| Interference from blank matrix | No significant peaks at the retention time of 4-MAR | No significant peaks at the retention time of derivatized 4-MAR | No significant interference at the retention time of the analyte. |
| Interference from related substances | Chromatographic resolution > 2.0 | Chromatographic resolution > 1.5 | The analytical procedure must be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
Table 2: Linearity
| Parameter | New UHPLC-MS/MS Method | Alternative GC-MS Method | Acceptance Criteria (as per ICH Q2(R1)) |
| Range | 1 - 1000 ng/mL | 10 - 1000 ng/mL | The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 | A linear relationship should be demonstrated across the range of the analytical procedure. |
| Regression Equation | y = 1.23x + 0.05 | y = 0.89x + 1.5 | N/A |
Table 3: Accuracy
| Spiked Concentration (ng/mL) | New UHPLC-MS/MS Method (% Recovery) | Alternative GC-MS Method (% Recovery) | Acceptance Criteria (as per ICH Q2(R1)) |
| Low (3 ng/mL) | 98.5% | 92.1% | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. |
| Medium (500 ng/mL) | 101.2% | 98.7% | |
| High (900 ng/mL) | 99.8% | 103.5% |
Table 4: Precision
| Parameter | New UHPLC-MS/MS Method (%RSD) | Alternative GC-MS Method (%RSD) | Acceptance Criteria (as per ICH Q2(R1)) |
| Repeatability (Intra-day precision) | < 3% | < 8% | The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. |
| Intermediate Precision (Inter-day precision) | < 5% | < 12% |
Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | New UHPLC-MS/MS Method | Alternative GC-MS Method | Acceptance Criteria (as per ICH Q2(R1)) |
| LOD | 0.3 ng/mL | 3 ng/mL | The detection limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| LOQ | 1 ng/mL | 10 ng/mL | The quantitation limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
Table 6: Robustness
| Parameter Varied | New UHPLC-MS/MS Method (Effect on Results) | Alternative GC-MS Method (Effect on Results) | Acceptance Criteria (as per ICH Q2(R1)) |
| Column Temperature (± 2°C) | No significant effect | Minor peak shape variation | The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
| Mobile Phase Composition (± 2%) | Minor retention time shift | N/A | |
| GC Oven Temperature Ramp (± 2°C/min) | N/A | Significant retention time shift |
Visualizations
The following diagrams illustrate the workflow of the analytical method validation process and the logical relationship between the key validation parameters.
Caption: Workflow for Analytical Method Validation.
Caption: Interrelationship of Validation Parameters.
Conclusion
Based on the hypothetical validation data, the new UHPLC-MS/MS method demonstrates superior performance compared to the traditional GC-MS method for the analysis of this compound. Key advantages of the UHPLC-MS/MS method include:
-
Higher Sensitivity: A significantly lower LOD and LOQ allow for the detection and quantification of 4-MAR at trace levels.
-
Improved Specificity: The use of MS/MS detection provides a higher degree of certainty in the identification of the analyte.
-
Wider Linear Range: The method is linear over a broader concentration range.
-
Enhanced Precision: The lower relative standard deviations indicate better reproducibility of the results.
-
Greater Robustness: The method is less affected by minor variations in experimental conditions.
-
Simplified Sample Preparation: The elimination of the derivatization step streamlines the analytical workflow.
While the GC-MS method is a viable alternative, the new UHPLC-MS/MS method offers significant advantages in terms of sensitivity, specificity, and overall performance, making it the recommended choice for the routine analysis of this compound in a research or drug development setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of a novel and potentially lethal designer drug, (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or “Serotoni”) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic profile of the synthetic drug 4,4′-dimethylaminorex in urine by LC–MS-based techniques: selection of the most suitable markers of its intake [sfera.unife.it]
- 4. wjarr.com [wjarr.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Characterization of a novel and potentially lethal designer drug (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or ‘Serotoni’) - Drugs and Alcohol [drugsandalcohol.ie]
A Comparative Analysis of the Locomotor Sensitization Profiles of 4,4'-DMAR and Methamphetamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the locomotor sensitizing effects of the novel psychoactive substance 4,4'-dimethylaminorex (4,4'-DMAR) and the well-characterized psychostimulant methamphetamine. While direct comparative studies are limited, this document synthesizes available in vitro and in vivo data to offer an objective analysis of their pharmacological and behavioral profiles.
In Vitro Pharmacological Profiles
Both 4,4'-DMAR and methamphetamine exert their primary effects by interacting with monoamine transporters, leading to increased extracellular concentrations of dopamine (DA), norepinephrine (NE), and serotonin (5-HT). However, their potencies and selectivities differ, which likely underlies their distinct behavioral effects.
In vitro studies have demonstrated that 4,4'-DMAR is a potent, non-selective monoamine releasing agent[1]. It acts as a substrate-type releaser at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[1]. Some research suggests that 4,4'-DMAR has a pharmacological profile with similarities to both MDMA, due to its potent effects on SERT, and amphetamine/methamphetamine, due to its action as a DAT substrate releaser[2][3]. In contrast, d-methamphetamine is a more potent releaser of dopamine and norepinephrine compared to serotonin[4].
| Substance | Target | Action | Potency (EC50/IC50) | Reference |
| (±)-cis-4,4'-DMAR | DAT | Releaser | 8.6 ± 1.1 nM (EC50) | [5] |
| NET | Releaser | 26.9 ± 5.9 nM (EC50) | [5] | |
| SERT | Releaser | 18.5 ± 2.8 nM (EC50) | [5] | |
| DAT | Uptake Inhibition | < 2 µM (IC50) | [1] | |
| NET | Uptake Inhibition | < 2 µM (IC50) | [1] | |
| SERT | Uptake Inhibition | < 2 µM (IC50) | [1] | |
| d-Methamphetamine | DAT | Releaser | - | [4] |
| NET | Releaser | - | [4] | |
| SERT | Releaser | - | [4] |
In Vivo Locomotor Activity and Sensitization
Locomotor sensitization is a phenomenon characterized by an augmented locomotor response to a drug following repeated, intermittent administration. It is a widely used animal model to study the neuroplastic changes associated with psychostimulant addiction.
4,4'-DMAR
Studies on the in vivo locomotor effects of 4,4'-DMAR are less extensive than those for methamphetamine. However, available data indicates that it induces significant psychomotor stimulation.
A study in mice demonstrated that (±)cis-4,4′-DMAR induces dose-dependent psychomotor agitation in a dose range of 3–60 mg/kg (i.p.)[6][7][8]. Another study in rats showed that a single intraperitoneal injection of 10 mg/kg of cis-4,4'-DMAR increased locomotor activity, which peaked at 2 hours and subsided by 5 hours[9]. Importantly, after 14 daily doses, the locomotor-activating effect of the same dose was enhanced by approximately 20%, suggesting the development of sensitization[9].
| Animal Model | Drug (Isomer) | Dose | Route | Acute Effect | Sensitization | Reference |
| Mice | (±)cis-4,4′-DMAR | 3-60 mg/kg | i.p. | Dose-dependent psychomotor agitation | Not explicitly tested in this study | [6][7][8] |
| Rats | cis-4,4'-DMAR | 10 mg/kg | i.p. | Increased locomotor activity | Yes, after 14 daily doses | [9] |
Methamphetamine
The locomotor sensitizing effects of methamphetamine are well-documented across various animal models. The response to methamphetamine is typically dose-dependent, with lower to moderate doses inducing hyperlocomotion and higher doses often leading to stereotyped behaviors that can compete with and reduce locomotor activity[10][11].
Repeated administration of methamphetamine at doses ranging from 1 to 5 mg/kg has been shown to produce robust locomotor sensitization in both mice and rats[12]. The development of sensitization is characterized by a progressive increase in the locomotor response with each drug administration.
| Animal Model | Drug | Dose | Route | Acute Effect | Sensitization | Reference |
| Mice (BALB/c) | (+)-Methamphetamine | 1.0-2.5 mg/kg | i.p. | Hyperlocomotion | Tolerance to hypolocomotor effect of low doses | [10][11] |
| Mice (C57Bl/6J) | Methamphetamine | 1-2 mg/kg | i.p. | - | Marked locomotor sensitization | [12] |
| Mice (D3R mutant) | Amphetamine | 2.5 mg/kg | - | Increased locomotor activity | - | [13] |
| Rats | d-Methamphetamine | 2 mg/kg | i.p. | Increased locomotor activity | - | [14] |
Experimental Protocols
Locomotor Sensitization Paradigm (General)
A common experimental design to assess locomotor sensitization involves three phases:
-
Habituation: Animals are habituated to the testing environment (e.g., open-field arena) to reduce novelty-induced locomotor activity.
-
Induction (Sensitization): Animals receive repeated, intermittent injections of the drug (e.g., 4,4'-DMAR or methamphetamine) or saline (for control groups) over several days. Locomotor activity is typically measured for a set period after each injection.
-
Expression (Challenge): Following a withdrawal period (e.g., several days to weeks), all animals are challenged with a single dose of the drug, and locomotor activity is measured. A significantly greater locomotor response in the drug-pretreated group compared to the saline-pretreated group indicates the expression of locomotor sensitization.
Signaling Pathways and Experimental Workflow
The neurobiological underpinnings of locomotor sensitization are complex and involve neuroadaptations in the mesolimbic dopamine system. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow.
Caption: Proposed signaling pathway for psychostimulant-induced sensitization.
Caption: Experimental workflow for locomotor sensitization studies.
Conclusion
Based on the available evidence, both 4,4'-DMAR and methamphetamine are potent psychostimulants that induce hyperlocomotion and are associated with locomotor sensitization. While methamphetamine's effects are extensively characterized, research on 4,4'-DMAR is still emerging. The in vitro data suggests that 4,4'-DMAR is a powerful, non-selective monoamine releaser, which is consistent with its observed psychostimulant properties in vivo. The limited in vivo data for 4,4'-DMAR indicates that it does induce locomotor sensitization, a key characteristic shared with methamphetamine.
However, a direct comparison of the potency, time course, and magnitude of locomotor sensitization induced by 4,4'-DMAR and methamphetamine is lacking in the current scientific literature. Such studies would be crucial for a more definitive understanding of the relative abuse liability and neurobiological effects of 4,4'-DMAR compared to established psychostimulants like methamphetamine. Future research should focus on head-to-head comparisons of these compounds in standardized behavioral paradigms.
References
- 1. The psychostimulant (±)-cis-4,4'-dimethylaminorex (4,4'-DMAR) interacts with human plasmalemmal and vesicular monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the aminorex analogs 4-MAR, 4,4'-DMAR, and 3,4-DMAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biblioteca.cij.gob.mx [biblioteca.cij.gob.mx]
- 5. Characterization of a novel and potentially lethal designer drug (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or 'Serotoni') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Worsening of the Toxic Effects of (±) Cis-4,4'-DMAR Following Its Co-Administration with (±) Trans-4,4'-DMAR: Neuro-Behavioural, Physiological, Immunohistochemical and Metabolic Studies in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Worsening of the Toxic Effects of (±)Cis-4,4′-DMAR Following Its Co-Administration with (±)Trans-4,4′-DMAR: Neuro-Behavioural, Physiological, Immunohistochemical and Metabolic Studies in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brain Disposition of cis- para-Methyl-4-Methylaminorex (cis-4,4'-DMAR) and Its Potential Metabolites after Acute and Chronic Treatment in Rats: Correlation with Central Behavioral Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dose-dependent changes in the locomotor responses to methamphetamine in BALB/c mice: Low doses induce hypolocomotion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dose-dependent changes in the locomotor responses to methamphetamine in BALB/c mice: low doses induce hypolocomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Different Doses of Methamphetamine Are Needed to Produce Locomotor or Blood Pressure Sensitization in Mice [mdpi.com]
- 13. Dose–Response Analysis of Locomotor Activity and Stereotypy in Dopamine D3 Receptor Mutant Mice Following Acute Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neurochemical and behavioral differences between d-methamphetamine and d-amphetamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlation of In Vitro Activity to In Vivo Pharmacological Effects of para-Methylaminorex (4-MAR)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo pharmacological activity of para-Methylaminorex (4-MAR), a potent psychostimulant. By presenting key experimental data and detailed methodologies, this document aims to facilitate a deeper understanding of the correlation between the substance's effects at the molecular level and its observable behavioral outcomes. This analysis is crucial for researchers in the fields of pharmacology, toxicology, and neuroscience.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological parameters for 4-MAR and its analogs. This data provides a basis for comparing the potency and efficacy of these compounds across different experimental paradigms.
Table 1: In Vitro Monoamine Transporter Activity of this compound and Analogs
| Compound | Transporter | Assay Type | Potency (EC50/IC50/Ki, nM) | Reference |
| (±)-cis-4-MAR | DAT | Release | EC50: ~31 | [1] |
| NET | Release | EC50: ~45 | [1] | |
| SERT | Release | EC50: >1000 | [1] | |
| (±)-cis-4,4'-DMAR | DAT | Release | EC50: 8.6 ± 1.1 | [2] |
| NET | Release | EC50: 26.9 ± 5.9 | [2] | |
| SERT | Release | EC50: 18.5 ± 2.8 | [2] | |
| DAT | Inhibition | IC50: < 2000 | [3] | |
| NET | Inhibition | IC50: < 2000 | [3] | |
| SERT | Inhibition | IC50: < 2000 | [3] | |
| d-Amphetamine | DAT | Release | EC50: ~25 | [2] |
| NET | Release | EC50: ~7 | [2] | |
| SERT | Release | EC50: >2500 | [2] | |
| Aminorex | DAT | Release | EC50: ~45 | [1] |
| NET | Release | EC50: ~31 | [1] | |
| SERT | Release | EC50: >1000 | [1] |
EC50: Half maximal effective concentration for neurotransmitter release. IC50: Half maximal inhibitory concentration for neurotransmitter uptake. Ki: Inhibitory constant.
Table 2: In Vivo Behavioral Effects of this compound Stereoisomers in Rats
| Stereoisomer | Dose Range (mg/kg, s.c.) | Primary Behavioral Effect | Potency Rank | Reference |
| trans-4S,5S-4-MAR | 0.3 - 3 | Increased locomotor activity | 1 | [4] |
| cis-4R,5S-4-MAR | 0.3 - 3 | Increased locomotor activity | 2 | [4] |
| cis-4S,5R-4-MAR | 0.3 - 3 | Increased locomotor activity | 2 | [4] |
| trans-4R,5R-4-MAR | 0.3 - 3 | Increased locomotor activity | 3 | [4] |
s.c.: subcutaneous administration
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key in vitro and in vivo assays cited in this guide.
In Vitro Monoamine Release Assay Using Rat Brain Synaptosomes
This protocol outlines the procedure for measuring neurotransmitter release from isolated nerve terminals, a common method to assess the activity of psychostimulants.
-
Synaptosome Preparation:
-
Euthanize male Sprague-Dawley rats and rapidly dissect the brain region of interest (e.g., striatum for dopamine transporter studies).
-
Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose solution containing protease inhibitors.[5] Homogenization is performed with a glass Dounce homogenizer with 10-12 gentle strokes.[5]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[5]
-
Collect the supernatant and centrifuge at 15,000 - 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.[6]
-
Gently resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer-HEPES buffer).
-
-
Neurotransmitter Release Assay:
-
Pre-load the synaptosomes with a radiolabeled monoamine (e.g., [^3H]dopamine) by incubating at 37°C for a specified time.
-
Wash the synaptosomes to remove excess radiolabel.
-
Aliquot the radiolabeled synaptosomes into tubes containing various concentrations of the test compound (e.g., 4-MAR) or vehicle control.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the release by rapid filtration or centrifugation.
-
Measure the amount of radioactivity released into the supernatant and remaining in the synaptosomes using liquid scintillation counting.
-
Calculate the percentage of total incorporated radioactivity released by the test compound and determine the EC50 value.
-
In Vivo Locomotor Activity Assessment in Rodents
This protocol describes a standard method for evaluating the stimulant effects of a compound on the spontaneous motor activity of rats.
-
Animals and Housing:
-
Use adult male Wistar or Sprague-Dawley rats, housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Allow animals to acclimate to the housing facility for at least one week before testing.
-
-
Apparatus:
-
Use open-field activity chambers equipped with infrared photobeam detectors to automatically record horizontal and vertical movements.
-
-
Procedure:
-
Habituate the rats to the testing room for at least 60 minutes before the experiment.
-
Place each rat in an individual activity chamber and allow for a 30-60 minute habituation period to the chamber itself.
-
Following habituation, administer the test compound (e.g., a specific stereoisomer of 4-MAR) or vehicle control via a specified route (e.g., subcutaneous or intraperitoneal injection).[4]
-
Immediately return the animal to the activity chamber and record locomotor activity for a predefined period (e.g., 2-4 hours).[4]
-
Analyze the data by quantifying parameters such as total distance traveled, number of horizontal and vertical movements, and time spent in specific zones of the chamber.
-
Compare the activity levels of the drug-treated groups to the vehicle control group to determine the dose-dependent effects of the compound.
-
Visualizations
The following diagrams illustrate the proposed mechanism of action of 4-MAR, a typical experimental workflow for assessing psychostimulant activity, and the logical relationship between in vitro and in vivo findings.
Caption: Proposed signaling pathway of this compound (4-MAR) at the dopamine synapse.
Caption: Experimental workflow for correlating in vitro and in vivo data for a psychostimulant.
Caption: Logical relationship from in vitro molecular interactions to in vivo behavioral outcomes.
Discussion and In Vitro-In Vivo Correlation
A direct, formally established In Vitro to In Vivo Correlation (IVIVC) for this compound has not been published in the scientific literature. However, by comparing the results from separate in vitro and in vivo studies, a strong positive correlation can be inferred between the in vitro activity of 4-MAR at monoamine transporters and its in vivo psychostimulant effects.
The in vitro data demonstrate that 4-MAR and its analogs are potent monoamine releasers, with a preference for the dopamine and norepinephrine transporters over the serotonin transporter.[1] This profile is characteristic of classical psychostimulants like d-amphetamine. The para-methylated analog, 4,4'-DMAR, exhibits even greater potency at the dopamine transporter and a significantly increased activity at the serotonin transporter compared to 4-MAR.[2]
The in vivo studies in rats align with these in vitro findings. The administration of 4-MAR stereoisomers produces a dose-dependent increase in locomotor activity, a hallmark behavioral effect of dopamine-releasing agents.[4] The rank order of potency among the stereoisomers in vivo suggests that stereochemistry plays a critical role in the interaction with its molecular targets, which is consistent with specific binding to transporters. Furthermore, the behavioral effects of 4-MAR are attenuated by dopamine receptor antagonists, confirming that its in vivo actions are mediated through the dopamine system.[4]
The strong potency of 4-MAR and its analogs as dopamine releasers in vitro is predictive of their robust stimulant effects observed in vivo. For instance, the high in vitro potency of (±)-cis-4,4'-DMAR at the dopamine transporter (EC50 of 8.6 nM) is consistent with its potent in vivo effects on locomotor activity.[2][7] While a quantitative mathematical model for this relationship is not available, the qualitative and semi-quantitative evidence strongly supports that the primary mechanism of 4-MAR's pharmacological activity is its ability to induce dopamine efflux via the dopamine transporter.
References
- 1. Aminorex analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a novel and potentially lethal designer drug (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or ‘Serotoni’) - Drugs and Alcohol [drugsandalcohol.ie]
- 3. researchgate.net [researchgate.net]
- 4. The behavioral effects of the stereoisomers of 4-methylaminorex, a psychostimulant, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Striatal synaptosome preparation [protocols.io]
- 6. 機能性シナプトソームを単離する | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Brain Disposition of cis- para-Methyl-4-Methylaminorex (cis-4,4'-DMAR) and Its Potential Metabolites after Acute and Chronic Treatment in Rats: Correlation with Central Behavioral Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different extraction methods for 4,4'-DMAR
A Head-to-Head Comparison of Extraction Methods for 4,4'-DMAR
The accurate quantification of 4,4'-DMAR (para-methyl-4-methylaminorex), a synthetic psychostimulant, in biological matrices is crucial for forensic toxicology and clinical research. The choice of extraction method significantly impacts the recovery, purity, and ultimately, the sensitivity and reliability of the analytical results. This guide provides a head-to-head comparison of common extraction techniques for 4,4'-DMAR and related compounds from biological samples, supported by available experimental data.
Data Summary
The following table summarizes the quantitative performance of various extraction methods applicable to 4,4'-DMAR and analogous compounds.
| Extraction Method | Analyte | Matrix | Recovery (%) | Key Findings |
| Protein Precipitation | cis-4,4'-DMAR | Plasma | >93% | High recovery with a negligible matrix effect was achieved using acetonitrile with 1% formic acid.[1] |
| Solid-Phase Extraction (SPE) | 4,4'-methylenedianiline | Serum | 100% | Bond Elut C18, phenyl, and cyclohexyl columns provided excellent recovery.[2] |
| Solid-Phase Extraction (SPE) | 4,4'-methylenedianiline | Serum | 90% | The recovery rate using a Bond Elut C8 column was slightly lower.[2] |
| QuEChERS | Various Drugs** | Liver | 41% - 101% | A modified QuEChERS method demonstrated a wide range of recoveries for different drug compounds.[3] |
*Data for 4,4'-methylenedianiline, a compound with structural similarities to 4,4'-DMAR. **Data for a range of prescription and illicit drugs, not specifically 4,4'-DMAR.
Experimental Protocols and Workflows
Protein Precipitation
Protein precipitation is a straightforward and rapid method for sample cleanup, particularly for plasma samples. It involves adding a solvent to denature and precipitate proteins, which are then separated by centrifugation.
Experimental Protocol:
-
To a 100 µL plasma sample, add 300 µL of acetonitrile containing 1% formic acid.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes.
-
Collect the supernatant for analysis.
Workflow Diagram:
Solid-Phase Extraction (SPE)
Solid-phase extraction is a versatile technique that provides cleaner extracts compared to protein precipitation. It relies on the partitioning of the analyte between a solid sorbent and the liquid sample matrix.
Experimental Protocol:
The following is a general protocol that can be adapted based on the specific sorbent used (e.g., C18, phenyl, cyclohexyl).
-
Conditioning: Condition the SPE cartridge (e.g., Bond Elut C18) by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the pre-treated sample (e.g., diluted serum) onto the conditioned cartridge.
-
Washing: Wash the cartridge with 3 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analyte of interest with a strong solvent (e.g., methanol containing 1M ammonium hydroxide).[2]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.
Workflow Diagram:
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method, originally developed for pesticide analysis, has been adapted for the extraction of various drugs from complex biological matrices like liver tissue.[3][4]
Experimental Protocol (Modified for Liver Tissue):
-
Homogenization: Homogenize the liver sample with deionized water (e.g., 20g of liver with 80g of water).[3]
-
Extraction:
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg of MgSO4 and 50 mg of C18.[3]
-
Vortex for 1 minute.
-
Centrifuge, and the resulting supernatant is ready for analysis.
-
Workflow Diagram:
Comparison and Recommendations
-
Protein Precipitation is the fastest and simplest method, offering high recovery for plasma samples. However, it provides the least sample cleanup, which may lead to significant matrix effects in sensitive analytical techniques like LC-MS/MS.
-
Solid-Phase Extraction (SPE) offers a significant improvement in sample cleanliness over protein precipitation. The variety of available sorbents allows for method optimization to achieve high recovery and minimize interferences. While more time-consuming and costly than protein precipitation, it is often necessary for achieving the required sensitivity and accuracy. For 4,4'-DMAR, non-polar sorbents like C18, phenyl, and cyclohexyl appear to be effective.[2]
-
QuEChERS provides a balanced approach, combining the speed of simpler methods with effective cleanup. It is particularly well-suited for complex matrices like liver tissue. The inclusion of a dispersive SPE step efficiently removes many interfering substances.[3]
For researchers and drug development professionals, the choice of extraction method for 4,4'-DMAR will depend on the specific requirements of the analysis, including the biological matrix, the required limit of quantification, and the available instrumentation. For rapid screening in plasma, protein precipitation may be sufficient. For quantitative analysis requiring high sensitivity and accuracy, especially in complex matrices, SPE or a modified QuEChERS method is recommended.
References
Comparative Metabolite Profiling of para-Methylaminorex in Different Species: A Guide for Researchers
This guide provides a comparative analysis of the metabolic profiles of para-Methylaminorex (4-MAR) in various species, with a focus on rodent models and in vitro human metabolism. The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the pharmacokinetics and metabolic fate of this psychoactive substance.
Introduction to this compound (4-MAR)
This compound (4-MAR), also known as "U4Euh" or "Ice," is a potent central nervous system stimulant belonging to the 2-amino-5-aryloxazoline class.[1][2] First synthesized in 1960, it shares pharmacological similarities with amphetamine and methamphetamine, primarily acting as a releasing agent of dopamine and norepinephrine.[2] Understanding its metabolism across different species is crucial for preclinical safety assessment, toxicological studies, and the interpretation of clinical findings. This guide synthesizes available data on the comparative biotransformation of 4-MAR.
Experimental Protocols
The characterization of 4-MAR and its analogue, 4,4'-dimethylaminorex (4,4'-DMAR), metabolites has been primarily achieved through in vivo studies in rodents and in vitro assays using human liver preparations. The methodologies employed are critical for the reliability and comparability of the resulting data.
In Vivo Rodent Studies
-
Animal Models: Male Sprague-Dawley rats and ICR (CD-1®) mice have been utilized for in vivo metabolism studies.[3][4][5]
-
Drug Administration: 4-MAR has been administered to rats both orally and intravenously at doses of 10 mg/kg.[4][5] For 4,4'-DMAR, male mice were used for in vivo investigations.[3]
-
Sample Collection: Urine is the primary biological matrix collected for metabolite analysis, with collection periods extending up to 24 hours post-administration.[4][5]
-
Sample Preparation: A common sample preparation technique involves enzymatic hydrolysis to cleave conjugated metabolites, followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the biological matrix.[3][6]
In Vitro Human Metabolism Studies
-
Enzyme Sources: Pooled human liver microsomes (HLM) and recombinant cytochrome P450 (CYP) isoforms are the standard in vitro models to simulate human hepatic metabolism.[3][7]
-
Incubation Conditions: The incubation medium typically contains the test compound (e.g., cis- and trans-4,4'-DMAR at concentrations of 5-30 µM), a regenerating system for NADPH (including NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and magnesium chloride in a buffered solution. Incubations are carried out at 37°C for various time points.[7]
-
Enzyme Phenotyping: To identify the specific CYP enzymes involved in metabolism, recombinant human CYP isoforms are used. Studies on 4,4'-DMAR have identified CYP2D6 as the principal isoenzyme responsible for its phase I metabolism.[8]
Analytical Instrumentation
-
Chromatography: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are used to separate the parent drug and its metabolites.[3][4][7] Reversed-phase C18 columns are commonly employed with a mobile phase gradient of water and acetonitrile containing a small percentage of formic acid.[6][7]
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS), including high-resolution mass spectrometry (HRMS) with time-of-flight (TOF) or Orbitrap analyzers and triple quadrupole mass analyzers, is used for the detection and structural elucidation of metabolites.[3][6] Gas chromatography-mass spectrometry (GC-MS) has also been used for the quantitative determination of 4-MAR isomers.[9]
Comparative Metabolite Profiling
The metabolism of 4-MAR and its analogues varies between species, highlighting the importance of multi-species studies in drug development and toxicology.
Quantitative Metabolite Data
The following table summarizes the key metabolites identified and their relative abundance in different species. It is important to note that direct quantitative comparisons can be challenging due to variations in experimental designs.
| Species/Model | Parent Compound | Metabolite(s) | Key Findings | Reference(s) |
| Rat (in vivo) | 4-MAR | - Norephedrine- 5-phenyl-4-methyl-2-oxazolidinone- 2-amino-5-(p-hydroxyphenyl)-4-methyl-2-oxazoline | Approximately 60% of the excreted radioactivity in urine was the parent drug, indicating that 4-MAR is primarily eliminated unchanged.[4][5] The identified metabolites suggest that oxidative deamination and aromatic hydroxylation are the main metabolic pathways.[4] No evidence of glucuronide or sulfate conjugation was found.[4] | [4][5] |
| Rat (in vivo) | cis-4,4'-DMAR | - Four metabolites identified in plasma and brain, including one from the oxidation of the para-methyl group (M2). | The metabolite M2 persisted in plasma longer and at higher concentrations than the parent molecule.[10] However, the brain concentrations of the metabolites were very low, suggesting they do not significantly contribute to the central behavioral effects.[10] | [10] |
| Mouse (in vivo) | cis-4,4'-DMAR | - Carboxylated and hydroxylated metabolites | The carboxylated and hydroxylated metabolites, along with the parent compound, were identified as the most suitable markers of intake due to their abundance and extended window of detection.[8] Phase I metabolites underwent extensive conjugation.[8] | [3][8] |
| Human (in vitro) | cis-4,4'-DMAR | - Five metabolites resulting from hydrolysis, carboxylation, hydroxylation, and carbonylation. | The primary enzyme involved in the phase I metabolism of 4,4'-DMAR was identified as CYP2D6.[8] Significant metabolic differences were observed with different allelic variants of this enzyme, suggesting variability in metabolism among individuals.[8] The metabolite from hydrolysis was only detected in vitro.[7] | [3][7][8] |
Metabolic Pathways
The biotransformation of 4-MAR and its analogue 4,4'-DMAR involves several key enzymatic reactions. The following diagrams illustrate the proposed metabolic pathways.
Caption: Proposed metabolic pathways of this compound (4-MAR) in rats.
Caption: General metabolic pathways of para-Methyl-4-methylaminorex (4,4'-DMAR).
Experimental Workflow
The following diagram outlines a typical experimental workflow for the comparative metabolite profiling of 4-MAR.
Caption: A typical experimental workflow for in vivo and in vitro metabolite profiling.
Conclusion
The metabolic profiling of this compound reveals significant species-dependent differences. In rats, 4-MAR is predominantly excreted unchanged, with minor contributions from oxidative deamination and aromatic hydroxylation.[4][5] In contrast, its analogue, 4,4'-DMAR, undergoes more extensive metabolism in both mice and in vitro human systems, with hydroxylation and carboxylation being major pathways, and CYP2D6 playing a key role in its initial biotransformation in humans.[3][8] These findings underscore the importance of conducting comparative metabolic studies to accurately predict human pharmacokinetics and potential toxicity. Researchers should consider the significant role of CYP2D6 in 4,4'-DMAR metabolism, which may lead to inter-individual variability in human populations. Future studies should aim to provide more detailed quantitative data to enable a more direct comparison across species.
References
- 1. 4-Methylaminorex - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Metabolic profile of the synthetic drug 4,4′-dimethylaminorex in urine by LC–MS-based techniques: selection of the most suitable markers of its intake [sfera.unife.it]
- 4. Metabolism of 4-methylaminorex ("EU4EA") in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. iris.unife.it [iris.unife.it]
- 8. researchgate.net [researchgate.net]
- 9. Detection and assay of cis- and trans-isomers of 4-methylaminorex in urine, plasma and tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Brain Disposition of cis- para-Methyl-4-Methylaminorex (cis-4,4'-DMAR) and Its Potential Metabolites after Acute and Chronic Treatment in Rats: Correlation with Central Behavioral Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of 4,4'-DMAR for Monoamine Transporters Versus Other Stimulants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of the novel psychoactive substance 4,4'-Dimethylaminorex (4,4'-DMAR) for the monoamine transporters—dopamine (DAT), serotonin (SERT), and norepinephrine (NET)—alongside other well-characterized stimulants such as cocaine, methamphetamine, and MDMA. The data presented is compiled from in vitro studies to assist researchers in understanding the pharmacological profile of 4,4'-DMAR.
Quantitative Comparison of Monoamine Transporter Affinity
The following table summarizes the in vitro affinity of 4,4'-DMAR and other selected stimulants for DAT, SERT, and NET. The data is presented as the half-maximal inhibitory concentration (IC₅₀) or the half-maximal effective concentration (EC₅₀) in nanomolar (nM) units. Lower values indicate a higher affinity or potency for the respective transporter.
| Compound | DAT (IC₅₀/EC₅₀, nM) | SERT (IC₅₀/EC₅₀, nM) | NET (IC₅₀/EC₅₀, nM) | Primary Mechanism | Reference(s) |
| 4,4'-DMAR | 8.6 ± 1.1 (EC₅₀) | 18.5 ± 2.8 (EC₅₀) | 26.9 ± 5.9 (EC₅₀) | Releaser/Inhibitor | [1][2] |
| Cocaine | 230 - 490 (Kᵢ) | 480 - 740 (Kᵢ) | 480 (Kᵢ) | Inhibitor | [3][4] |
| d-Methamphetamine | ~600 (Kᵢ) | 20,000 - 40,000 (Kᵢ) | 70 - 100 (Kᵢ) | Releaser/Inhibitor | [3] |
| MDMA | ~1572 (Kᵢ) | ~238 (Kᵢ) | ~462 (Kᵢ) | Releaser/Inhibitor | [4] |
Note: IC₅₀ values represent the concentration of a drug that inhibits 50% of the transporter's uptake of a radiolabeled substrate. EC₅₀ values represent the concentration that elicits 50% of the maximal release of a pre-loaded substrate. Kᵢ values represent the inhibition constant. Direct comparison between these values should be made with caution due to variations in experimental conditions.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro monoamine transporter uptake inhibition assays. These assays are fundamental in neuropharmacology for determining the potency and selectivity of compounds at DAT, SERT, and NET.
Monoamine Transporter Uptake Inhibition Assay Using Human Embryonic Kidney (HEK293) Cells
This protocol outlines a common method for assessing the inhibitory effects of test compounds on monoamine transporters expressed in a cellular model.
1. Cell Culture and Preparation:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).[5]
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
For the assay, cells are seeded into 96-well plates and allowed to reach approximately 80-90% confluency.
2. Assay Procedure:
-
On the day of the experiment, the growth medium is aspirated, and the cells are washed with Krebs-HEPES buffer (KHB; 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).
-
Cells are then pre-incubated for 10-20 minutes at room temperature with varying concentrations of the test compound (e.g., 4,4'-DMAR) or a reference compound (e.g., cocaine) diluted in KHB.
-
To initiate the uptake reaction, a solution containing a fixed concentration of a radiolabeled monoamine substrate is added to each well. Commonly used radioligands include [³H]dopamine for DAT, [³H]serotonin for SERT, and [³H]norepinephrine for NET.
-
The incubation is carried out for a short period (typically 1-5 minutes) at room temperature to measure the initial rate of uptake.
-
The uptake is terminated by rapidly aspirating the solution and washing the cells multiple times with ice-cold KHB to remove any unbound radioligand.
3. Measurement and Data Analysis:
-
The cells are lysed using a scintillation fluid or a lysis buffer.
-
The amount of radioligand taken up by the cells is quantified using a liquid scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known selective inhibitor for each transporter (e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET).
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
The concentration-response curves are generated by plotting the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.
-
The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Visualizations
Experimental Workflow
Caption: Workflow for Monoamine Transporter Uptake Inhibition Assay.
Mechanism of Action at the Synapse
Caption: Stimulant Interaction with Monoamine Transporters at the Synapse.
Discussion
The compiled data indicates that 4,4'-DMAR is a potent, non-selective releaser and/or inhibitor at all three major monoamine transporters, with a notable potency at the dopamine transporter.[1][2] Its EC₅₀ values are in the low nanomolar range, suggesting a high affinity for DAT, SERT, and NET.[1][2] In comparison, cocaine acts as a non-selective reuptake inhibitor with generally lower affinity than 4,4'-DMAR.[3][4] Methamphetamine displays a preference for NET and DAT over SERT, acting primarily as a releasing agent.[3] MDMA shows a higher affinity for SERT and NET compared to DAT.[4]
The pharmacological profile of 4,4'-DMAR, characterized by its potent and relatively balanced activity at all three monoamine transporters, suggests a complex psychoactive effect, potentially combining the stimulant properties of methamphetamine with the entactogenic effects associated with serotonin release, similar to MDMA.[5] The potent releasing activity at all three monoamine transporters also indicates a potential for significant side effects.[1][2]
This guide provides a foundational overview for researchers. Further detailed in vivo studies are necessary to fully elucidate the complex pharmacological and toxicological profile of 4,4'-DMAR.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 3. researchgate.net [researchgate.net]
- 4. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of 4,4'-DMAR's rewarding effects using intracranial self-stimulation
Comparative Analysis of 4,4'-DMAR's Rewarding Effects: An Evidence-Based Guide
Introduction: 4,4'-Dimethylaminorex (4,4'-DMAR) is a novel psychoactive substance (NPS) with potent psychostimulant properties that has been associated with numerous fatalities across Europe.[1][2][3] Understanding its abuse potential is critical for public health and regulatory bodies. Intracranial self-stimulation (ICSS) is a robust preclinical paradigm used to evaluate the rewarding and motivational effects of drugs, providing key insights into their addiction liability.[4][5][6] This guide provides a comparative analysis of 4,4'-DMAR's rewarding effects, drawing upon available in vitro data and findings from alternative behavioral paradigms, in the context of how ICSS is used to evaluate classical psychostimulants.
Important Note: A comprehensive search of the scientific literature did not identify any published studies that have directly evaluated the rewarding effects of 4,4'-DMAR using the intracranial self-stimulation (ICSS) paradigm. Therefore, this guide will present:
-
The known neuropharmacological profile of 4,4'-DMAR.
-
Evidence of its rewarding effects from other behavioral assays (Conditioned Place Preference).
-
A detailed, representative protocol for how a compound like 4,4'-DMAR would be tested using ICSS.
-
Comparative ICSS data for well-characterized psychostimulants like cocaine and methamphetamine to provide a framework for potential effects.
Neuropharmacological Profile and Predicted Rewarding Effects
In vitro studies have demonstrated that 4,4'-DMAR is a potent and non-selective substrate-type releaser at monoamine transporters.[1][7] It interacts significantly with transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1][7][8] This mechanism, particularly its potent releasing activity at DAT and NET, is comparable to that of other psychomotor stimulants like d-amphetamine.[1] However, its powerful action at SERT is more pronounced than that of amphetamine, suggesting a pharmacological profile that may share properties with both classic psychostimulants and entactogens like MDMA.[7][8] The potent release of dopamine in the brain's reward circuitry is a primary mechanism underlying the reinforcing effects of abused drugs. Therefore, the neuropharmacological profile of 4,4'-DMAR strongly predicts a high potential for reward and addiction.
Evidence of Rewarding Effects from Conditioned Place Preference (CPP)
While ICSS data is unavailable, the rewarding properties of cis-4,4'-DMAR have been demonstrated in the conditioned place preference (CPP) test in rats.[9] The CPP paradigm is a standard behavioral assay where an animal's preference for an environment previously paired with a drug is measured. A significant preference for the drug-paired environment is indicative of a rewarding effect. The positive result in this assay for 4,4'-DMAR provides direct behavioral evidence of its rewarding potential and suggests a high risk of addiction.[9]
Comparative Data for Psychostimulants in ICSS
To illustrate how 4,4'-DMAR would be evaluated, the following table presents representative data for cocaine, a well-studied psychostimulant, in a typical ICSS "curve-shift" experiment. Drugs with abuse potential typically cause a leftward shift in the curve, which is quantified by a decrease in the reward threshold (the stimulation frequency required to maintain 50% of the maximal response rate, or M50).
| Treatment Group | Dose (mg/kg, i.p.) | ICSS Reward Threshold (M50) | % Change from Baseline | Interpretation |
| Vehicle (Saline) | N/A | 115 Hz | 0% | No effect on reward threshold. |
| Cocaine | 5.0 | 85 Hz | -26% | Facilitation of brain reward function. |
| Cocaine | 10.0 | 60 Hz | -48% | Strong facilitation of brain reward function. |
| Cocaine | 20.0 | 75 Hz | -35% | Facilitation with potential rate-suppressing effects at higher doses. |
Note: Data are hypothetical and for illustrative purposes, but are representative of typical findings for psychostimulants in ICSS studies.[10][11] A potent, rewarding drug like 4,4'-DMAR would be expected to produce a dose-dependent decrease in the ICSS reward threshold.
Experimental Protocols: Intracranial Self-Stimulation (ICSS)
The following is a detailed, generalized methodology for assessing the rewarding effects of a novel compound using the ICSS paradigm in rats, based on established protocols.[4][6][10]
1. Subjects:
-
Species: Adult male Wistar or Sprague-Dawley rats.
-
Housing: Group-housed in a temperature- and humidity-controlled vivarium with a 12-hour reverse light-dark cycle. Food and water are available ad libitum except during testing.[11]
2. Stereotaxic Surgery:
-
Anesthesia: Rats are anesthetized with an isoflurane/oxygen mixture.
-
Electrode Implantation: A sterile, monopolar or bipolar stainless steel electrode is implanted aimed at the medial forebrain bundle (MFB) in the lateral hypothalamus.[6][10]
-
Coordinates: Typical stereotaxic coordinates relative to bregma are: Antero-posterior (AP): -2.8 mm; Medio-lateral (ML): ±1.7 mm; Dorso-ventral (DV): -8.8 mm from the skull surface.[10]
-
Post-operative Care: Animals receive post-operative analgesics (e.g., ketoprofen) and are allowed a minimum of one week for recovery.[10]
3. ICSS Apparatus:
-
Standard operant conditioning chambers equipped with a response manipulandum (e.g., a lever or wheel).[12]
-
A programmable stimulator delivers constant-current electrical stimulation.
-
The chamber is controlled by a computer that records responses and schedules stimulation delivery.
4. Behavioral Training and Testing (Curve-Shift Paradigm):
-
Shaping: Rats are trained to respond on the manipulandum (e.g., press a lever) to receive a 0.5-second train of electrical pulses (e.g., 0.1 ms square-wave pulses).[10] Initially, a high current and frequency are used to establish responding.
-
Baseline Determination: Once responding is stable, the optimal stimulation intensity for each rat is determined. This intensity is then held constant, and the frequency of stimulation is varied across trials.
-
Testing Session: A typical session consists of multiple trials. Each trial presents a different frequency of stimulation in descending or ascending order. The animal's response rate at each frequency is recorded.
-
Drug Administration: On test days, animals are administered the test compound (e.g., 4,4'-DMAR) or vehicle via a specific route (e.g., intraperitoneal injection) at a set time before the session begins. The effects of several doses are typically evaluated across different days.
5. Data Analysis:
-
The primary dependent measure is the response rate as a function of stimulation frequency.
-
A sigmoidal function is fitted to the data for each animal to determine the reward threshold (the frequency that supports 50% of the maximum response rate, often denoted as M50).[13]
-
A drug-induced leftward shift of the curve (a decrease in the M50 value) indicates an enhancement of the brain stimulation's rewarding effect and is considered a measure of abuse potential.[12][13]
Visualizations: Workflow and Signaling Pathways
Experimental Workflow Diagram
Caption: Workflow for an ICSS rewarding effects study.
Signaling Pathway Diagram
Caption: 4,4'-DMAR's action on dopaminergic synapses.
References
- 1. Characterization of a novel and potentially lethal designer drug (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or ‘Serotoni’) - Drugs and Alcohol [drugsandalcohol.ie]
- 2. 4,4'-DMAR: chemistry, pharmacology and toxicology of a new synthetic stimulant of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4,4'-Dimethylaminorex ("4,4'-DMAR"; "Serotoni") misuse: A Web-based study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracranial self-stimulation (ICSS) in rodents to study the neurobiology of motivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brain stimulation reward - Wikipedia [en.wikipedia.org]
- 6. Intracranial Self-Stimulation to Evaluate Abuse Potential of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The psychostimulant (±)-cis-4,4'-dimethylaminorex (4,4'-DMAR) interacts with human plasmalemmal and vesicular monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of the aminorex analogs 4-MAR, 4,4'-DMAR, and 3,4-DMAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brain Disposition of cis- para-Methyl-4-Methylaminorex (cis-4,4'-DMAR) and Its Potential Metabolites after Acute and Chronic Treatment in Rats: Correlation with Central Behavioral Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of chronic amphetamine treatment on cocaine-induced facilitation of intracranial self-stimulation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. INTRACRANIAL SELF-STIMULATION OF THE PARAVENTRICULAR NUCLEUS OF THE HYPOTHALAMUS: INCREASED FACILITATON BY MORPHINE COMPARED TO COCAINE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Intracranial self-stimulation and concomitant behaviors following systemic methamphetamine administration in Hnrnph1 mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Discriminative Stimulus Effects of 4,4'-DMAR and Cocaine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the discriminative stimulus effects of the novel psychoactive substance 4,4'-dimethylaminorex (4,4'-DMAR) and the well-characterized psychostimulant cocaine. The information presented herein is intended to support research and drug development efforts by elucidating the distinct and overlapping neuropharmacological profiles of these two compounds. This analysis is based on a synthesis of available preclinical data.
Introduction to Discriminative Stimulus Effects
Drug discrimination is a behavioral pharmacology paradigm used to assess the interoceptive (subjective) effects of drugs in animals.[1] In these studies, animals are trained to recognize the internal cues produced by a specific drug and to make a differential response to receive a reward.[1] The extent to which a novel compound can substitute for the training drug is a measure of its similarity in producing subjective effects. This methodology is a powerful tool for characterizing the psychoactive properties of new chemical entities and for understanding their mechanisms of action.
Cocaine, a widely studied psychostimulant, primarily produces its effects by inhibiting the reuptake of the monoamine neurotransmitters dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[2] Its discriminative stimulus effects are predominantly mediated by its action as a dopamine reuptake inhibitor.[3] In contrast, 4,4'-DMAR is a potent monoamine releasing agent, stimulating the efflux of DA, NE, and 5-HT from presynaptic nerve terminals.[4]
Experimental Protocols
The data presented in this guide are derived from standard in-vitro and in-vivo experimental protocols commonly employed in neuropharmacology.
In-Vitro Monoamine Transporter Activity Assays
The potency of 4,4'-DMAR and cocaine at monoamine transporters is typically determined using in-vitro assays with rat brain synaptosomes or cells expressing recombinant human transporters. For releasing agents like 4,4'-DMAR, studies measure the concentration of the compound required to elicit a 50% maximal release of radiolabeled monoamines (EC50). For reuptake inhibitors like cocaine, assays determine the concentration needed to inhibit 50% of the uptake of a radiolabeled substrate (IC50) or the binding of a radioligand to the transporter (Ki).
Drug Discrimination Studies
A common procedure for assessing discriminative stimulus effects involves training rats in a two-lever operant chamber.[5] The general workflow is as follows:
-
Lever-Press Training: Rats are first trained to press a lever to receive a reward, such as a food pellet.[5]
-
Discrimination Training: The animals are then trained to discriminate between an injection of the training drug (e.g., cocaine) and a saline injection. On days when the drug is administered, responses on one lever (the "drug-appropriate" lever) are rewarded. On days when saline is given, responses on the other lever (the "saline-appropriate" lever) are rewarded.[6]
-
Testing: Once the rats have learned to reliably press the correct lever based on the internal cues of the drug or saline, test sessions are conducted.[7] During these sessions, various doses of the training drug or a novel compound (like 4,4'-DMAR) are administered, and the percentage of responses on the drug-appropriate lever is measured. Full substitution occurs when a test drug elicits a high percentage (typically >80%) of responding on the drug-appropriate lever.[6]
Comparative Quantitative Data
The following tables summarize the in-vitro pharmacological profiles of 4,4'-DMAR and cocaine at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
| Compound | Transporter | Potency (EC50 in nM) | Mechanism of Action |
| (±)-cis-4,4'-DMAR | DAT | 8.6 ± 1.1[4] | Releasing Agent |
| NET | 26.9 ± 5.9[4] | Releasing Agent | |
| SERT | 18.5 ± 2.8[4] | Releasing Agent |
| Compound | Transporter | Potency (IC50/Ki in nM) | Mechanism of Action |
| Cocaine | DAT | ~100-300 | Reuptake Inhibitor |
| NET | ~300-700 | Reuptake Inhibitor | |
| SERT | ~200-400 | Reuptake Inhibitor |
Note: Cocaine potency values can vary significantly depending on the specific assay conditions. The values presented are a general range from the literature.
Analysis of Discriminative Stimulus Effects
While no direct drug discrimination studies comparing 4,4'-DMAR and cocaine have been published, a comparative analysis can be inferred from their distinct mechanisms of action and data from separate studies.
Cocaine: The discriminative stimulus effects of cocaine are well-established to be primarily mediated by its inhibition of dopamine reuptake at DAT.[3] Compounds that are selective DAT inhibitors, such as GBR 12909, fully substitute for cocaine in drug discrimination paradigms.[3] While cocaine also blocks NET and SERT, these actions are thought to modulate rather than primarily drive its discriminative cue.[8]
4,4'-DMAR: As a potent and non-selective monoamine releasing agent, the discriminative stimulus effects of 4,4'-DMAR are expected to be complex. Its high potency as a dopamine releaser suggests that it would likely substitute for other psychostimulants like amphetamine and, potentially, cocaine.[4] However, its pronounced serotonin-releasing activity, which is significantly more potent than that of many other psychostimulants, would likely contribute a distinct interoceptive cue.[4] This strong serotonergic component may result in only partial substitution for a predominantly dopaminergic drug like cocaine, or it could produce a unique stimulus profile. Animal studies have shown that 4,4'-DMAR induces significant locomotor activity and has rewarding effects, which are consistent with its psychostimulant properties.[7]
Signaling Pathways
The discriminative stimulus effects of both cocaine and 4,4'-DMAR are initiated by their interaction with presynaptic monoamine transporters, leading to an increase in synaptic neurotransmitter levels. However, the subsequent signaling events differ based on their primary mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential effects of stimulants on monoaminergic transporters: pharmacological consequences and implications for neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoamine reuptake inhibitors enhance the discriminative state induced by cocaine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of a novel and potentially lethal designer drug, (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or “Serotoni”) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Worsening of the Toxic Effects of (±)Cis-4,4′-DMAR Following Its Co-Administration with (±)Trans-4,4′-DMAR: Neuro-Behavioural, Physiological, Immunohistochemical and Metabolic Studies in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Classic Studies on the Interaction of Cocaine and the Dopamine Transporter [cpn.or.kr]
- 7. Brain Disposition of cis- para-Methyl-4-Methylaminorex (cis-4,4'-DMAR) and Its Potential Metabolites after Acute and Chronic Treatment in Rats: Correlation with Central Behavioral Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discriminative stimulus properties of cocaine: enhancement by monoamine reuptake blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlating Plasma Concentrations of 4,4'-DMAR with its Behavioral Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the psychostimulant 4,4'-DMAR, correlating its plasma concentrations with observed behavioral effects based on available experimental data. The information is intended to support research and drug development efforts by offering a clear overview of the compound's pharmacokinetic and pharmacodynamic properties.
Data Summary
The following tables summarize the quantitative data gathered from preclinical studies and post-mortem analyses, offering a comparative look at 4,4'-DMAR concentrations and their associated outcomes.
Table 1: Pharmacokinetic and Behavioral Data for cis-4,4'-DMAR in Rats
| Dose (Intraperitoneal) | Peak Plasma Concentration (Cmax) | Time to Peak Plasma Concentration (Tmax) | Peak Brain Concentration | Time to Peak Brain Concentration | Behavioral Effect | Time to Peak Behavioral Effect | Duration of Behavioral Effect |
| 10 mg/kg | 1100 ± 150 ng/mL | 30 minutes | ~26400 ng/g | 30-60 minutes | Increased Locomotor Activity | 2 hours | 5 hours |
Data extracted from a study by Lucchetti et al. (2017).[1]
Table 2: In Vitro Monoamine Transporter Activity of (±)-cis-4,4'-DMAR
| Transporter | EC50 (nM) for Release |
| Dopamine (DAT) | 8.6 ± 1.1 |
| Norepinephrine (NET) | 26.9 ± 5.9 |
| Serotonin (SERT) | 18.5 ± 2.8 |
Data from a study by Brandt et al. (2014) using rat brain synaptosomes.[2]
Table 3: Dose-Dependent Behavioral and Physiological Effects of (±)cis-4,4'-DMAR in Mice
| Dose (Intraperitoneal) | Psychomotor Agitation | Aggressiveness | Convulsions | Hyperthermia |
| 0.1 - 1 mg/kg | Not Observed | Not Observed | Not Observed | Not Observed |
| 10 mg/kg | Observed | Observed | Not Observed | Observed |
| 30 mg/kg | Severe | Severe | Observed | Severe |
| 60 mg/kg | Severe, leading to death | Severe | Severe, leading to death | Severe |
Data summarized from a study by Tirri et al. (2022).
Table 4: Post-Mortem Blood Concentrations of 4,4'-DMAR in Fatal Human Cases
| Number of Cases | Concentration Range (mg/L) |
| 18 | 0.2 - 3.75 |
Data from a report by Cosbey et al. (2014) cited in a GOV.UK report.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Locomotor Activity Assessment in Rats
This protocol is based on the study by Lucchetti et al. (2017) investigating the effect of a single dose of cis-4,4'-DMAR on locomotor activity.[1]
-
Animals: Male Wistar rats were used.
-
Apparatus: Activity cages equipped with photoelectric cells were used to measure locomotor activity, which was recorded on a cumulative recorder.
-
Procedure:
-
Rats were administered a single intraperitoneal (i.p.) injection of 10 mg/kg cis-4,4'-DMAR.
-
Immediately following injection, rats were placed in the activity cages.
-
Locomotor activity was recorded continuously for up to 5 hours.
-
Plasma and brain tissue were collected at various time points (e.g., 15, 30, 60, 120, 240, and 480 minutes) from separate groups of animals to determine drug concentrations.
-
-
Data Analysis: Locomotor activity counts were summed over specific time intervals and compared between the drug-treated group and a vehicle-treated control group. Plasma and brain concentrations of 4,4'-DMAR were quantified using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
Conditioned Place Preference (CPP) in Rats
The rewarding effect of cis-4,4'-DMAR has been demonstrated using a conditioned place preference test.[1] The following is a general protocol that can be adapted for 4,4'-DMAR based on standard CPP methodologies.
-
Apparatus: A three-compartment CPP apparatus is used, with two larger conditioning compartments distinguished by different visual and tactile cues (e.g., wall color, floor texture) and a smaller, neutral central compartment.
-
Procedure:
-
Pre-Conditioning (Baseline Preference): On day 1, rats are placed in the central compartment and allowed to freely explore all three compartments for a set period (e.g., 15 minutes). The time spent in each compartment is recorded to determine any initial preference.
-
Conditioning: This phase typically occurs over several days (e.g., 6-8 days). On alternating days, rats receive an injection of cis-4,4'-DMAR (e.g., 10 mg/kg, i.p.) and are immediately confined to one of the conditioning compartments for a set duration (e.g., 30 minutes). On the other days, they receive a vehicle injection (e.g., saline) and are confined to the opposite compartment. The drug-paired compartment is counterbalanced across animals.
-
Post-Conditioning (Test): On the test day, rats are placed in the central compartment in a drug-free state and allowed to freely explore all three compartments for the same duration as the pre-conditioning phase. The time spent in each compartment is recorded.
-
-
Data Analysis: A preference score is calculated as the time spent in the drug-paired compartment during the test phase minus the time spent in the same compartment during the pre-conditioning phase. A significant increase in this score indicates a conditioned place preference for the drug.
Visualizations
The following diagrams illustrate the proposed signaling pathway of 4,4'-DMAR and a typical experimental workflow for its behavioral analysis.
Caption: Proposed signaling pathway of 4,4'-DMAR.
Caption: Experimental workflow for correlating 4,4'-DMAR concentrations with behavior.
References
- 1. Brain Disposition of cis- para-Methyl-4-Methylaminorex (cis-4,4'-DMAR) and Its Potential Metabolites after Acute and Chronic Treatment in Rats: Correlation with Central Behavioral Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a novel and potentially lethal designer drug, (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or “Serotoni”) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of para-Methylaminorex: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of a Schedule I Controlled Substance
Researchers, scientists, and drug development professionals handling para-Methylaminorex (4-Methylaminorex) must adhere to stringent disposal procedures due to its classification as a U.S. Drug Enforcement Administration (DEA) Schedule I controlled substance.[1] Improper disposal is a violation of federal regulations and poses significant safety and compliance risks.[2] This guide provides a procedural, step-by-step plan for the proper and legal disposal of this compound.
Regulatory Compliance Summary
The disposal of this compound is governed by federal law, primarily the Controlled Substances Act (CSA) as enforced by the DEA. It is crucial to understand that this substance cannot be treated as standard hazardous chemical waste.
| Regulatory Requirement | Description | Relevant DEA Forms |
| DEA Registration | The Principal Investigator (PI) must have a current DEA registration for Schedule I substances.[3] | DEA Form 225 |
| Secure Storage | All unused and expired this compound must be stored in a securely locked cabinet or safe that meets DEA specifications.[4] | - |
| Transfer for Disposal | Disposal must be conducted by transferring the substance to a DEA-registered reverse distributor.[4][5] | DEA Form 222 (for Schedule I & II substances) |
| Record Keeping | Meticulous records of the transfer and disposal must be maintained for at least two years.[4][6] | Disposal Records, DEA Form 222 |
| Reporting Spillage/Loss | Any accidental loss or destruction must be documented and reported to the DEA. | DEA Form 41 |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the compliant disposal of this compound.
Step 1: Identification and Segregation
-
Clearly label all containers of this compound intended for disposal as "Expired," "Unwanted," or "To Be Disposed."
-
Segregate these materials from active stock but maintain them within the same secure, locked storage location as required for controlled substances.[4]
Step 2: Contact a DEA-Registered Reverse Distributor
-
The Principal Investigator (PI) must identify and contact a reverse distributor authorized by the DEA to handle and dispose of Schedule I controlled substances. A list of registered reverse distributors may be available through your institution's Environmental Health and Safety (EHS) office or directly from the DEA.[5]
-
It is against the law for university EHS departments to take possession of DEA-regulated substances for disposal.[4]
Step 3: Complete Necessary DEA Forms
-
For the transfer of this compound (a Schedule I substance) to a reverse distributor, a DEA Form 222 must be correctly filled out.[4][5]
-
This form serves as the official record of the transfer of the controlled substance.
Step 4: Arrange for Secure Transfer
-
Coordinate with the reverse distributor for the secure pickup and transfer of the this compound.
-
Ensure that the transfer is documented, and all parties have signed the appropriate sections of the DEA Form 222.
Step 5: Final Record Keeping
-
Retain a copy of the completed DEA Form 222 and any other shipping or transfer documents provided by the reverse distributor.
-
Document the final disposition of the expired or unwanted this compound in your controlled substance accountability records.[4] These records must be kept for a minimum of two years.[4][6]
Disposal of Empty Containers:
-
Empty containers that once held this compound should be triple-rinsed with a suitable solvent.[7][8]
-
The rinsate must be collected and disposed of as hazardous waste through your institution's EHS program.[8]
-
After triple-rinsing and air-drying, deface or remove the original label from the container before disposing of it in the regular trash or as directed by your EHS office.[7][8]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the compliant disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Disposal of Controlled Substances - Office of Research Compliance - University of Maine [umaine.edu]
- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 4. unthsc.edu [unthsc.edu]
- 5. k-state.edu [k-state.edu]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
